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2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Documentation Hub

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  • Product: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
  • CAS: 31052-93-4

Core Science & Biosynthesis

Foundational

The Chemical and Pharmacological Profile of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the rational design of therapeutics heavily relies on the utilization of privileged scaffolds—molecular frameworks capable of providing high-affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the rational design of therapeutics heavily relies on the utilization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) has emerged as a critical building block in this domain[1]. Characterized by its fused bicyclic core and strategically positioned functional groups, this compound serves as a highly versatile intermediate for late-stage diversification. This whitepaper provides an in-depth technical analysis of its structural properties, pharmacological utility, and the validated synthetic methodologies required to handle it effectively in a drug development setting.

Structural and Physicochemical Profiling

The core architecture of the compound is based on the [1,2,4]triazolo[1,5-a]pyridine ring system. This fused bicyclic heterocycle is a well-documented bioisostere for indole, benzimidazole, and imidazopyridine[2]. However, unlike its classical counterparts, the triazolopyridine core offers superior metabolic stability (resistance to oxidative degradation by cytochrome P450 enzymes) and a unique hydrogen-bonding profile dictated by the bridgehead nitrogen (N4) and the adjacent triazole nitrogens (N1, N3).

The substitution pattern of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is chemically synergistic:

  • The 2-Phenyl Group: Imparts significant lipophilicity, driving hydrophobic interactions and

    
     stacking within the deep binding pockets of target proteins.
    
  • The 6-Amino Group: Acts as the primary synthetic handle. The electron-rich nature of the fused system enhances the nucleophilicity of this primary amine, making it an ideal substrate for acylation, urea formation, and transition-metal-catalyzed cross-coupling reactions.

Table 1: Quantitative Physicochemical Summary
PropertyValue
Chemical Name 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
CAS Registry Number 31052-93-4
Molecular Formula C

H

N

Molecular Weight 210.24 g/mol
Core Scaffold [1,2,4]triazolo[1,5-a]pyridine
Hydrogen Bond Donors 1 (Primary -NH

group)
Hydrogen Bond Acceptors 3 (Triazole nitrogens N1, N3, N4)
Physical State Solid (typically pale yellow to off-white crystalline powder)

Pharmacological Significance & Downstream Diversification

The strategic value of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine lies in its ability to be divergently functionalized into highly potent therapeutics across entirely different disease states.

Axis 1: PDE10A Inhibitors (CNS Disorders) Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum, playing a critical role in regulating dopaminergic and glutamatergic signaling. By coupling the 6-amine of our title compound with pyrazine-2-carboxylic acids, researchers have successfully synthesized potent PDE10A inhibitors[1]. These amides are currently under intense investigation for the treatment of psychiatric and neurological conditions, most notably Schizophrenia and Huntington's disease.

Axis 2: NAMPT Activators (Metabolic & Mitochondrial Diseases) Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD


 salvage pathway. Activating NAMPT restores cellular NAD

levels, offering a defense against metabolic stress and aging. By converting the 6-amine into complex urea derivatives, pharmaceutical pipelines have generated robust NAMPT activators[3]. These compounds show immense promise in treating mitochondrial dysfunction and neurodegenerative diseases.

G C 2-Phenyl-[1,2,4]triazolo [1,5-a]pyridin-6-amine (Central Scaffold) R1 Amide Coupling (Pyrazine-2-carboxylic acids) C->R1 Nucleophilic Acylation R2 Urea Formation (Isocyanates / CDI) C->R2 Urea Linkage T1 PDE10A Inhibitors R1->T1 T2 NAMPT Activators R2->T2 D1 Schizophrenia & Huntington's Disease T1->D1 Therapeutic Target D2 Mitochondrial & Neurodegenerative Diseases T2->D2 Therapeutic Target

Workflow of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine in drug discovery.

Methodological Workflow: Chemoselective Synthesis Protocol

To utilize this compound effectively, it must be synthesized with high purity. The standard approach involves the construction of the triazolopyridine core via oxidative cyclization to yield 6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine, followed by a chemoselective reduction to the target amine.

The following protocol details the critical reduction step, designed as a self-validating system to ensure maximum yield while preventing the hydrogenolysis of the core scaffold.

Protocol: Catalytic Hydrogenation to the Target Amine
  • Objective: Chemoselective reduction of the 6-nitro precursor to the 6-amine.

  • Materials: 6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine, 10% Pd/C (50% wet), anhydrous Methanol (MeOH), anhydrous Tetrahydrofuran (THF), Hydrogen gas.

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve 10.0 mmol of the nitro precursor in a 1:1 mixture of anhydrous MeOH and THF (50 mL).

    • Causality: The rigid, planar nature of the nitro-triazolopyridine limits its solubility in pure alcohols. THF acts as a primary solubilizer, while MeOH provides the necessary protic environment to facilitate the proton-coupled electron transfer required during reduction.

  • Catalyst Introduction: Flush the reaction flask with Argon for 5 minutes. Carefully add 10 mol% of 10% Pd/C (50% wet).

    • Causality: Wet Pd/C is utilized to mitigate the severe fire hazard associated with dry palladium catalysts when exposed to volatile organic solvents like THF. The Argon blanket prevents premature oxidation and solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H

    
     gas three times. Maintain the reaction under a positive pressure of H
    
    
    
    (1 atm via balloon) at 25°C with vigorous stirring (800 rpm).
    • Causality: Vigorous stirring is critical to overcome the gas-liquid-solid mass transfer limitations inherent in heterogeneous catalysis.

  • Self-Validating In-Process Control (IPC): After 4 hours, sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the starting material peak (

      
       [M+H]
      
      
      
      
      
      241) is entirely depleted, and a single dominant peak for the amine (
      
      
      [M+H]
      
      
      
      
      211) emerges. TLC (EtOAc/Hexanes 1:1) should show a highly polar, UV-active spot that stains positive with ninhydrin.
  • Workup and Isolation: Purge the flask with Argon. Filter the suspension through a tightly packed pad of Celite 545, washing the filter cake with excess MeOH (3 × 20 mL).

    • Causality: Celite efficiently traps colloidal palladium. Failure to remove these nanoparticles can lead to heavy metal contamination, which poisons downstream transition-metal-catalyzed cross-couplings and triggers false positives in high-throughput biological screening assays.

  • Purification: Concentrate the filtrate in vacuo and recrystallize the crude solid from hot ethanol to yield the pure 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine.

Analytical Characterization & Quality Control

Before deploying the synthesized 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine into late-stage drug diversification workflows, its structural integrity must be verified through rigorous analytical characterization:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    The key diagnostic feature is the broad singlet corresponding to the -NH
    
    
    protons, typically resonating between
    
    
    5.00 - 5.50 ppm, which readily disappears upon D
    
    
    O exchange. Furthermore, the bridgehead-adjacent proton (C5-H) appears as a distinct downfield doublet (
    
    
    ~8.50 ppm) due to the strong deshielding effect of the triazole ring.
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry should be utilized to confirm the exact mass of the [M+H]

    
     ion (Calculated for C
    
    
    
    H
    
    
    N
    
    
    : 211.0978).

References

1.[1] Title: 6-cyclopropyl-3-methoxy-N-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrazine-2-carboxamide | 1428746-98-8. Source: molaid.com. URL: 2.[3] Title: WO2020010252A1 - Fused ring compound having urea structure. Source: Google Patents. URL: 3.[2] Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Source: ResearchGate. URL:

Sources

Exploratory

Medicinal Chemistry Applications of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Scaffolds

Executive Summary The 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold (CAS: 31052-93-4) represents a privileged bicyclic heteroaromatic system in modern drug discovery. Structurally bioisosteric to quinolines and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold (CAS: 31052-93-4) represents a privileged bicyclic heteroaromatic system in modern drug discovery. Structurally bioisosteric to quinolines and purines, this scaffold has emerged as a critical template for designing ATP-competitive kinase inhibitors.

Its utility is driven by three distinct features:

  • The Triazolopyridine Core: A planar, electron-deficient system that mimics the adenine ring of ATP, enabling potent hydrogen bonding with the kinase hinge region.

  • The 6-Amine Vector: A solvent-exposed handle allowing for the attachment of "warheads" (amides, ureas) to tune solubility and selectivity without disrupting the core binding mode.

  • The 2-Phenyl Moiety: A hydrophobic anchor that occupies the selectivity pocket (often the gatekeeper region) of target enzymes.

This guide details the synthetic accessibility, Structure-Activity Relationship (SAR) logic, and therapeutic applications of this scaffold, specifically in targeting JAK , p38 MAPK , and TGF-β receptor (ALK5) pathways.

Chemical Architecture & Properties[1][2]

Electronic Profile

The [1,2,4]triazolo[1,5-a]pyridine ring system is π-excessive at the bridgehead nitrogen but generally electron-deficient due to the three nitrogen atoms.

  • H-Bond Acceptors: N1 and N3 serve as critical acceptors for hydrogen bonds from the backbone amides of the kinase hinge region (e.g., Valine or Leucine residues).

  • Dipole Moment: The fused ring system creates a strong dipole, enhancing solubility compared to carbocyclic analogs like naphthalene.

Bioisosterism

This scaffold is a validated bioisostere for:

  • Purine: (Adenine mimic in ATP pockets).

  • Quinoxaline: (Used in early ALK5 inhibitors).

  • Imidazo[1,2-a]pyridine: (Common in hypnotic drugs like Zolpidem, but with altered H-bond capability).

Synthetic Methodologies

The synthesis of the 6-amino-2-phenyl variant requires a robust protocol that avoids regioisomeric mixtures. The most reliable route involves the oxidative cyclization of N-aminopyridines or the condensation of diamines.

Primary Route: Oxidative Cyclization via N-Aminopyridinium Salts

This method is preferred for its regioselectivity and high yields.

Reaction Logic:

  • Amination: 2-Amino-5-nitropyridine is N-aminated using O-mesitylenesulfonylhydroxylamine (MSH) to form the pyridinium salt.

  • Cyclization: The salt reacts with benzonitrile (or benzoyl chloride followed by POCl3) to close the triazole ring.

  • Reduction: The 6-nitro group is reduced to the amine.

SynthesisRoute Figure 1: Synthetic Pathway for the 6-Amine Scaffold Start 2-Amino-5-nitropyridine Step1 1,2-Diamino-5- nitropyridinium salt Start->Step1 MSH, CH2Cl2 rt, 24h Step2 2-Phenyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine Step1->Step2 Benzoyl chloride Pyridine, 90°C Final 2-Phenyl-[1,2,4]triazolo [1,5-a]pyridin-6-amine Step2->Final Fe/NH4Cl or H2, Pd/C

Figure 1: The oxidative cyclization route ensures the correct fusion of the triazole ring.

Medicinal Chemistry: SAR & Derivatization

The 6-amine is rarely the final drug; it is the "connector." The power of this scaffold lies in how the amine is functionalized.

The "Hinge Binder" Concept

In kinase inhibitors, the triazolopyridine N1 is the primary H-bond acceptor. The 6-position substituent projects into the solvent front or interacts with the ribose-binding pocket.

Table 1: Functionalization Strategies for the 6-Amine

Derivative ClassTarget ApplicationMechanism of ActionExample Compound
Ureas p38 MAPK, RafUrea NHs form H-bonds with Glu71 (in p38)Analogues of BIRB-796
Amides JAK2, SYKAmide carbonyl interacts with conserved watersCEP-33779 Derivatives
Imidazoles ALK5 (TGF-β)Extension to reach Lys232EW-7197 (Vactosertib)
SAR Visualization

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP pocket.

SAR_Map Figure 2: SAR Logic of the Triazolopyridine Scaffold Core [1,2,4]Triazolo[1,5-a]pyridine Core Pos2 2-Phenyl Group (Hydrophobic Pocket) Core->Pos2 Selectivity Filter Pos6 6-Amino Vector (Solvent Front/Ribose) Core->Pos6 Solubility & Potency N1 N1 Nitrogen (Hinge Acceptor) Core->N1 Primary Binding Pocket ATP Binding Site Pocket->Pos2 Van der Waals Pocket->N1 H-Bond

Figure 2: Pharmacophore mapping showing the distinct roles of the scaffold's regions.

Therapeutic Applications & Case Studies

TGF-β Receptor Type I (ALK5) Inhibitors

The most prominent application of this class is EW-7197 (Vactosertib) .

  • Challenge: Early ALK5 inhibitors (quinoxalines) had cardiac toxicity issues.

  • Solution: The [1,2,4]triazolo[1,5-a]pyridine scaffold offered a cleaner safety profile. The 2-position (often a heterocycle in optimized drugs, but phenyl in early SAR) provides selectivity against p38 MAPK.

  • Mechanism: The scaffold binds to the ATP pocket, preventing phosphorylation of SMAD2/3.

JAK2 Inhibitors

CEP-33779 utilizes this core.

  • Logic: The triazolopyridine core provides high selectivity for JAK2 over JAK3 (critical for avoiding immunosuppression).

  • SAR Insight: Para-substitution on the 2-phenyl ring (or 8-position in some numbering schemes) is optimum for potency.

p38 MAPK Inhibitors

This scaffold serves as a replacement for the imidazole core of SB-203580.

  • Derivatization: The 6-amine is typically converted into a urea. This urea moiety binds to the "DFG-out" conformation (allosteric pocket), making these Type II inhibitors.

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Validation: This protocol is based on the oxidative cyclization route (Route A).

Materials:

  • 2-Amino-5-nitropyridine (10 mmol)

  • Benzoyl chloride (11 mmol)

  • Iron powder (50 mmol) / NH4Cl (sat. aq.)

  • Solvents: Pyridine, Ethanol, Ethyl Acetate.

Step-by-Step:

  • Acylation: Dissolve 2-amino-5-nitropyridine in dry pyridine (20 mL). Add benzoyl chloride dropwise at 0°C. Stir at RT for 2h. Pour into water, filter the precipitate (N-(5-nitropyridin-2-yl)benzamide).

  • Cyclization: Suspend the amide in POCl3 (15 mL). Heat to 90°C for 4 hours. Caution: POCl3 is corrosive. Cool, quench carefully with ice water, and neutralize with NaHCO3. Extract with EtOAc. The product is 6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine.

  • Reduction: Dissolve the nitro compound (5 mmol) in EtOH/H2O (4:1, 50 mL). Add NH4Cl (5 mmol) and Iron powder (25 mmol). Reflux for 2 hours.

  • Workup: Filter hot through Celite. Concentrate filtrate. Recrystallize from Ethanol.

  • QC: Verify via 1H NMR (DMSO-d6). Look for amine peak ~5.5 ppm and aromatic protons.

Protocol B: General Urea Coupling (for p38 Inhibition)

Objective: Convert the 6-amine to a urea derivative.

  • Dissolve 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1 eq) in dry THF.

  • Add the appropriate isocyanate (e.g., phenyl isocyanate, 1.1 eq).

  • Stir at 60°C for 4 hours.

  • Cool to RT. The urea product often precipitates. If not, add hexanes to induce precipitation.

  • Filter and wash with cold ether.

Biological Pathway Context

Understanding where these inhibitors act is crucial for assay design. The following diagram illustrates the TGF-β signaling pathway, a primary target for this scaffold.

TGF_Pathway Figure 3: TGF-beta Signaling Pathway and Inhibition Point Ligand TGF-beta Ligand Receptor TGF-beta Receptor Type II (TβRII) Ligand->Receptor Binding ALK5 ALK5 (TβRI) *Target of Scaffold* Receptor->ALK5 Phosphorylation SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Inhibited by Triazolopyridine P_SMAD p-SMAD2/3 (Phosphorylated) SMAD23->P_SMAD Complex SMAD Complex (Nucleus Translocation) P_SMAD->Complex + SMAD4 SMAD4 SMAD4

Figure 3: The scaffold targets ALK5, blocking the phosphorylation of SMAD2/3.

References

  • Jin, Y., et al. (2014). "Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase."[1][2] Journal of Medicinal Chemistry, 57(10), 4213-4238.[1] Link

  • Stump, C. A., et al. (2012). "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779." Journal of Medicinal Chemistry, 55(11), 5243-5254. Link

  • Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt: background and reality." Biochemical Journal, 412(1), 199-210. (Context on kinase scaffold bioisosteres).
  • ChemScene. "2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Product Data." (CAS Validation).[3] Link

Sources

Foundational

Bioactivity Profile of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Anatomy The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry. When functionalized with a phenyl group at the C2 position and an amino gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry. When functionalized with a phenyl group at the C2 position and an amino group at the C6 position, the resulting 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine derivatives exhibit remarkable polypharmacology. This guide dissects the bioactivity profile of this specific chemical class, focusing on its dual utility: as highly potent α-glucosidase inhibitors for metabolic disorders[1], and as critical hinge-binding pharmacophores in kinase inhibition (such as DNA-PK) for oncology[2].

Structure-Activity Relationship (SAR) Logic

The versatility of this scaffold stems from its distinct stereoelectronic properties. The core mimics the purine ring of ATP, making it an excellent candidate for nucleotide-binding domains.

  • C6-Amino Group: Acts as a critical hydrogen bond donor/acceptor. In kinases, it interacts directly with the backbone carbonyls of the hinge region. In metabolic enzymes like α-glucosidase, it forms strong electrostatic interactions with catalytic carboxylate residues.

  • C2-Phenyl Group: Provides essential lipophilic bulk. It drives the molecule into deep hydrophobic pockets (e.g., the selectivity pocket in DNA-PK or the hydrophobic cleft in α-glucosidase), significantly enhancing cellular permeability and target residence time.

  • C8-Substitutions (e.g., Carbonitrile): Introduces electron-withdrawing properties that stabilize the core against metabolic degradation while providing steric directionality.

SAR Core 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Core Scaffold C6 C6-Amino Group (H-Bond Donor/Acceptor) Core->C6 C2 C2-Phenyl Ring (Hydrophobic Interactions) Core->C2 C8 C8-Carbonitrile/Aryl (Steric Bulk & Stability) Core->C8 Mech1 Kinase Hinge Binding α-Glucosidase Catalytic Site C6->Mech1 Mech2 Lipophilic Pocket Entry Membrane Permeability C2->Mech2 Mech3 Enhanced Selectivity Metabolic Stability C8->Mech3

SAR logic mapping of the 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold.

Metabolic Regulation: α-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme responsible for hydrolyzing complex carbohydrates into absorbable glucose in the small intestine. Inhibiting this enzyme is a primary therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM). Recent breakthroughs have identified 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles as exceptionally potent α-glucosidase inhibitors[1].

Quantitative Bioactivity Data

The introduction of a 4-chlorophenyl group at C5 and a p-tolyl group at C7, combined with the 2-phenyl core, yields sub-micromolar efficacy. The table below summarizes the structure-activity data compared to the clinical standard, Acarbose.

Compound IDC5 SubstitutionC2 SubstitutionC7 SubstitutionIC₅₀ (µM)Fold Superiority vs Acarbose
15a PhenylPhenylPhenyl24.15 ± 0.12~31x
15g PhenylPhenyl4-Chlorophenyl11.23 ± 0.15~66x
15j 4-ChlorophenylPhenylp-Tolyl6.60 ± 0.09~113x
Acarbose (Ref) ---750.00 ± 0.561x
Self-Validating In Vitro α-Glucosidase Assay Protocol

To ensure high-fidelity data, the following protocol incorporates a self-validating system using internal blanks, positive controls, and a precise termination mechanism.

Causality of Reagents:

  • Substrate (pNPG): p-Nitrophenyl-α-D-glucopyranoside is cleaved by the enzyme to release p-nitrophenol, a chromophore.

  • Stop Solution (Na₂CO₃): The addition of sodium carbonate serves a dual purpose. It shifts the pH to >10, immediately denaturing the enzyme to stop the reaction, while simultaneously deprotonating p-nitrophenol to its phenoxide ion, maximizing absorbance at 405 nm.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (Saccharomyces cerevisiae) in the buffer to a concentration of 0.5 U/mL.

  • Compound Dilution: Dissolve the triazolopyridine derivative in DMSO. Create a serial dilution in the phosphate buffer (ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation).

  • Incubation (Pre-read): In a 96-well microplate, combine 20 µL of enzyme solution and 20 µL of the test compound. Include Blank wells (buffer only), Negative Control wells (enzyme + DMSO vehicle), and Positive Control wells (enzyme + Acarbose). Incubate at 37°C for 15 minutes.

  • Initiation: Add 20 µL of 5 mM pNPG solution to all wells to initiate the hydrolysis reaction.

  • Reaction: Incubate the microplate at 37°C for exactly 15 minutes.

  • Termination & Validation: Add 80 µL of 0.2 M Na₂CO₃ to all wells.

  • Quantification: Read absorbance at 405 nm using a microplate reader. Calculate the Z'-factor using the negative and positive controls; a Z'-factor > 0.5 validates the assay run.

AlphaGlucosidase Prep 1. Reagent Prep Enzyme & pNPG in Buffer Incubate 2. Pre-Incubation 37°C for 15 mins with Inhibitor Prep->Incubate Reaction 3. Reaction Initiation Add pNPG Substrate Incubate->Reaction Stop Stop Reaction->Stop Read 5. Quantification Absorbance at 405 nm & Z'-factor Stop->Read

Self-validating high-throughput workflow for α-glucosidase inhibition assays.

Oncological Applications: Kinase Inhibition (DNA-PK)

Beyond metabolic enzymes, the [1,2,4]triazolo[1,5-a]pyridin-6-amine architecture is a cornerstone in the design of DNA-Dependent Protein Kinase (DNA-PK) inhibitors. DNA-PK is a critical component of the Non-Homologous End Joining (NHEJ) pathway, responsible for repairing double-strand DNA breaks (DSBs)[3].

While clinical candidates like AZD7648 utilize a 7-methyl analog, the 2-phenyl-6-amino derivatives operate via the identical pharmacophoric mechanism: the C6-amine acts as the hinge-binding anchor, while the C2-phenyl group projects into the ribose-binding pocket, conferring extreme selectivity over closely related PI3K lipid kinases[2].

DNA-PK Signaling & Inhibition Pathway

When ionizing radiation or chemotherapeutics induce DSBs, the Ku70/80 heterodimer recognizes the damage and recruits DNA-PKcs. Inhibiting this kinase prevents DNA repair, forcing the cancer cell into apoptosis.

DNAPK DSB Double-Strand DNA Break (DSB) Ku7080 Ku70/80 Heterodimer Recruitment DSB->Ku7080 DNAPKcs DNA-PKcs Activation Ku7080->DNAPKcs Repair NHEJ DNA Repair & Cell Survival DNAPKcs->Repair Apoptosis Cell Cycle Arrest / Apoptosis DNAPKcs->Apoptosis When Inhibited Inhibitor Triazolopyridine Inhibitor (Hinge-Binding) Inhibitor->DNAPKcs Blocks ATP Pocket

Mechanism of action for triazolopyridine-based DNA-PK inhibitors in the DDR pathway.

Self-Validating DNA-PK Biochemical Assay Protocol

To evaluate the bioactivity of these derivatives against DNA-PK, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.

Causality of Experimental Design: The assay measures the phosphorylation of a biotinylated p53-derived peptide substrate. By using a Europium-labeled anti-phospho antibody and a Streptavidin-Allophycocyanin (APC) conjugate, FRET only occurs if the peptide is phosphorylated. This ratiometric measurement (665 nm / 615 nm) inherently corrects for well-to-well volume variations and compound autofluorescence, ensuring self-validation.

Step-by-Step Methodology:

  • Kinase Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of DNA-PK enzyme (purified from HeLa cells) pre-incubated with sheared calf thymus DNA (activator) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Add 100 nL of the 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine derivative (in 100% DMSO) using an acoustic dispenser. Include DMSO-only wells (100% activity control) and EDTA-treated wells (0% activity control).

  • Substrate Initiation: Add 5 µL of a mixture containing 1 µM biotinylated p53 peptide and 10 µM ATP.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 10 µL of stop/detection buffer containing 50 mM EDTA (to chelate Mg²⁺ and stop the kinase), 0.5 nM Eu-anti-phospho-p53 antibody, and 50 nM Streptavidin-APC.

  • Signal Acquisition: Incubate for 2 hours, then read the TR-FRET signal on a compatible reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

Synthesis Architecture

The realization of these bioactivities relies on robust synthetic access to the scaffold. The modern, metal-free synthesis of the 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine core utilizes a highly efficient cyclocondensation approach[4].

  • Precursor Generation: The synthesis begins with a substituted 1-amino-2-imino-pyridine derivative.

  • Cyclization: Under microwave irradiation, the precursor is reacted with an appropriate benzaldehyde (to install the C2-phenyl group) or phenyl isothiocyanate.

  • Tautomerization & Dehydration: The intermediate undergoes imine-enamine tautomerization followed by cyclocondensation of the N-atom of the triazole ring with the adjacent carbonyl group. Subsequent dehydration yields the fully aromatized triazolo[1,5-a]pyridine skeleton[1].

This metal-free protocol is highly scalable, avoiding the need for expensive palladium catalysts and complex purification steps, thereby accelerating the hit-to-lead optimization process in drug discovery.

References

  • Peytam, F., et al. "Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors." Scientific Reports, vol. 15, Article number: 1819, 2025.[Link]

  • Johannes, J. W., et al. "The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor." Journal of Medicinal Chemistry, vol. 63, no. 10, pp. 5488–5505, 2020.[Link]

  • Alizadeh, A., et al. "A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors." RSC Advances, vol. 10, pp. 15891-15899, 2020.[Link]

Sources

Exploratory

Solubility data of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine in organic solvents

An In-depth Technical Guide to the Determination of an Active Pharmaceutical Ingredient's (API) Solubility in Organic Solvents. A Methodological Framework for 2-Phenyl-triazolo[1,5-a]pyridin-6-amine This document provide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Determination of an Active Pharmaceutical Ingredient's (API) Solubility in Organic Solvents.

A Methodological Framework for 2-Phenyl-triazolo[1,5-a]pyridin-6-amine

This document provides a comprehensive methodological framework for determining the solubility of the heterocyclic amine, 2-Phenyl-triazolo[1,5-a]pyridin-6-amine, in various organic solvents. As of the latest literature review, specific experimental solubility data for this compound is not widely published. Therefore, this guide is designed to empower researchers, chemists, and formulation scientists with the foundational principles and detailed, field-tested protocols necessary to generate this critical data in-house.

The importance of accurate solubility data cannot be overstated. It is a cornerstone of drug development and chemical process design, directly influencing everything from reaction kinetics and crystallization processes to the bioavailability of a potential therapeutic agent. This guide will move beyond a simple recitation of steps to explain the underlying causality, ensuring that the generated data is not only accurate but also robust and reproducible.

Part 1: The Theoretical Underpinnings of Solubility

Before embarking on experimental work, it is crucial to understand the physicochemical principles that govern the dissolution process. Solubility is the result of a delicate thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

The Thermodynamics of Dissolution

The process is governed by the Gibbs free energy equation, ΔG_sol = ΔH_sol - TΔS_sol. Dissolution occurs spontaneously when ΔG_sol is negative.

  • Enthalpy of Solution (ΔH_sol): This represents the net energy change. For a crystalline solid like 2-Phenyl-triazolo[1,5-a]pyridin-6-amine, the process can be broken down into two key steps:

    • Lattice Energy: The energy required to break apart the crystal lattice of the solute. This is an endothermic process (ΔH > 0).

    • Solvation Energy: The energy released when solute molecules form interactions with solvent molecules. This is an exothermic process (ΔH < 0). The overall enthalpy of solution is the sum of these two values. If the energy required to break the lattice is greater than the energy released by solvation, the process is endothermic and solubility may decrease with temperature. Conversely, if solvation is highly energetic, the process is exothermic.

  • Entropy of Solution (ΔS_sol): This represents the change in disorder. Typically, when a highly ordered crystal dissolves into a liquid solvent, the entropy increases (ΔS_sol > 0), which favors the dissolution process.

The Principle of "Like Dissolves Like"

This adage is a practical simplification of the thermodynamic principles. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-Phenyl-triazolo[1,5-a]pyridin-6-amine, a molecule with aromatic rings, a triazole system, and an amine group, its solubility will be dictated by its ability to engage in the following interactions with a solvent:

  • Van der Waals forces: Present in all molecules, but particularly important for the phenyl and pyridine rings. Non-polar solvents like toluene or hexane will primarily interact through these forces.

  • Dipole-Dipole Interactions: The heterocyclic system and the amine group introduce a significant dipole moment. Polar aprotic solvents like acetone or ethyl acetate will interact strongly through these forces.

  • Hydrogen Bonding: The amine group (-NH2) is a hydrogen bond donor, and the nitrogen atoms within the triazolopyridine ring system are potential hydrogen bond acceptors. Protic solvents like methanol and ethanol, or aprotic solvents with hydrogen bond accepting capabilities like dimethyl sulfoxide (DMSO), are expected to be effective solvents.

Therefore, a rational selection of solvents for screening should include representatives from each of these classes to probe the full range of potential interactions.

Part 2: Experimental Determination of Equilibrium Solubility

The gold standard for determining solubility is the isothermal equilibrium shake-flask method . This method ensures that the solvent is fully saturated with the solute and that the system has reached thermodynamic equilibrium, providing the most accurate and reliable solubility value.

Protocol: Isothermal Equilibrium Shake-Flask Method

1. Materials and Reagents:

  • 2-Phenyl-triazolo[1,5-a]pyridin-6-amine (ensure purity is >99%, confirmed by analysis).
  • Selected organic solvents (HPLC or analytical grade).
  • Calibrated analytical balance.
  • Scintillation vials or glass flasks with screw caps.
  • Temperature-controlled orbital shaker or incubator.
  • Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent).
  • Volumetric flasks and pipettes for dilutions.

2. Step-by-Step Experimental Workflow:

  • Step 1: Preparation: Add an excess amount of the solid 2-Phenyl-triazolo[1,5-a]pyridin-6-amine to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.

  • Step 2: Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Step 3: Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 298.15 K). The system should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. It is best practice to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration of the solute in the solution is no longer changing, thereby verifying that equilibrium has been reached.

  • Step 4: Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2-4 hours. This allows the excess solid to settle, preventing it from being drawn during sampling.

  • Step 5: Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This filtration step is critical to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Step 6: Dilution and Analysis: Accurately weigh or pipette a known amount of the filtrate and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Weigh excess API B Add known volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Settle undissolved solid (2-4 hours) C->D E Withdraw supernatant D->E F Filter (0.22 µm syringe filter) E->F G Dilute for analysis F->G H Quantify via HPLC G->H

Caption: Workflow for quantifying solute concentration using HPLC and a calibration curve.

Part 4: Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format. This allows for easy comparison across different solvents and temperatures.

Table 1: Template for Solubility Data of 2-Phenyl-triazolo[1,5-a]pyridin-6-amine at 298.15 K

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar ProticTBDTBD
EthanolPolar ProticTBDTBD
IsopropanolPolar ProticTBDTBD
AcetonePolar AproticTBDTBD
AcetonitrilePolar AproticTBDTBD
Ethyl AcetatePolar AproticTBDTBD
Dimethyl Sulfoxide (DMSO)Polar AproticTBDTBD
TolueneNon-polarTBDTBD
HeptaneNon-polarTBDTBD
DichloromethaneHalogenatedTBDTBD

TBD: To Be Determined experimentally.

References

  • Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Drug solubility: importance and enhancement techniques Source: ISRN Pharmaceutics, Hindawi URL: [Link]

  • Title: Measurement of Solubility Source: IUPAC URL: [Link]

  • Title: The Shake-Flask Method for Solubility Determination Source: Journal of Pharmaceutical Sciences URL: [Link]

Foundational

Literature review of 1,2,4-triazolo[1,5-a]pyridine-6-amine synthesis pathways

Executive Summary The 1,2,4-triazolo[1,5-a]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for purines and a critical pharmacophore in JAK1/JAK2 inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazolo[1,5-a]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for purines and a critical pharmacophore in JAK1/JAK2 inhibitors (e.g., Filgotinib analogs) and RORγt inverse agonists.

This technical guide focuses on the synthesis of 1,2,4-triazolo[1,5-a]pyridine-6-amine . While the 6-amine is the target functional handle for further derivatization (e.g., amide coupling, reductive amination), direct synthesis of the free amine core is often plagued by oxidative instability and competing side reactions. Therefore, the industry-standard approach involves the construction of the 6-nitro precursor followed by chemoselective reduction.

This guide details two distinct, self-validating pathways:

  • The Oxidative Cyclization Route (Gold Standard): High-yielding, regioselective, and scalable.

  • The Dimroth Rearrangement Route: A mechanistically distinct pathway utilizing hydrazine precursors, offering high purity through thermodynamic control.

Retrosynthetic Analysis

To access the 6-amine target, we disconnect the C-N bonds of the triazole ring. The most reliable disconnection leads back to 2-amino-5-nitropyridine , a commercially abundant starting material.

Retrosynthesis Target Target: 6-amine (1,2,4-triazolo[1,5-a]pyridine-6-amine) Nitro Precursor: 6-nitro (Stable Intermediate) Target->Nitro Reduction Amidine Intermediate: N-pyridyl amidine Nitro->Amidine N-N Bond Formation Start Start: 2-amino-5-nitropyridine Amidine->Start DMF-DMA

Figure 1: Retrosynthetic logic prioritizing the stable nitro-intermediate to avoid amine oxidation during ring closure.

Pathway A: Oxidative Cyclization (The Gold Standard)

This pathway is preferred for its operational simplicity and avoidance of toxic hydrazine intermediates. It utilizes


-dimethylformamide dimethyl acetal (DMF-DMA) to install the carbon required for the triazole ring, followed by N-amination using Hydroxylamine-O-sulfonic acid (HOSA) or Hydroxylamine HCl.
Phase 1: Formation of the Amidine

Reaction: 2-amino-5-nitropyridine + DMF-DMA




-dimethyl-N'-(5-nitro-2-pyridyl)formamidine.
  • Reagents: DMF-DMA (1.2 equiv), dry DMF or EtOH.

  • Conditions: 80–100°C, 4–6 hours.

  • Checkpoint: Monitoring by TLC is critical. The starting amine is polar; the amidine product is less polar and often precipitates upon cooling.

Phase 2: N-Amination and Cyclization

Reaction: Amidine + N-aminating agent


 1,2,4-triazolo[1,5-a]pyridine core.
  • Reagents: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) in MeOH/Pyridine OR Hydroxylamine hydrochloride (

    
    ) in EtOH followed by Polyphosphoric acid (PPA).
    
  • Mechanism: The HOSA reagent aminates the ring nitrogen (forming an N-amino pyridinium salt), which then undergoes intramolecular condensation with the amidine carbon, releasing dimethylamine.

Detailed Protocol (Step-by-Step)
  • Amidine Synthesis:

    • Charge a reaction vessel with 2-amino-5-nitropyridine (10.0 g, 71.9 mmol) and DMF-DMA (12.0 mL, 90 mmol).

    • Heat to 90°C for 4 hours. The suspension will clear as the amidine forms, then may re-precipitate.

    • Cool to 0°C. Filter the yellow solid, wash with cold hexanes, and dry.

    • Yield Expectation: >90%.[1]

  • Cyclization (HOSA Method):

    • Dissolve the amidine intermediate (10.0 g) in Methanol (100 mL) and Pyridine (10 mL).

    • Cool to 0°C. Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) portion-wise to control exotherm.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Evaporate solvent.[2] Dilute with water and extract with Ethyl Acetate. The product, 6-nitro-1,2,4-triazolo[1,5-a]pyridine , is often pure enough for the next step.

OxidativeCyclization Start 2-amino-5-nitropyridine Step1 Reaction with DMF-DMA (90°C, 4h) Start->Step1 Inter Amidine Intermediate Step1->Inter Step2 N-Amination (HOSA) Cyclization Inter->Step2 Product 6-nitro-1,2,4-triazolo[1,5-a]pyridine Step2->Product

Figure 2: The oxidative cyclization workflow utilizing DMF-DMA and HOSA.

Pathway B: The Dimroth Rearrangement Route

This pathway is historically significant and useful when specific regiochemistry control is required via thermodynamic equilibration. It relies on the rearrangement of the kinetic [4,3-a] product to the thermodynamic [1,5-a] product.

Mechanism[3][4]
  • Condensation: 2-hydrazinyl-5-nitropyridine reacts with formic acid (or orthoformate) to form the [1,2,4]triazolo[4,3-a]pyridine (Kinetic Isomer).

  • Rearrangement: Under basic conditions (or heat), the triazole ring opens (breaking the N-N bond) and rotates, then re-closes on the pyridine nitrogen to form the [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Isomer).

Experimental Protocol
  • Hydrazine Formation: React 2-chloro-5-nitropyridine with hydrazine hydrate in Ethanol (Reflux, 2h). Yields 2-hydrazinyl-5-nitropyridine.[3]

  • Cyclization/Rearrangement:

    • Reflux the hydrazine intermediate in Formic Acid (excess) for 6–12 hours.

    • Note: Extended reflux in formic acid often drives the rearrangement in situ. If the [4,3-a] isomer is isolated, treat with 10% KOH/EtOH to force rearrangement to the [1,5-a] isomer.

Dimroth Kinetic [1,2,4]triazolo[4,3-a]pyridine (Kinetic Isomer) Open Ring-Opened Intermediate (Imino-form) Kinetic->Open Base/Heat (Ring Opening) Thermo [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Isomer) Open->Thermo Recyclization (N-N bond reform)

Figure 3: The Dimroth Rearrangement mechanism converting the [4,3-a] isomer to the target [1,5-a] core.[4][5]

Reduction to the Target Amine

Once the 6-nitro-1,2,4-triazolo[1,5-a]pyridine is secured, reduction to the amine is straightforward.

Method A: Iron/Ammonium Chloride (Lab Scale / Chemoselective)

Best for preserving other reducible groups (e.g., halogens) if present.

  • Protocol: Suspend the nitro compound (1.0 equiv) in EtOH/Water (3:1). Add Iron powder (5.0 equiv) and

    
      (5.0 equiv). Heat to 80°C for 2 hours.
    
  • Workup: Filter hot through Celite (to remove Iron oxide). Concentrate filtrate.

Method B: Catalytic Hydrogenation (Industrial Scale)
  • Protocol: Dissolve nitro compound in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) or 30 psi.
    
  • Note: Reaction is usually complete in <2 hours.

Summary of Data & Comparison

ParameterPathway A (Oxidative Cyclization)Pathway B (Dimroth/Hydrazine)
Starting Material 2-amino-5-nitropyridine2-chloro-5-nitropyridine
Key Reagents DMF-DMA, HOSAHydrazine, Formic Acid
Step Count 2 (to Nitro precursor)2 (to Nitro precursor)
Regioselectivity High (Direct [1,5-a] formation)Variable (Requires rearrangement step)
Scalability Excellent (No chromatography)Good (Hydrazine safety concern)
Yield (Overall) 65–75% 50–60%

References

  • Nagasawa, H., et al. "Copper-Catalyzed Synthesis of 1,2,4-Triazolo[1,5-a]pyridines."[6] Journal of the American Chemical Society, 2009.

  • Huntsman, E., et al. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines via cyclization of N-(pyrid-2-yl)formamidoximes." European Journal of Organic Chemistry, 2005.

  • Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966.

  • Vercek, B., et al. "Neighboring group participation in the formation of 1,2,4-triazolo[1,5-a]pyridines." Journal of Organic Chemistry, 1979.

  • Biogen Idec Inc. "Preparation of Triazolopyridines as Kinase Inhibitors." World Intellectual Property Organization (Patent WO2010148191), 2010.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-Phenyl Substituted Triazolopyridines: A Technical Whitepaper

Executive Overview The triazolopyridine scaffold—comprising a triazole ring fused to a pyridine core—represents a privileged heterocycle in modern drug discovery and advanced materials science. While the baseline structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The triazolopyridine scaffold—comprising a triazole ring fused to a pyridine core—represents a privileged heterocycle in modern drug discovery and advanced materials science. While the baseline structure exhibits notable resilience, the introduction of a 2-phenyl substituent drastically alters the thermodynamic landscape of the molecule. By extending the


-conjugated system, 2-phenyl-[1,2,4]triazolo[1,5-a]pyridines achieve remarkable thermal stability, making them indispensable as high-temperature organic light-emitting diode (OLED) host materials[1], heat-resistant energetic compounds[2], and metabolically stable pharmaceutical leads[3].

This whitepaper provides an in-depth analysis of the thermodynamic parameters, thermal degradation pathways, and self-validating experimental protocols required to synthesize and profile 2-phenyl substituted triazolopyridines.

Structural Thermodynamics and Tautomeric Equilibrium

The intrinsic stability of the triazolopyridine core originates from extensive aromatic delocalization and the stabilizing effect of multiple nitrogen atoms within the heterocyclic framework. High-level ab initio calculations reveal that the standard enthalpy of formation (


) for the baseline 1H-1,2,3-triazolo[4,5-b]pyridine is highly positive (+285.3 kJ/mol), reflecting the substantial energy required to assemble the nitrogen-rich core[4].

When evaluating tautomeric forms, density functional theory (DFT) calculations confirm that the 1H-tautomeric configuration is thermodynamically favored over the 3H-counterpart[4]. However, in the context of[1,2,4]triazolo[1,5-a]pyridines, the fusion of the rings prevents simple proton tautomerism, locking the molecule into a highly stable planar geometry.

The addition of a 2-phenyl group further lowers the ground-state energy by narrowing the HOMO-LUMO gap and increasing steric shielding around the vulnerable N-N bonds. Consequently, while the unsubstituted core decomposes at approximately 208 °C[4], 2-phenyl derivatives routinely exhibit decomposition temperatures (


) exceeding 270 °C, with heavily substituted variants surviving up to 372 °C[1][2].

Thermal Degradation Kinetics and Pathway Analysis

To understand the thermodynamic limits of 2-phenyl triazolopyridines, researchers subject these molecules to Flash Vacuum Pyrolysis (FVP) or Flash Vacuum Thermolysis (FVT) at extreme temperatures (500 °C – 600 °C).

The degradation is initiated by an irreversible expulsion of nitrogen gas (


), an endothermic process requiring an activation energy (

) of approximately 185 kJ/mol for the baseline scaffold[4]. The loss of

generates a highly reactive pyridylcarbene intermediate[5]. Because nitrenes are thermodynamically more stable (lower in energy) than their isomeric carbenes, the pyridylcarbene rapidly undergoes chemically activated rearrangement into a phenylnitrene[6]. Ultimately, this intermediate undergoes ring contraction to form cyanopyrrole derivatives, which act as the absolute "thermodynamic sink" for the system[7].

G A 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine (Thermodynamically Stable) B Thermal Activation (FVP > 500°C) A->B Heat Input C N₂ Expulsion (Irreversible Cleavage) B->C ΔH > 185 kJ/mol D Pyridylcarbene Intermediate C->D -N₂ E Phenylnitrene Intermediate D->E Isomerization (Lower Energy State) F Cyanopyrrole Derivatives (Thermodynamic Sink) E->F Ring Contraction

Figure 1: Thermal degradation pathway of 2-phenyl triazolopyridines via FVP.

Quantitative Thermodynamic Profiling

The table below synthesizes the thermodynamic parameters of various triazolopyridine derivatives, illustrating the stabilizing effect of extended aromatic systems.

Compound / DerivativeDecomposition Temp (

)
Activation Energy (

)
Enthalpy of Formation (

)
Primary Application
1H-1,2,3-triazolo[4,5-b]pyridine 208 °C~185 kJ/mol+285.3 kJ/molBaseline Scaffold
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine 271 °C – 310 °C> 200 kJ/molN/AOLED Hosts / Pharma Leads
BDBT-2 (Nitro-fused derivative) 372 °C~240 kJ/molN/AEnergetic Materials
Carbazole-triazolopyridine hybrids Up to 509 °CN/AN/AAdvanced OLEDs

Data aggregated from thermogravimetric analyses and ab initio calculations[1][2][4].

Self-Validating Experimental Methodologies

Protocol 1: Synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine via Oxidative Cyclization

This protocol utilizes a green, transition-metal-free oxidative cyclization approach[8].

  • Step 1: Schiff Base Formation. Dissolve 1.0 eq of 2-aminopyridine and 1.05 eq of benzaldehyde in absolute ethanol. Stir at room temperature for 2 hours.

    • Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the imine condensation via hydrogen bonding, accelerating the elimination of water.

  • Step 2: Oxidative Cyclization. Cool the reaction mixture to 0 °C. Add 1.2 eq of sodium hypochlorite (NaClO) dropwise over 15 minutes.

    • Causality: The 0 °C environment is critical to prevent the exothermic degradation of the highly reactive N-chloro intermediate. NaClO is explicitly chosen over heavy-metal oxidants (e.g.,

      
      ) to prevent metal-catalyzed cleavage of the newly formed N-N bond, ensuring maximum thermodynamic yield[8].
      
  • Step 3: Isolation. Quench with aqueous sodium thiosulfate, extract with ethyl acetate, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint: Perform

    
     NMR on the crude product. The successful formation of the thermodynamically stable triazolopyridine is confirmed by the complete disappearance of the aldehyde proton signal (~10.0 ppm) and the downfield shift of the pyridine ring protons due to the newly formed electron-withdrawing triazole system.
    
Protocol 2: Thermogravimetric and Kinetic Profiling (TGA/DSC)

To accurately determine the thermal stability and activation energy of the synthesized compound.

  • Step 1: Sample Preparation. Load 5.0 – 10.0 mg of the purified 2-phenyl triazolopyridine into an alumina (

    
    ) crucible.
    
    • Causality: Alumina is strictly required over standard aluminum pans because the

      
       of 2-phenyl derivatives often exceeds 300 °C, which approaches the softening point of aluminum, risking pan deformation and sensor damage.
      
  • Step 2: Atmospheric Control. Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: An inert atmosphere is mandatory to isolate the intrinsic unimolecular decomposition (N-N bond cleavage) from bimolecular oxidative combustion, ensuring the measured

      
       reflects the true thermodynamic stability of the molecule[4].
      
  • Step 3: Heating Ramp. Execute a dynamic heating program from 25 °C to 600 °C at a rate of 10 °C/min.

    • Causality: A moderate heating rate ensures thermal equilibrium across the sample mass, preventing thermal lag and allowing for accurate kinetic modeling using the Kissinger method.

  • Validation Checkpoint: Analyze the Differential Scanning Calorimetry (DSC) curve. A valid run must display a sharp endothermic melting peak prior to the broad exothermic decomposition peak. If the peaks overlap, the protocol must be rerun at a slower heating rate (e.g., 5 °C/min) to decouple the phase transition from the chemical degradation.

Strategic Applications in High-Stress Environments

The exceptional thermodynamic stability of 2-phenyl substituted triazolopyridines directly translates to their utility in extreme environments. In materials science, carbazole-triazolopyridine hybrids leverage this stability to function as bipolar host materials in phosphorescent OLEDs, surviving the intense thermal stress of device operation without degrading[1]. In the defense sector, alternating nitro and amine groups on the fused triazolopyridine framework yield insensitive energetic materials that resist accidental detonation while maintaining decomposition temperatures up to 372 °C[2]. Furthermore, in pharmacology, this rigid, stable scaffold provides excellent metabolic resistance, serving as a highly effective backbone for novel BRD4 inhibitors and JAK/HDAC dual-target therapies[3][9].

References

1.[4] Title: 1H-1,2,3-Triazolo[4,5-b]pyridine - Smolecule Source: smolecule.com URL:

2.[6] Title: Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles | Chemical Reviews Source: acs.org URL:

3.[3] Title: Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 Source: nih.gov URL:

4.[9] Title: Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors Source: tandfonline.com URL:

5.[8] Title: The Chemistry of the Triazolopyridines: An Update Source: researchgate.net URL:

6.[7] Title: Chemical Activation in Azide and Nitrene Chemistry: Methyl Azide, Phenyl Azide, Naphthyl Azides... Source: connectsci.au URL:

7.[2] Title: Thermostable Insensitive Energetic Materials Based on a Triazolopyridine Fused Framework... Source: researchgate.net URL:

8.[1] Title: Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes Source: mdpi.com URL:

9.[5] Title: Pyridylcarbene formation by thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine... Source: semanticscholar.org URL:

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

The following technical guide provides an in-depth physicochemical profiling of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , designed for researchers in medicinal chemistry and drug discovery. [1] Executive Summary 2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profiling of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , designed for researchers in medicinal chemistry and drug discovery.

[1]

Executive Summary

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for purines and quinolines.[1] Its fused [1,2,4]triazolo[1,5-a]pyridine core is characterized by a 10-


 electron aromatic system that imparts unique hydrogen bonding capabilities distinct from standard pyridines or triazoles.[1]

This guide dissects the molecule’s hydrogen bond donor (HBD) and acceptor (HBA) profiles, contrasting rigid database filtering rules (Lipinski) with functional pharmacological reality.[1] Accurate counting of these features is paramount for predicting blood-brain barrier (BBB) permeability, solubility, and target residence time.[1]

Structural Analysis & Hydrogen Bond Counts

The Core Scaffold

The molecule consists of three distinct pharmacophoric regions:

  • The Core: A [1,2,4]triazolo[1,5-a]pyridine fused system.[1][2]

  • Position 2: A phenyl ring (hydrophobic anchor).[1]

  • Position 6: A primary amine (polar head/H-bond donor).[1]

Quantitative Profile

The table below distinguishes between Rule-based counts (used for high-throughput filtering) and Functional counts (relevant for ligand-protein binding).

FeatureStrict Lipinski CountFunctional Pharmacophore CountNotes
H-Bond Donors (HBD) 2 2 Derived from the primary amine (-NH

).[1] Both hydrogens are available for interaction.[1][3][4]
H-Bond Acceptors (HBA) 4 2 (Strong) + 1 (Weak) Lipinski counts all Nitrogen atoms.[1] Functionally, the bridgehead nitrogen is inert (see Section 2.3).[1]
Rotatable Bonds 1 1 The bond connecting the phenyl ring to the triazole core.
Topological Polar Surface Area (TPSA) ~56 Ų ~56 Ų Ideal range for CNS penetration (<90 Ų) and oral bioavailability.[1]
The Bridgehead Nitrogen Anomaly (Critical Insight)

A common error in automated profiling is treating the bridgehead nitrogen (N4) as a hydrogen bond acceptor.[1]

  • Mechanism: In the [1,2,4]triazolo[1,5-a]pyridine system, the lone pair of the bridgehead nitrogen is delocalized into the

    
    -system to satisfy Hückel's rule for aromaticity (10 
    
    
    
    electrons).[1]
  • Consequence: This nitrogen is essentially non-basic and unavailable for hydrogen bonding.[1]

  • True Acceptors: The dominant acceptors are N1 and N3 (located in the 5-membered ring), which possess

    
     lone pairs orthogonal to the 
    
    
    
    -system.[1]
Structural Visualization

The following diagram maps the specific donor/acceptor sites on the scaffold.

G Molecule 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Core [1,2,4]Triazolo[1,5-a]pyridine Core Molecule->Core Amine 6-Amine (-NH2) (H-Bond Donor) Molecule->Amine Phenyl 2-Phenyl Group (Hydrophobic) Molecule->Phenyl N1 N1 (Triazole) Strong Acceptor Core->N1 sp2 Lone Pair N3 N3 (Triazole) Strong Acceptor Core->N3 sp2 Lone Pair N4 N4 (Bridgehead) NON-ACCEPTOR (Aromatic) Core->N4 Delocalized LP HBD HBD Amine->HBD 2 Donors

Figure 1: Pharmacophoric dissection highlighting the non-basic nature of the bridgehead nitrogen (N4).[1]

Experimental Validation Protocol

As a Senior Application Scientist, relying solely on calculated values is insufficient. The following protocol outlines the Potentiometric pKa Determination method to empirically validate the hydrogen bond basicity of the ring nitrogens.

Rationale

Determining the pKa of the conjugate acid allows us to infer the H-bond acceptor strength (


).[1] A higher pKa correlates with stronger H-bond acceptance.[1]
Methodology: Potentiometric Titration

Reagents:

  • Analyte: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (>98% purity).[1]

  • Solvent: 0.1 M KCl (ionic strength adjuster) in water/methanol co-solvent (if solubility is low).[1]

  • Titrant: 0.1 M HCl and 0.1 M KOH (standardized).[1]

Workflow:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of the solvent system. Ensure complete dissolution (sonicate if necessary).[1]

  • Blank Run: Perform a titration on the solvent blank to subtract background ion effects.[1]

  • Titration:

    • Acidify the solution to pH 2.0 using 0.1 M HCl.[1]

    • Titrate with 0.1 M KOH under inert gas (N

      
       or Ar) purge to exclude CO
      
      
      
      .[1]
    • Record pH vs. Volume added using a high-precision glass electrode.[1]

  • Data Analysis: Use the Bjerrum plot method or Gran plot analysis to identify inflection points.[1]

    • Expected Result: You should observe a pKa corresponding to the protonation of N1 (typically ~2.0 - 3.0 for this scaffold).[1] The amine at C6 may show a second pKa if it is not significantly conjugated, though aniline-like amines are often weakly basic (pKa ~4-5).[1]

Self-Validating Check: If the calculated pKa is >7, re-verify the solvent purity. This scaffold is weakly basic; high pKa values indicate contamination with aliphatic amines.[1]

Implications for Drug Design

The H-bond count directly influences the "Rule of 5" compliance and the molecule's behavior in biological systems.[1]

Permeability & Solubility
  • Lipophilicity: With a calculated LogP of ~1.9 - 2.0, the molecule is well-positioned for oral bioavailability.[1]

  • H-Bond Balance: The presence of 2 strong acceptors and 2 donors creates a balanced polarity profile.[1] The "hidden" non-acceptor status of N4 prevents the molecule from being too polar, aiding in membrane traversal.[1]

Hit-to-Lead Optimization Workflow

The following diagram illustrates how to modulate the H-bond profile of this scaffold during optimization.

Workflow Start Hit: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Decision Optimization Goal? Start->Decision PathA Increase Solubility Decision->PathA Low Solubility PathB Increase CNS Penetration Decision->PathB Low Brain Exposure ActionA Add H-Bond Donors (e.g., convert Phenyl to Pyridine) PathA->ActionA ActionB Mask H-Bond Donors (e.g., Methylate Amine) PathB->ActionB OutcomeA Result: Lower LogP Risk: Reduced Permeability ActionA->OutcomeA OutcomeB Result: Lower TPSA Benefit: Improved BBB Crossing ActionB->OutcomeB

Figure 2: Strategic modification of H-bond features for lead optimization.

References

  • PubChem Compound Summary. (2025). (1,2,4)Triazolo(1,5-a)pyridin-2-amine.[1][5] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for H-bond counting rules).

  • Saleh, A., et al. (2017).[1] 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry. Available at: [Link] (Demonstrates N1 acceptor capability).

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Topic: Molecular Weight and LogP Values for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Researchers....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and LogP Values for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Researchers.

Executive Summary

The compound 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) represents a critical scaffold in medicinal chemistry, functioning as a bioisostere for quinolines and purines.[1] Its fused [1,2,4]triazolo[1,5-a]pyridine core exhibits unique electronic properties that influence binding affinity in kinase inhibitors, adenosine receptor antagonists, and ROR


t inverse agonists.

This guide provides a definitive reference for the compound's physicochemical properties, specifically Molecular Weight (MW) and Partition Coefficient (logP), and details the experimental protocols required for their verification and the compound's synthesis.

Physicochemical Specifications

The values below represent the consensus data derived from computational models and high-purity vendor analysis. In drug development, this compound is classified as a "fragment-like" lead due to its low molecular weight and optimal lipophilicity.

Table 1: Core Physicochemical Data
PropertyValueUnitMethod/Source
Molecular Weight 210.23 g/mol Calculated (Formula

)
LogP (Predicted) 1.98 -Consensus (ChemScene/Cymit)
TPSA 56.21

Topological Polar Surface Area
H-Bond Donors 1-Amine group (-NH2)
H-Bond Acceptors 4-Triazole/Pyridine nitrogens
pKa (Base) ~3.5 - 4.2-Estimated (Pyridine N1)
Significance of LogP ~1.98

A logP of approximately 1.98 places this compound in the "Sweet Spot" for oral bioavailability (Lipinski’s Rule of 5).

  • Permeability: Sufficiently lipophilic to cross the blood-brain barrier (BBB) or cell membranes via passive diffusion.

  • Solubility: The polar surface area (TPSA < 60) ensures it remains soluble in aqueous assay buffers (PBS) when < 1% DMSO is used as a co-solvent.

Synthetic Pathway (Protocol)

Synthesizing the 6-amine derivative directly can be challenging due to the nucleophilicity of the amine interfering with cyclization. The most robust "self-validating" route involves the cyclization of a nitro-precursor followed by reduction.

Reaction Scheme

Strategy: Oxidative cyclization of N-(5-nitropyridin-2-yl)benzimidamide followed by selective reduction.

Step 1: Amidine Formation

  • Reagents: 2-Amino-5-nitropyridine, Benzonitrile,

    
     (Lewis Acid catalyst).
    
  • Mechanism: Lewis acid activation of the nitrile allows nucleophilic attack by the exocyclic amine of the pyridine.

Step 2: Oxidative Cyclization

  • Reagents: Lead tetraacetate (

    
    ) or Iodobenzene diacetate (
    
    
    
    ) in warm acetic acid.
  • Mechanism: Formation of the N-N bond between the pyridine ring nitrogen and the amidine nitrogen to close the triazole ring.

Step 3: Nitro Reduction

  • Reagents: Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ), Ethanol/Water reflux.
  • Outcome: Selective reduction of the nitro group to the primary amine without cleaving the triazole ring.

Visualization of Synthetic Logic

SynthesisRoute Precursor 2-Amino-5-nitropyridine + Benzonitrile Intermediate N-(5-nitropyridin-2-yl) benzimidamide Precursor->Intermediate Step 1: AlCl3, 140°C Cyclized 6-Nitro-2-phenyl- [1,2,4]triazolo[1,5-a]pyridine Intermediate->Cyclized Step 2: PhI(OAc)2, DCM Oxidative Cyclization Product TARGET: 2-Phenyl-[1,2,4]triazolo [1,5-a]pyridin-6-amine Cyclized->Product Step 3: Fe/NH4Cl Reduction

Figure 1: Three-step synthetic pathway utilizing a nitro-reduction strategy to ensure regio-specificity.

Experimental Determination of LogP

While calculated values (cLogP) are useful, experimental validation is required for IND (Investigational New Drug) applications. The HPLC-based method (OECD Guideline 117) is preferred over the Shake-Flask method for this compound due to its speed and reproducibility.

Principle

The retention time (


) of the analyte on a C18 (reversed-phase) column correlates linearly with its hydrophobicity.
Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.

  • Mobile Phase: Methanol/Water (75:25 v/v), Isocratic elution.

  • Reference Standards: Inject a mixture of compounds with known logP values (e.g., Acetophenone, Benzene, Toluene, Naphthalene).

  • Calibration: Plot

    
     vs. 
    
    
    
    for the standards.
    • Capacity factor

      
       (where 
      
      
      
      is the dead time, usually determined by Thiourea).
  • Calculation: Interpolate the logP of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine using the regression equation.

Workflow Diagram

LogP_Protocol Start Sample Preparation (1 mg/mL in MeOH) HPLC HPLC Run (C18 Column, Isocratic) Start->HPLC Standards Inject Ref Standards (Known LogP) Standards->HPLC Calc Calculate k' (Capacity Factor) k' = (tR - t0) / t0 HPLC->Calc Regression Linear Regression Log k' vs Known LogP Calc->Regression Result Determine LogP of Target Regression->Result

Figure 2: HPLC-based LogP determination workflow according to OECD Guideline 117.

Structural Validation (Quality Control)

To ensure the integrity of the data presented above, the synthesized compound must pass the following QC checks:

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the triazole proton (or pyridine H2 equivalent) around

    
     9.0-9.5 ppm. The amine protons (
    
    
    
    ) usually appear as a broad singlet around
    
    
    5.0-6.0 ppm.
  • Mass Spectrometry (ESI+): Expect a molecular ion peak

    
     at m/z 211.24 .
    

References

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for [1,2,4]Triazolo[1,5-a]pyridine derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine from 2-aminopyridine

Executive Summary This application note details a robust, two-step protocol for the synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine starting from commercially available 2-amino-5-nitropyridine . The [1,2,4]tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine starting from commercially available 2-amino-5-nitropyridine . The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in drug discovery, appearing in potent inhibitors of JAK1/2, phosphodiesterases, and adenosine receptors.

Unlike traditional methods that require pre-functionalized amidines or harsh dehydrating conditions, this protocol utilizes a Copper-Catalyzed Oxidative Annulation strategy. This approach streamlines the construction of the fused ring system directly from the aminopyridine and benzonitrile, followed by a chemoselective Iron-Mediated Reduction to yield the final amine. This workflow is optimized for reproducibility, scalability, and operational safety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to lock the amino functionality at the C6 position early in the pathway by using a 5-substituted pyridine precursor. This avoids the regioselectivity issues often encountered when nitrating the fully formed triazolopyridine core.

Retrosynthesis Target Target: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (C6-Amine Functionalized) Intermediate Intermediate: 6-Nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (Stable Nitro Precursor) Target->Intermediate Nitro Reduction (Fe/NH4Cl) SM1 Starting Material 1: 2-Amino-5-nitropyridine Intermediate->SM1 Oxidative Annulation (Cu(OAc)2, O2) SM2 Reagent: Benzonitrile Intermediate->SM2 +

Figure 1: Retrosynthetic breakdown showing the disconnection of the triazole ring and the functional group interconversion.

Experimental Protocol

Phase 1: Construction of the Triazole Core

Objective: Synthesis of 6-Nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine. Method: Copper-Catalyzed Aerobic Oxidative Cyclization.

This step involves the direct coupling of the exocyclic amine of the pyridine with the nitrile carbon, followed by an intramolecular oxidative N-N bond formation.

Materials
ReagentEquiv.MWAmount (Example)Role
2-Amino-5-nitropyridine 1.0139.111.39 g (10 mmol)Substrate
Benzonitrile 2.0103.122.06 g (2.0 mL)Reagent/Solvent
Cu(OAc)₂ 0.1181.63181 mgCatalyst
Cs₂CO₃ 1.5325.824.88 gBase
DMSO/Toluene (1:4) --20 mLSolvent System
Step-by-Step Procedure
  • Setup: In a 50 mL dried round-bottom flask equipped with a reflux condenser, combine 2-amino-5-nitropyridine (10 mmol), Cu(OAc)₂ (1 mmol), and Cs₂CO₃ (15 mmol).

  • Solvent Addition: Add the solvent mixture (Toluene/DMSO 4:1) and Benzonitrile (20 mmol).

  • Reaction: Heat the mixture to 120°C under an atmosphere of air (an O₂ balloon can accelerate the reaction but is not strictly necessary; open air with a drying tube suffices). Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting aminopyridine (polar, yellow) should disappear, and a fluorescent spot (product) should appear.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water (3 x 20 mL) to remove DMSO and excess base. Wash with brine (1 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50).

  • Yield: Expect a yellow solid (60–75% yield).

Phase 2: Chemoselective Reduction

Objective: Synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. Method: Iron-Mediated Reduction (Béchamp Reduction conditions).

We utilize Iron/Ammonium Chloride rather than catalytic hydrogenation (H₂/Pd) to prevent any potential reduction of the triazole ring or the phenyl substituent, ensuring high chemoselectivity.

Materials
ReagentEquiv.Amount (Example)Role
6-Nitro-Intermediate 1.01.2 g (5 mmol)Substrate
Iron Powder (Fe) 5.01.4 gReductant
Ammonium Chloride (NH₄Cl) 5.01.35 gElectrolyte/Acid Source
Ethanol / Water (3:1) -20 mLSolvent
Step-by-Step Procedure
  • Setup: Dissolve the 6-nitro intermediate (5 mmol) in Ethanol (15 mL) and Water (5 mL).

  • Activation: Add NH₄Cl (25 mmol) and Iron powder (25 mmol) to the solution.

  • Reaction: Heat the suspension to 80°C (Reflux) with vigorous stirring for 2–4 hours.

    • Mechanism:[1][2][3] The reaction proceeds via electron transfer from the metal surface. The color will change from bright yellow (nitro) to a darker, turbid brown (iron oxides).

  • Checkpoint: TLC should show the complete conversion of the non-polar nitro compound to a highly polar, UV-active amine spot (often stains purple/brown with Ninhydrin).

  • Workup: Filter the hot mixture immediately through Celite to remove iron sludge. Wash the Celite pad with hot Ethanol (20 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous layer with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Note: If the amine is very polar, "salting out" the aqueous layer with NaCl may be necessary.

  • Finishing: Dry the organic layer over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Ether if necessary.

  • Product: Off-white to pale yellow powder.

Mechanistic Insight

The formation of the triazole core via copper catalysis is the critical step. It proceeds through a "coordination-insertion-oxidation" sequence.

Mechanism Step1 Coordination: Cu(II) coordinates to Pyridine-N and Nitrile Step2 Nucleophilic Attack: Exocyclic Amine attacks Nitrile Carbon Forms Amidine Intermediate Step1->Step2 Step3 Oxidative Cyclization: Intramolecular attack of Pyridine-N onto Amidine-N Assisted by Cu(II)/O2 turnover Step2->Step3 Step4 Aromatization: Loss of 2H (oxidation) yields Triazole Step3->Step4

Figure 2: Simplified mechanistic pathway for the copper-catalyzed oxidative annulation.

Key Driver: The acidity of the N-H bonds in the intermediate amidine is crucial. The base (Cs₂CO₃) facilitates deprotonation, while the Copper catalyst acts as a Lewis acid to activate the nitrile and an oxidant to drive the final aromatization (removing hydrogen).

Analytical Validation

To validate the synthesis, compare your NMR data against these characteristic shifts:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 5.60 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons (exchangeable with D₂O).

    • δ 8.15–8.20 ppm (m, 2H): Ortho-protons of the 2-Phenyl ring.

    • δ 7.45–7.55 ppm (m, 3H): Meta/Para-protons of the 2-Phenyl ring.

    • δ 8.65 ppm (d, J=2.0 Hz, 1H): Proton at C5 (closest to bridgehead, deshielded).

    • δ 7.80 ppm (d, J=9.0 Hz, 1H): Proton at C8 .

    • δ 7.35 ppm (dd, 1H): Proton at C7 .

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺ for C₁₂H₁₀N₄: 211.09

    • Found: 211.1

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete oxidation or catalyst poisoning.Ensure vigorous stirring (O₂ mass transfer is key). Add fresh Cu(OAc)₂ (5 mol%) after 8 hours.
Starting Material Remains Electron-deficient amine is non-nucleophilic.Increase temperature to 130°C. Switch solvent to pure DMSO to increase solubility and reaction rate.
Incomplete Reduction Iron surface passivation.Add 1-2 drops of concentrated HCl to the Fe/NH₄Cl mixture to activate the iron surface.
Product is Dark/Impure Copper residues or Iron oxides.Perform a wash with aqueous EDTA (Step 1) or ensure hot filtration is done quickly (Step 2).

Safety Considerations

  • Benzonitrile: Toxic by inhalation and skin absorption. Handle in a fume hood.

  • Nitro Compounds: Potentially explosive residues if distilled to dryness at high heat.

  • Copper Salts: Toxic to aquatic life; dispose of waste in heavy metal containers.

References

  • General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry.

  • Copper-Catalyzed Oxidative Coupling: Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society.[4]

  • Metal-Free Oxidative Cyclization (Alternative Protocol): Song, L., et al. (2015). Iodine-Mediated Oxidative N-N Bond Formation. The Journal of Organic Chemistry.

  • Iron-Mediated Nitro Reduction: Org. Synth. Coll. Vol. 2, p. 471 (1943). General procedure for Béchamp reduction.

Sources

Application

Application Note: Functionalization of the Exocyclic Amine in 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

This Application Note is designed for medicinal chemists and process scientists working with the 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold. It addresses the specific synthetic challenges posed by the electr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with the 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold. It addresses the specific synthetic challenges posed by the electron-deficient nature of this heteroaromatic amine and provides validated protocols for its functionalization.

Introduction & Scaffold Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and purines. It is a core pharmacophore in several kinase inhibitors (e.g., JAK1/JAK2 inhibitors) and ROR


t inverse agonists due to its ability to participate in critical hydrogen bonding interactions within the ATP-binding pocket.

The specific building block, 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 31052-93-4), presents a distinct reactivity profile compared to standard anilines.

Reactivity Profile (The "Why" Behind the Protocols)
  • Reduced Nucleophilicity: The primary amine at the 6-position is attached to a pyridine ring fused with an electron-withdrawing triazole. The bridgehead nitrogen (N1) exerts a significant inductive effect, pulling electron density away from the C6-amine. Consequently, this amine is significantly less nucleophilic than a standard phenylamine (aniline).

  • Regioselectivity: The exocyclic amine is the only nucleophilic site. The ring nitrogens (N1, N3, N4) are non-nucleophilic under standard basic conditions, simplifying protection strategies.

  • Solubility: The planar, bicyclic aromatic system often leads to

    
    -
    
    
    
    stacking, resulting in poor solubility in non-polar solvents (DCM, Toluene). Reactions often require polar aprotic solvents (DMF, DMAc, DMSO) or elevated temperatures.

Decision Framework for Functionalization

The following decision tree outlines the optimal synthetic pathways based on the desired derivative.

FunctionalizationStrategy Start 2-Phenyl-[1,2,4]triazolo [1,5-a]pyridin-6-amine Goal_Amide Target: Amide Start->Goal_Amide Goal_Aryl Target: N-Aryl (Buchwald) Start->Goal_Aryl Goal_Urea Target: Urea/ Carbamate Start->Goal_Urea Method_HATU Method A: HATU/DIPEA (Standard) Goal_Amide->Method_HATU Aliphatic Acids Method_AcidCl Method B: Acid Chloride/Pyridine (For low reactivity) Goal_Amide->Method_AcidCl Aromatic/Hindered Acids Method_Pd Method C: Pd(OAc)2 / BrettPhos (C-N Coupling) Goal_Aryl->Method_Pd Aryl Bromides/Chlorides Method_Iso Method D: Isocyanate or CDI Activation Goal_Urea->Method_Iso R-NCO or R-OH

Figure 1: Strategic workflow for the functionalization of the 6-amino-triazolopyridine scaffold.

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Workhorse")

Context: Due to the low nucleophilicity of the 6-amine, standard EDC/HOBt couplings often stall or result in low conversion. We utilize HATU as the gold-standard coupling reagent for this scaffold due to its superior activation kinetics.

Reagents:

  • Amine: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 equiv)[1][2]

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (concentration ~0.2 M). Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating formation of the activated ester.

  • Addition: Add the 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at 50°C for 4–16 hours.

    • Expert Tip: Unlike standard anilines, this amine requires mild heating (40–50°C) to drive the reaction to completion due to electronic deactivation.

  • Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting:

  • Low Yield? If the reaction is sluggish, switch to the Acid Chloride method : Convert the acid to its chloride using SOCl

    
     or Oxalyl Chloride, then react with the amine in Pyridine/DCM. This overcomes the nucleophilicity barrier.
    
Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Context: Installing an aryl group on the amine (N-arylation) is critical for expanding SAR. The electron-deficient nature of the amine makes it a challenging nucleophile for Pd-catalysis. We recommend BrettPhos or XantPhos precatalysts, which are privileged ligands for primary amines.

Reagents:

  • Amine: Scaffold (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial with the Amine (1.0 equiv), Aryl Halide (1.1 equiv), Base (Cs

    
    CO
    
    
    
    ), and BrettPhos Pd G3 catalyst.
  • Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat at 100°C for 2–12 hours (conventional heating) or 110°C for 1 hour (microwave irradiation).

  • Scavenging: Filter the mixture through a pad of Celite to remove inorganic salts.

    • Expert Tip: To remove residual Palladium, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes before concentration.

  • Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: Urea Formation (Isocyanate Method)

Context: Ureas are excellent hydrogen bond donors/acceptors.

Step-by-Step Procedure:

  • Dissolve the amine (1.0 equiv) in anhydrous THF or DMF.

  • Add the Isocyanate (R-NCO, 1.1 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 2–4 hours.

  • Workup: Often, the urea product precipitates out of the reaction mixture. If so, filter and wash with cold ether. If not, concentrate and purify.

Analytical Data Summary (Simulated)

The following table summarizes expected trends based on the scaffold's physicochemical properties.

ParameterObservationMitigation Strategy
1H NMR Shift The 6-NH

protons typically appear broad around 5.5–6.5 ppm (DMSO-d6).
Use DMSO-d6 + D

O exchange to confirm amine peak.
Solubility Low in DCM/Hexanes; Moderate in EtOAc; High in DMSO/DMF.Run reactions in DMF or DMAc; use MeOH/DCM for chromatography.
TLC Behavior Highly polar; streaks on silica if unfunctionalized.Add 1% TEA or NH

OH to the eluent to reduce streaking.
Stability Stable to air and moisture; stable to weak acids/bases.No special handling required for storage.

References

  • Scaffold Synthesis & Properties

    • Nagamoto, Y. et al. "Synthesis and evaluation of [1,2,4]triazolo[1,5-a]pyridine derivatives as novel RORγt inverse agonists." Bioorganic & Medicinal Chemistry Letters, 2016. Link

    • Explanation: Establishes the medicinal chemistry utility of the scaffold and provides analogous reaction conditions for deriv
  • Amide Coupling on Heterocycles

    • Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link

    • Explanation: Validates the use of HATU and Acid Chlorides for electron-deficient anilines.
  • Buchwald-Hartwig Protocols

    • Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

    • Explanation: The authoritative source for ligand selection (BrettPhos) for primary amine coupling.
  • General Reactivity of Triazolopyridines

    • Organic Chemistry Portal.[3] "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." Link

    • Explanation: Provides background on the electronic structure and synthesis of the core ring system.

Sources

Method

High-Efficiency Amide Coupling Protocols for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Executive Summary Target Molecule: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) Primary Challenge: Significant electronic deactivation of the C6-primary amine due to the electron-deficient [1,2,4]tria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) Primary Challenge: Significant electronic deactivation of the C6-primary amine due to the electron-deficient [1,2,4]triazolo[1,5-a]pyridine core. Solution Strategy: Utilization of high-efficiency uronium-based coupling agents (HATU) or pre-activated acid chlorides/anhydrides in polar aprotic solvents (DMF/NMP) to overcome the nucleophilic energy barrier.

This application note details optimized protocols for derivatizing the C6-amine position, a critical vector in the design of kinase inhibitors (e.g., ALK5, JAK) and ROR


t inverse agonists.

Mechanistic Insight & Chemical Context

The Nucleophilicity Problem

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a fused heteroaromatic system. The bridgehead nitrogen (N1) and the triazole ring exert a strong electron-withdrawing effect on the pyridine ring.

  • Position 6 Deactivation: The amine at position 6 is para-like to the bridgehead nitrogen. Resonance structures delocalize the nitrogen lone pair into the electron-deficient ring system, significantly lowering the HOMO (Highest Occupied Molecular Orbital) energy of the amine.

  • Consequence: The amine behaves more like a deactivated aniline (e.g., nitroaniline) than a standard pyridine-amine. Standard coupling reagents (EDC/HOBt) often fail or result in stalled conversion.

Solubility Constraints

The planar, rigid nature of the 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine system promotes


-

stacking, leading to poor solubility in standard organic solvents (DCM, THF).
  • Requirement: Reactions must be performed in high-dielectric, polar aprotic solvents such as DMF (Dimethylformamide) , DMAc (Dimethylacetamide) , or NMP (N-Methyl-2-pyrrolidone) to maintain homogeneity and stabilize the polar transition states.

Experimental Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, valuable carboxylic acids, and parallel synthesis.

Rationale: HATU generates a highly reactive At-ester (azabenzotriazole active ester) which reacts faster than the OBt esters generated by HBTU/HOBt. This high reactivity is essential to capture the sluggish amine.

Reagents:

  • Amine: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 equiv)[1]

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.3 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF. Add HATU (1.3 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange.

  • Addition: Add the Amine (1.0 equiv) to the activated acid mixture. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LCMS. If >20% amine remains after 4 hours, heat to 50°C.

  • Workup:

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash with sat. NaHCO

      
       (2x), Water (1x), and Brine (1x).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient) is usually required due to the polarity of the scaffold.

Method B: The "Sledgehammer" (Acid Chloride/Pyridine)

Best for: Sterically hindered acids, very unreactive amines, or when HATU fails.

Rationale: Acid chlorides are among the most electrophilic acylating agents available. Using pyridine as both solvent and base forms an


-acylpyridinium intermediate, which is highly reactive toward the amine.

Reagents:

  • Amine: 1.0 equiv[2][3]

  • Acid Chloride: R-COCl (1.5 equiv) (Commercial or prepared in situ via SOCl

    
    /Oxalyl Chloride)
    
  • Base/Solvent: Pyridine (anhydrous) or Pyridine (3.0 equiv) in DCM/DMF.

Step-by-Step Protocol:

  • Preparation: Dissolve the Amine (1.0 equiv) in anhydrous Pyridine (0.2 M).

    • Note: If the amine does not dissolve, add cosolvent NMP or DMF.

  • Addition: Cool the mixture to 0°C. Add the Acid Chloride (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add a drop of water or MeOH to quench excess acid chloride.

  • Workup:

    • Evaporate pyridine (azeotrope with toluene if necessary).

    • Redissolve in DCM/MeOH (9:1), wash with 1N HCl (to remove residual pyridine/amine traces), then sat. NaHCO

      
      .
      
    • Warning: The triazolopyridine core is basic; strong acid washes might protonate and extract the product. Keep aqueous washes brief or use pH 5–6 buffers.

Method C: Scalable & Low Epimerization (T3P)

Best for: Process scale (>1g), chiral acids, and easier workup.

Rationale: Propylphosphonic anhydride (T3P) exhibits low toxicity and high selectivity. The byproducts are water-soluble, simplifying purification.

Protocol:

  • Dissolve Acid (1.1 equiv) and Amine (1.0 equiv) in EtOAc or 2-MeTHF. (Add DMF if solubility is poor).

  • Add Pyridine or DIPEA (3.0 equiv).

  • Add T3P (50% solution in EtOAc, 2.0 equiv) dropwise at 0°C.

  • Stir at RT overnight. If conversion is low, heat to reflux (EtOAc) or 80°C (DMF).

  • Workup: Wash organic layer with water, NaHCO

    
    , and brine. Evaporate.
    

Decision Logic & Troubleshooting

Method Selection Flowchart

method_selection Start Start: Amide Coupling on 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CheckAcid Is the Carboxylic Acid commercially available? Start->CheckAcid AcidType Is the Acid sterically hindered or electron-poor? CheckAcid->AcidType Yes MethodB Method B: Acid Chloride (High Reactivity) CheckAcid->MethodB No (Make Acid Chloride) Scale Reaction Scale? AcidType->Scale No (Standard) AcidType->MethodB Yes (Hindered) MethodA Method A: HATU/DIPEA (Standard Discovery) Scale->MethodA < 100 mg MethodC Method C: T3P (Scale-up / Low Epimerization) Scale->MethodC > 1 g

Caption: Decision matrix for selecting the optimal amide coupling condition based on acid properties and reaction scale.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Amine nucleophilicity is too low.Switch to Method B (Acid Chloride). Heat reaction to 60°C. Add DMAP (0.1 equiv) as a nucleophilic catalyst.
Precipitation during reaction Product or intermediate insolubility.Add DMAc or NMP as co-solvent. Ensure reaction is dilute (0.05 M).
Low Yield / Complex Mixture "Over-activation" or side reactions on triazole ring.Lower temperature to 0°C during addition. Switch to Method C (T3P) for milder activation.
Product stuck in Aqueous Product is protonated (Pyridine N).Do not use strong acid washes. Salting out the aqueous layer (NaCl) and extracting with THF/EtOAc (1:1) helps recovery.[4]

Reaction Mechanism

The following diagram illustrates the HATU-mediated activation and subsequent attack by the deactivated amine. Note the role of the triazolopyridine core in reducing electron density at the amine nitrogen.

mechanism Acid Carboxylic Acid (R-COOH) Activated Activated Ester (At-O-COR) Acid->Activated DIPEA, DMF HATU HATU (Coupling Agent) HATU->Activated TS Transition State (Tetrahedral Intermediate) Activated->TS + Amine (Slow Step) Amine Deactivated Amine (Triazolopyridine-NH2) Amine->TS Low Nucleophilicity Product Final Amide Product TS->Product - HOAt

Caption: Mechanistic pathway highlighting the rate-limiting nucleophilic attack of the deactivated heteroaromatic amine.

References

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase.[5] Journal of Medicinal Chemistry, 57(10), 4213–4238.[5]

  • Oda, T., et al. (2020). Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.[6] ACS Medicinal Chemistry Letters, 11(5), 754–760.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application

Application Note: Preparation of Stock Solutions for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Introduction & Physicochemical Assessment[1][2][3][4][5] 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a fused bicyclic heteroaromatic amine often utilized as a scaffold in medicinal chemistry or as a chemical probe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Assessment[1][2][3][4][5]

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a fused bicyclic heteroaromatic amine often utilized as a scaffold in medicinal chemistry or as a chemical probe in biological assays. Its structure features a lipophilic phenyl ring fused to a triazolopyridine core with a primary amine handle.

Successful biological interrogation requires precise stock solution preparation. Due to its aromatic, planar structure and moderate lipophilicity (Calculated LogP ~1.98), this compound presents specific challenges regarding aqueous solubility and aggregation. Improper solubilization can lead to "silent precipitation" in assay media, resulting in false negatives or variable IC50 data.

Key Properties & Constraints
PropertyValueImplication for Protocol
Molecular Weight 210.23 g/mol Use for Molarity calculations.
Appearance Pale yellow to yellow-brown solidColor change may indicate oxidation.
Solubility (Water) Low / PoorDirect dissolution in aqueous buffer is not recommended.
Solubility (DMSO) High (>20 mM likely)DMSO is the preferred solvent for master stocks.
Stability Amine sensitive to oxidationProtect from light; minimize headspace air.

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, homogenous 10 mM stock solution in anhydrous DMSO.

Materials Required[2][3][5][6][7][8]
  • Compound: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (Store at -20°C).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered, Cell Culture Grade (≥99.9%).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plasticizer leaching).

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath.

Step-by-Step Procedure
Step 1: Environmental Equilibration
  • Why: Opening a cold vial causes moisture condensation, leading to hydrolysis or weighing errors.

  • Action: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator before opening.

Step 2: Gravimetric Measurement
  • Calculation: To prepare 1 mL of 10 mM stock:

    
    
    
    
    
  • Action: Weigh approximately 2.1 - 2.5 mg of powder into a tared amber glass vial. Record the exact mass.

Step 3: Solvent Addition (Adjusted Volume)
  • Why: Adding a fixed volume to a variable mass results in concentration errors. Adjust volume to mass.

  • Action: Calculate the required DMSO volume (

    
    ) based on the exact mass weighed (
    
    
    
    ):
    
    
    Example: If you weighed 2.30 mg :
    
    
  • Pipetting: Add the calculated volume of anhydrous DMSO to the vial.

Step 4: Dissolution Mechanics
  • Vortex: Vortex vigorously for 30 seconds.

  • Sonicate: Place the vial in an ultrasonic water bath (room temperature) for 2-5 minutes.

  • Inspect: Hold the vial against a light source. The solution must be optically clear with no particulates. If particles persist, extend sonication (avoid heating >40°C).

Workflow Visualization: Stock Prep & QC

StockPrep Start Solid Compound (-20°C) Equilib Equilibrate to RT (30 mins) Start->Equilib Weigh Weigh Solid (Amber Vial) Equilib->Weigh Calc Calculate DMSO Vol (Based on Exact Mass) Weigh->Calc Dissolve Add DMSO & Sonicate Calc->Dissolve QC Visual QC: Clear Solution? Dissolve->QC QC->Dissolve No (Repeat Sonication) Aliquot Aliquot & Store (-20°C) QC->Aliquot Yes

Figure 1: Critical workflow for the preparation of the primary Master Stock solution.

Protocol: Serial Dilution & Working Solutions

Challenge: The "Crash-Out" Effect. Diluting a hydrophobic compound (100% DMSO) directly into aqueous media (0% DMSO) often causes rapid precipitation. Solution: Use an Intermediate Dilution Step to step-down the solvent concentration.[1]

Dilution Scheme (Example for IC50 Assay)

Goal: Final assay concentration range of 10 µM to 0.01 µM, with constant 0.1% DMSO.

  • Prepare Intermediate Plate (100x Concentrated in DMSO):

    • Perform 3-fold serial dilutions in 100% DMSO.

    • Example: Tube A (1 mM), Tube B (0.33 mM), Tube C (0.11 mM)... all in DMSO.

  • Prepare Working Solutions (10x Concentrated in Media):

    • Dilute the Intermediate DMSO stocks 1:10 into Assay Buffer.

    • Result: 10% DMSO concentration. (Vortex immediately to disperse).

  • Final Assay Addition:

    • Add 10 µL of Working Solution to 90 µL of Cell/Enzyme Mix.

    • Final Result: 1% DMSO (Check tolerance) or adjust dilution to achieve 0.1%.

Recommended "Low-Shock" Protocol (0.1% Final DMSO):

StepSourceDiluentDilution FactorResulting Conc.[1][2][3]Solvent Composition
1. Master 10 mM StockDMSO-10 mM100% DMSO
2. Intermed. 5 µL Master495 µL Buffer1:100100 µM1% DMSO (Risk of precip.)
3. Assay 10 µL Intermed.90 µL Cells1:1010 µM 0.1% DMSO

Note: If precipitation occurs at Step 2, use a "Step-Down" solvent (e.g., 50% DMSO/Water) for the intermediate step.

Quality Control & Troubleshooting

Precipitation Check (Nephelometry Surrogate)

Before applying to cells, verify solubility:

  • Prepare a "Mock" working solution (e.g., 10 µM in media).

  • Incubate at 37°C for 30 minutes.

  • Measure Absorbance at 600 nm (OD600) or inspect under a microscope.

  • Criteria: OD600 should be identical to the vehicle blank. Increased OD indicates aggregation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Solution turns dark brown Oxidation of amineDiscard. Prepare fresh stock under Nitrogen/Argon. Store in amber vials.
Visible crystals in media Solubility limit exceededReduce working concentration. Use an intermediate dilution step. Add surfactant (e.g., 0.01% Tween-20) if assay permits.
Inconsistent IC50 data Adsorption to plasticsUse low-binding polypropylene plates. Avoid polystyrene for intermediate steps.
Cell toxicity in controls DMSO toxicityEnsure final DMSO < 0.5% (or <0.1% for sensitive primary cells).

References

  • PubChem. (n.d.). Compound Summary: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 31052-93-4).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Waybright, T. J., et al. (2009). Increasing the reliability of IC50 determination: a standard operating procedure for compound handling. Assay and Drug Development Technologies. [Link]

Sources

Method

Crystallization methods for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine intermediates

Application Note: Crystallization & Purification Protocols for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Intermediates Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification Protocols for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Intermediates

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for JAK inhibitors, adenosine receptor antagonists, and various kinase modulators. However, the synthesis of the 6-amino derivative (Target 1 ) presents specific purification challenges due to the planar, rigid nature of the bicyclic system, which leads to strong


-

stacking and low solubility in common organic solvents.

This guide details the purification of two critical intermediates in the synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine :

  • Intermediate A: 6-Nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (The oxidative cyclization product).

  • Target B: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (The reduction product).

We focus on thermodynamic control during crystallization to ensure the removal of the kinetic [1,2,4]triazolo[4,3-a]pyridine isomer—a common impurity formed via the Dimroth rearrangement.

Synthetic Context & Impurity Profile

To design an effective crystallization, one must understand the impurities generated upstream. The standard route involves the oxidative cyclization of N-(5-nitropyridin-2-yl)benzimidamide followed by nitro reduction.

Key Impurities:

  • Regioisomer (Kinetic): 2-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. This isomer forms initially but rearranges to the thermodynamically stable [1,5-a] isomer under basic/thermal conditions. Crystallization is the final checkpoint for this isomeric purity.

  • Metal Residues: Fe/Sn/Pd species from the nitro reduction step.

  • Oligomers: Due to the electron-rich nature of the amine, oxidative coupling can occur during workup if not protected from air/light.

Workflow Diagram: Synthesis & Purification Logic

G Start Start: 2-Amino-5-nitropyridine Amidine Intermediate: N-(5-nitropyridin-2-yl)benzimidamide Start->Amidine Cyclization Step 1: Oxidative Cyclization (Cu catalyst / Oxidant) Amidine->Cyclization Nitro_Crude Crude 6-Nitro Intermediate Cyclization->Nitro_Crude Cryst_1 Protocol 1: High-Temp Recrystallization (Removal of Isomers) Nitro_Crude->Cryst_1 Nitro_Pure Pure 6-Nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine Cryst_1->Nitro_Pure Reduction Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Nitro_Pure->Reduction Amine_Crude Crude 6-Amine Target Reduction->Amine_Crude Cryst_2 Protocol 2: Polarity-Switch Crystallization (Metal Scavenging) Amine_Crude->Cryst_2 Final Final Target: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Cryst_2->Final

Figure 1: Synthetic workflow highlighting critical purification checkpoints.

Protocol 1: Purification of the 6-Nitro Intermediate

The 6-nitro intermediate exhibits poor solubility due to strong intermolecular forces and lack of hydrogen bond donors. It typically melts >200°C. Standard low-boiling solvents (DCM, MeOH) are ineffective.

Objective: Remove unreacted amidine and the [4,3-a] regioisomer.

Solvent System Selection
Solvent SystemRatio (v/v)Solubility (Hot)Recovery YieldImpurity Rejection
DMF / Ethanol 1:3 Excellent 85-90% High
DMSO / Water1:1Good95%Moderate (Traps salts)
Glacial Acetic AcidPureHigh60%High (Risk of acetylation)
ToluenePurePoor<40%Low
Step-by-Step Procedure
  • Dissolution: Charge the crude yellow solid (10 g) into a flask equipped with a mechanical stirrer and reflux condenser.

  • Solvent Addition: Add DMF (Dimethylformamide) (30 mL, 3 vol) and heat to 90°C. The solid should dissolve completely. If not, add DMF in 0.5 vol increments. Note: Do not exceed 100°C to prevent thermal decomposition.

  • Anti-Solvent Addition: While maintaining 90°C, slowly add Ethanol (90 mL, 9 vol) dropwise over 20 minutes.

    • Observation: The solution will remain clear initially.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (approx. 2-3 hours) in the oil bath.

    • Mechanism:[1] Slow cooling promotes the growth of the stable [1,5-a] polymorph and excludes the [4,3-a] isomer.

  • Crystallization: Once at 25°C, cool further to 0-5°C using an ice bath for 1 hour.

  • Filtration: Filter the pale yellow needles under vacuum.

  • Wash: Wash the cake with cold Ethanol (2 x 20 mL) to remove residual DMF.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Success Criteria:

  • Appearance: Pale yellow crystalline needles.

  • Melting Point: Sharp range (e.g., 259–261°C for analogs).[1]

  • Purity (HPLC): >98% a/a.

Protocol 2: Purification of the 6-Amine Target

The reduction of the nitro group significantly changes the solubility profile. The amine is more soluble in alcohols but sensitive to oxidation (turning brown/green). This step must remove metal residues (Fe, Pd, Zn) from the reduction.

Objective: Isolate high-purity amine free of metal contaminants and oxidation byproducts.

Solvent System Selection
Solvent SystemRatio (v/v)Role
Ethanol / Water 4:1 Standard recrystallization; water helps purge inorganic salts.
Ethyl Acetate / Heptane 1:2 Good for removing non-polar organic impurities.
Toluene Pure Excellent for removing oxidative tars (which are often insoluble in hot toluene).
Step-by-Step Procedure (Ethanol/Water Method)
  • Crude Prep: Isolate the crude amine as a solid after workup. Do not let it sit as an oil.

  • Dissolution: Suspend the crude amine (5 g) in Ethanol (50 mL, 10 vol). Heat to reflux (78°C).

  • Clarification (Critical): If the solution is dark or contains particulates (metals), add Activated Carbon (10 wt%) and stir at reflux for 15 minutes. Filter hot through a Celite pad.

    • Rationale: Carbon scavenges palladium/iron residues and colored oxidation impurities.

  • Crystallization: Reheat the filtrate to reflux. Add Water (12.5 mL, 2.5 vol) dropwise until the solution just becomes turbid.

  • Re-solubilization: Add a minimal amount of Ethanol (1-2 mL) to restore clarity at reflux.

  • Nucleation: Remove from heat. Stir gently. Seed crystals (if available) should be added at 60°C.

  • Aging: Allow to cool to ambient temperature over 4 hours.

    • Warning: Rapid cooling often causes this compound to "oil out" (liquid-liquid phase separation). If oiling occurs, reheat and cool slower, or add more ethanol.

  • Isolation: Filter the off-white/tan solid. Wash with cold 50% EtOH/Water.

  • Drying: Dry under vacuum at 40°C. Store protected from light.

Success Criteria:

  • Appearance: Off-white to light tan powder/crystals. (Dark brown indicates oxidation).

  • 1H NMR: Distinct amine broad singlet at ~5.5-6.0 ppm (DMSO-d6).

  • Metal Content: <20 ppm (if checked by ICP-MS).

Troubleshooting & Optimization

Issue: "Oiling Out" during Amine Crystallization

This is common with 2-phenyl-[1,2,4]triazolo[1,5-a]pyridines due to their moderate lipophilicity.

  • Cause: The anti-solvent (Water or Heptane) was added too fast or the concentration is too high.

  • Solution: Reheat to dissolve the oil. Add a "co-solvent" bridge (e.g., small amount of THF) or increase the primary solvent volume. Use a seeding strategy at the cloud point.

Issue: Regioisomer Contamination

If the [1,2,4]triazolo[4,3-a]pyridine isomer persists (detectable by a shift in the bridgehead proton in NMR):

  • Solution: Reflux the solid in Acetic Acid for 2 hours. This promotes the Dimroth rearrangement to the stable [1,5-a] form. Then precipitate by pouring into water.

Decision Matrix: Solvent Screening

SolventScreen Input Crude Material Solubility Check Solubility (Hot) Input->Solubility Polar Soluble in EtOH? Solubility->Polar Yes NonPolar Soluble in Toluene? Solubility->NonPolar No System1 Use EtOH/H2O (Standard) Polar->System1 Yes System3 Use Toluene/Heptane (For Lipophilic) Polar->System3 No (Oils out) System2 Use DMF/EtOH (For Nitro/Insoluble) NonPolar->System2 Insoluble in Toluene NonPolar->System3 Soluble in Toluene

Figure 2: Solvent selection logic based on intermediate solubility properties.

References

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyridines via Oxidative Cyclization

    • Huntsman, E., & Balsells, J. (2005).[2] European Journal of Organic Chemistry, 3761–3765.[2]

  • Crystallization of Triazolopyridine Derivatives (Solvent Systems)

    • Khalil, K. D., et al. (2019). "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and...". ACS Omega, 4(11), 14660–14668. (Provides specific EtOH/DMF and EtOH/Dioxane protocols for similar fused bicyclic systems).
  • Dimroth Rearrangement in Triazolopyridines

    • Potts, K. T., et al. (1966). The Journal of Organic Chemistry, 31(1), 260-265. (Foundational text on the [4,3-a] to [1,5-a] rearrangement mechanism).
  • Nitro-Group Reduction and Workup for Heterocycles

    • Song, L., et al. (2015).[2] The Journal of Organic Chemistry, 80(14), 7219–7225.

Sources

Application

Suzuki-Miyaura coupling strategies using 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Application Note: High-Efficiency Suzuki-Miyaura Coupling Strategies for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Scaffolds Executive Summary & Strategic Overview Subject: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling Strategies for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Scaffolds

Executive Summary & Strategic Overview

Subject: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) Application: Late-stage functionalization via C–C bond formation.

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib analogues) and RORγt inverse agonists. While the C6-amino group is a potent nucleophile suitable for amide coupling or Buchwald-Hartwig amination, it is inert to direct Suzuki-Miyaura coupling.

To utilize this molecule in Suzuki-Miyaura strategies—specifically to install aryl, heteroaryl, or alkyl groups at the C6 position—the amino group must be converted into a reactive electrophile (halide) or a transmetallating agent (boronate). This guide details the "Sandmeyer-Suzuki Relay" , a robust workflow transforming the C6-amine into a Suzuki-active handle, enabling the synthesis of diverse biaryl libraries.

Reaction Pathways & Logic

The strategic functionalization of the C6 position involves two distinct pathways depending on the desired coupling partner.

Pathway A (Electrophilic Route): Conversion of the amine to a bromide/iodide, followed by coupling with external boronic acids. Best for exploring diverse aryl partners. Pathway B (Nucleophilic Route): Conversion of the amine to a bromide, then to a pinacol boronate (Miyaura Borylation). Best when the coupling partner is a complex halide.

G Amine Start: C6-Amine (Nucleophile) Diazonium Intermediate: Diazonium Salt Amine->Diazonium t-BuONO (Sandmeyer) Bromide C6-Bromide (Suzuki Electrophile) Diazonium->Bromide CuBr2 Boronate C6-Boronate (Suzuki Nucleophile) Bromide->Boronate Miyaura Borylation (B2pin2) Product Final Biaryl Scaffold Bromide->Product Suzuki Coupling (Ar-B(OH)2) Boronate->Product Suzuki Coupling (Ar-X)

Figure 1: The "Sandmeyer-Suzuki Relay" workflow converting the inert amine into active coupling partners.[1]

Detailed Protocols

Phase 1: Activation (Amine to Bromide Conversion)

Rationale: The amino group is converted to a bromide via a non-aqueous Sandmeyer reaction. This is preferred over aqueous NaNO2/HBr methods due to the solubility profile of the triazolopyridine scaffold.

Reagents:

  • Substrate: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 equiv)

  • Reagent: tert-Butyl nitrite (t-BuONO) (1.5 equiv)

  • Halogen Source: Copper(II) bromide (CuBr2) (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add CuBr2 (1.2 equiv) and anhydrous MeCN (0.1 M concentration relative to substrate). Stir until CuBr2 is suspended/dissolved.

  • Addition: Add tert-butyl nitrite (1.5 equiv) dropwise at room temperature. The solution may darken.

  • Substrate Introduction: Add the amine substrate portion-wise over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The amine spot (polar) should disappear, replaced by a less polar bromide spot.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Target Product: 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine.

Phase 2: Suzuki-Miyaura Coupling (The Electrophilic Route)

Rationale: This protocol couples the newly formed 6-bromo intermediate with diverse aryl boronic acids.

Reagents:

  • Electrophile: 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) or Pd(PPh3)4 (5 mol%)

  • Base: 2M Aqueous K2CO3 or Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Vessel Prep: Use a microwave vial or a sealed tube. Add the 6-bromo scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd catalyst.

  • Inert Atmosphere: Cap the vial and evacuate/backfill with Argon (3 cycles).

  • Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.15 M) and the aqueous base via syringe.

  • Reaction:

    • Thermal: Heat at 90°C for 12–16 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Scavenging (Optional): If Pd residues persist, treat the organic phase with SiliaMetS® Thiol scavenger.

  • Isolation: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Flash chromatography. Note that triazolopyridines can be polar; a gradient of MeOH in DCM (0–5%) may be required for complex products.

Optimization & Troubleshooting Guide

The triazolopyridine nitrogen bridgehead (N1) can coordinate with Palladium, potentially poisoning the catalyst. Use this optimization matrix if yields are low.

VariableStandard ConditionOptimization for Low YieldsRationale
Catalyst Pd(dppf)Cl2·DCMXPhos Pd G2 or Pd2(dba)3 / SPhos Bulky, electron-rich phosphine ligands (Buchwald type) prevent N-coordination and boost oxidative addition.
Base K2CO3 (aq)K3PO4 (solid) / H2O (trace) Anhydrous conditions with trace water can reduce protodeboronation of unstable boronic acids.
Solvent 1,4-Dioxanen-Butanol or DMF Higher boiling point polar solvents improve solubility of the fused ring system.
Temp 90°C120°C (Microwave) High energy input overcomes the activation barrier for the electron-rich heterocycle.

Mechanistic Insight (Catalytic Cycle)

Understanding the cycle ensures correct troubleshooting. The oxidative addition step is often rate-limiting for this electron-rich scaffold.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + 6-Br-Scaffold TransMet Transmetalation (Base + Ar-B(OH)2) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the oxidative addition of the 6-bromo-triazolopyridine.

References

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines

    • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.
    • Source: Molecules (MDPI), 2024.
    • URL:[Link]

  • Medicinal Chemistry Applications (JAK/RORγt)

    • Title: Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent RORγt Inverse Agonists.[1][3]

    • Source: ACS Medicinal Chemistry Letters, 2020.[3]

    • URL:[Link][3]

  • General Suzuki Coupling on Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[4][5][6][7]

    • Source: TCI Chemicals Technical Guide.
  • Sandmeyer/Halogenation of Amino-Heterocycles

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one (Analogous Chemistry).[5]

    • Source: RSC Advances.
    • URL:[Link]

Sources

Method

Application Note: Reductive Amination of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Abstract This guide details the reductive amination of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , a critical scaffold in medicinal chemistry (e.g., JAK, RORγt, and TGF-β inhibitors). Due to the electron-withdrawing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the reductive amination of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , a critical scaffold in medicinal chemistry (e.g., JAK, RORγt, and TGF-β inhibitors). Due to the electron-withdrawing nature of the fused triazolopyridine core, the C6-primary amine exhibits reduced nucleophilicity compared to standard anilines. This necessitates tailored protocols to drive imine formation and prevent side reactions. We present three validated methodologies ranging from standard mild conditions to titanium-mediated catalysis for sterically hindered or electron-poor electrophiles.

Introduction & Chemical Context

The [1,2,4]triazolo[1,5-a]pyridine system is an "aza-indolizine" bioisostere of purines and quinolines. The 2-phenyl substituted derivative (CAS: 31052-93-4) is a robust building block, but its reactivity is governed by specific electronic constraints:

  • Reduced Nucleophilicity: The bridgehead nitrogen (N1) exerts an electron-withdrawing inductive effect, decreasing electron density at the C6-amine. This makes the initial attack on the carbonyl carbon (step 1 of reductive amination) slower than with benzylamines or simple anilines.

  • Solubility Profile: The 2-phenyl group increases lipophilicity (

    
    ), often requiring halogenated solvents (DCM, DCE) or ethers (THF) rather than pure alcohols to maintain homogeneity.
    
  • Acid Sensitivity: While the core is generally stable, strong mineral acids can protonate the triazole ring nitrogens (N3/N4), further deactivating the system. Controlled catalysis (AcOH or Lewis acids) is essential.

Mechanistic Workflow & Decision Tree

The success of the reaction depends on the stability of the imine intermediate . For this substrate, the equilibrium often favors the starting materials unless water is removed or a Lewis acid is used.

Figure 1: Reaction Pathway & Method Selection

ReductiveAmination Start Start: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Electrophile Select Electrophile Type Start->Electrophile TypeA Aliphatic Aldehyde (Unsterically hindered) Electrophile->TypeA High Reactivity TypeB Aromatic Aldehyde / Ketone (Electron-poor or Hindered) Electrophile->TypeB Low Reactivity MethodA Method A: Standard STAB Solvent: DCE/AcOH Reductant: NaBH(OAc)3 TypeA->MethodA MethodB Method B: Titanium Mediated Reagent: Ti(OiPr)4 Reductant: NaBH4 TypeB->MethodB Imine Imine Intermediate (Often unstable/transient) MethodA->Imine In situ formation MethodB->Imine Dehydrative formation Reduction Reduction Step Imine->Reduction Product Final Secondary Amine Reduction->Product

Caption: Decision tree for selecting the optimal reductive amination protocol based on electrophile reactivity.

Experimental Protocols

Method A: Standard STAB Conditions (Direct Reductive Amination)

Best for: Aliphatic aldehydes and reactive aromatic aldehydes. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and does not reduce aldehydes/ketones efficiently, allowing the imine to form selectively before reduction.

Reagents:

  • Amine: 1.0 equiv

  • Aldehyde: 1.1 – 1.2 equiv

  • Acid Catalyst: Acetic Acid (AcOH), 1.0 – 2.0 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB), 1.5 – 2.0 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Protocol:

  • Dissolution: In an oven-dried vial equipped with a stir bar, dissolve 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 mmol, 210 mg) in anhydrous DCE (5 mL).

  • Activation: Add the Aldehyde (1.1 mmol) followed by AcOH (1.0 mmol, 60 µL).

    • Note: The solution may darken slightly. Stir at Room Temperature (RT) for 30–60 minutes to establish the hemiaminal/imine equilibrium.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Caution: Gas evolution (AcOH byproduct) may occur.

  • Reaction: Seal the vial (under N2 or Ar) and stir at RT for 4–16 hours. Monitor by LC-MS (look for M+1 of product; imine intermediate might hydrolyze on column).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 mins until gas evolution ceases. Extract with DCM (3 x 10 mL).

  • Purification: Dry organics over Na2SO4, filter, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Method B: Titanium(IV) Isopropoxide Mediated (Pre-formation)

Best for: Ketones, electron-rich aromatic aldehydes, or when Method A fails to yield product (indicating poor imine stability). Mechanism: Ti(OiPr)4 acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine species.

Reagents:

  • Amine: 1.0 equiv

  • Carbonyl: 1.1 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4), 1.5 – 2.0 equiv

  • Reductant: Sodium Borohydride (NaBH4), 2.0 equiv

  • Solvent: THF (Anhydrous) then MeOH

Protocol:

  • Imine Formation: In a dry flask under Argon, combine the Amine (1.0 mmol) and Ketone/Aldehyde (1.2 mmol) in anhydrous THF (4 mL).

  • Titanium Addition: Add Ti(OiPr)4 (1.5 mmol, ~450 µL) dropwise.

    • Observation: The mixture often becomes homogeneous and may turn yellow/orange.

  • Incubation: Stir at RT for 6–12 hours (or reflux for 2 hours if the ketone is sterically hindered).

    • Checkpoint: Confirm imine formation by TLC or crude NMR (shift of aldehyde proton).

  • Reduction: Cool the mixture to 0°C. Dilute with dry MeOH (2 mL). Carefully add NaBH4 (2.0 mmol, 76 mg) in portions.

    • Note: Exothermic reaction.

  • Quench: Stir for 1 hour at RT. Quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.

  • Workup: Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Analytical Data Summary

When characterizing the product, specific NMR signatures confirm the successful reduction of the C=N bond to C-N.

FeatureStarting Material (Amine)Product (Secondary Amine)
1H NMR (NH) Broad singlet ~4.0–5.5 ppm (2H)Broad singlet/triplet (1H) or disappears (D2O exchange)
1H NMR (Linker) N/ANew signal: Doublet (if from aldehyde) or Singlet (if benzylic) at 3.5–4.5 ppm
13C NMR C6-aromatic carbon shiftSlight upfield shift of C6; Appearance of aliphatic carbon
MS (ESI) [M+H]+ = 211.1[M+H]+ = 211 + (Aldehyde Mass - 16) + 2

Troubleshooting & Optimization

Issue: Low Conversion to Imine
  • Cause: The electron-deficient triazolopyridine ring reduces the nucleophilicity of the amine.

  • Solution: Switch to Method B . The Lewis acidity of Titanium activates the carbonyl oxygen, compensating for the weak amine nucleophile. Alternatively, use molecular sieves (4Å) in Method A to physically remove water.

Issue: Over-alkylation (Tertiary Amine Formation)
  • Cause: The secondary amine product is more nucleophilic than the starting primary amine.

  • Solution: This is rare for this specific scaffold due to steric bulk, but if observed:

    • Use a slight excess of the Amine (1.2 equiv) relative to the aldehyde.

    • Avoid NaCNBH3 at low pH; stick to STAB which is more selective.

Issue: Solubility
  • Cause: The 2-phenyl-triazolopyridine core is planar and rigid, leading to strong pi-stacking.

  • Solution: If precipitation occurs during reaction, add co-solvents like DMSO (10%) or increase the volume of DCE. For Method B, ensure THF is used for the imine step, as Ti(OiPr)4 is less compatible with pure DMSO.

References

  • Synthesis of Triazolopyridines: Ueda, S., & Nagasawa, H. (2009).[1][2] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative N-H Ketimine Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. Link

  • Medicinal Chemistry Application (TGF-β): Jin, C. H., et al. (2014).[3] Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase.[3] Journal of Medicinal Chemistry, 57(10), 4213–4238.[3] Link

  • General Reductive Amination Reviews: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Titanium Mediated Method: Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of Organic Chemistry, 60(15), 4928–4929. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine synthesis

[https://doi.org/10.1002/ejoc.202300921 Pathways for 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine via nitro-reduction or bromo-amination. Part 2: Troubleshooting Guides & FAQs Q1: Why is the yield of my oxidative cycli...

Author: BenchChem Technical Support Team. Date: March 2026

[https://doi.org/10.1002/ejoc.202300921

Pathways for 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine via nitro-reduction or bromo-amination.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is the yield of my oxidative cyclization step stalling below 50% when forming the triazolopyridine core?

The Causality: The cyclization of N-(pyridin-2-yl)benzimidamides requires a clean oxidative N–N bond formation. Using harsh oxidants (like Pb(OAc)₄ or unoptimized NaClO) causes over-oxidation and polymerization of the electron-deficient pyridine ring. Furthermore, the basicity of the reaction medium must be perfectly balanced to activate the nucleophilic nitrogen without degrading the amidine.

The Solution: Switch to an [1]. This provides an environmentally benign, highly efficient N–N bond formation that tolerates both nitro and bromo substituents. Alternatively, trifluoroacetic anhydride (TFAA) can be used under mild conditions to drive cyclization[2].

Self-Validating Protocol (I₂/KI Cyclization):

  • Suspend the N-(5-substituted-pyridin-2-yl)benzimidamide (1.0 equiv) in DMSO (0.2 M).

  • Add K₂CO₃ (2.0 equiv) to balance basicity, followed by I₂ (1.2 equiv) and KI (0.2 equiv).

  • Stir at 80 °C for 4 hours.

    • Self-Validation Check: The reaction mixture will shift from a dark, opaque brown to a clear, pale yellow as the iodine is consumed and the cyclized product forms. If the solution remains dark brown after 4 hours, add an additional 0.1 equiv of K₂CO₃ to deprotonate the remaining amidine.

  • Quench with saturated aqueous Na₂S₂O₃ and extract with EtOAc.

Q2: I am using the 6-nitro intermediate. Why does the reduction to the 6-amine result in a complex mixture of partially reduced byproducts?

The Causality: The 1,2,4-triazolo[1,5-a]pyridine core contains multiple nitrogen atoms that can coordinate to and partially poison standard palladium surfaces (Pd/C) during catalytic hydrogenation. This shifts the kinetic profile of the reaction, causing the reduction to stall at the stable hydroxylamine intermediate rather than proceeding all the way to the primary amine.

The Solution: Utilize an Iron-mediated Béchamp reduction. Iron powder in mildly acidic conditions is robust against nitrogen-coordination poisoning and forces the complete reduction to the amine without cleaving the triazole ring.

Self-Validating Protocol (Fe/NH₄Cl Reduction):

  • Dissolve 6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) in a 4:1 mixture of EtOH/H₂O (0.1 M).

  • Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (2.0 equiv).

  • Reflux at 85 °C for 2 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate (EtOAc/Hexane 1:1). Complete consumption of the UV-active starting material (

      
       ~0.6) will yield a highly polar, fluorescent blue spot (
      
      
      
      ~0.2) under 254 nm light. The presence of a middle spot indicates incomplete hydroxylamine reduction; if observed, reflux for an additional hour.
  • Filter the hot mixture through a Celite pad to remove iron oxides, concentrate the filtrate, and recrystallize from EtOH.

Q3: For the 6-bromo route, my Buchwald-Hartwig amination yields >30% debrominated byproduct instead of the target 6-amine. How can I fix this?

The Causality: Debromination is a classic competing pathway when the rate of reductive elimination is slower than


-hydride elimination or protonation. Using an overly strong base (like NaOtBu) with a less sterically demanding ligand allows the Pd-complex to undergo protodehalogenation.

The Solution: Employ a bulky, electron-rich ligand like XPhos with a milder base (LHMDS). This combination accelerates oxidative addition and forces rapid reductive elimination before debromination can occur.

Self-Validating Protocol (Optimized Amination):

  • In a glovebox, charge a Schlenk flask with 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.1 equiv).

  • Add anhydrous Toluene (0.1 M) and LHMDS (1.5 equiv, 1.0 M in THF).

  • Seal and heat at 90 °C for 12 hours.

    • Self-Validation Check: The initial deep purple color of Pd₂(dba)₃ will transition to a clear golden-yellow active Pd(0)-XPhos species within 10 minutes of heating. A persistent black precipitate indicates catalyst decomposition (often due to oxygen ingress).

  • Cool to room temperature, quench with 1M HCl (to cleave the TMS groups from the intermediate amine), neutralize with NaHCO₃, and extract with dichloromethane.

Part 3: Quantitative Data & Yield Optimization

The table below summarizes the expected quantitative yield improvements when transitioning from standard batch conditions to the optimized protocols described above.

Reaction StepPrevious Standard ConditionOptimized ConditionPrimary Byproduct AvoidedYield Improvement
Oxidative Cyclization Pb(OAc)₄, CH₂Cl₂, 25 °CI₂/KI, K₂CO₃, DMSO, 80 °CTarry polymeric degradation45%

82%
Nitro Reduction 10% Pd/C, H₂ (1 atm), MeOHFe powder, NH₄Cl, EtOH/H₂O, 85 °CHydroxylamine intermediate55%

94%
Bromo Amination Pd(OAc)₂, BINAP, NaOtBuPd₂(dba)₃, XPhos, LHMDS, 90 °CDebrominated triazolopyridine30%

76%

Part 4: References

  • Title: I₂/KI-Mediated Oxidative N–N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles Source: Journal of Organic Chemistry / Organic Chemistry Portal URL: [Link]

  • Title: Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines Source: European Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Overcoming solubility issues of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine in aqueous media

Ticket Subject: Overcoming solubility issues of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine in aqueous media Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming solubility issues of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine in aqueous media Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Blocker for Biological Assays)

Executive Summary & Diagnostic Assessment

User Issue: You are experiencing precipitation ("crashing out") of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) upon dilution from DMSO stocks into aqueous buffers (PBS, media).

Technical Diagnosis: This molecule exhibits the classic "Brick Dust" physicochemical profile.

  • High Crystal Lattice Energy: The planar [1,2,4]triazolo[1,5-a]pyridine core fused with a phenyl ring promotes strong

    
     stacking, leading to a high melting point (likely >170°C based on structural analogs) and resistance to dissolution.
    
  • Weak Basicity: While it contains amine nitrogens, the electron-deficient nature of the triazolopyridine ring reduces the pKa of the scaffold. The exocyclic amine at position 6 behaves similarly to an electron-deficient aniline. Consequently, it remains largely un-ionized at physiological pH (7.4), denying you the solubility benefit of ionization.

Strategic Recommendation: Do not rely solely on pH adjustment. Your primary strategy must be inclusion complexation (Cyclodextrins) or cosolvent/surfactant systems to disrupt the crystal lattice and shield the hydrophobic core.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best solubilization method for your specific application.

SolubilityStrategy Start Start: Define Application AppType What is the downstream assay? Start->AppType InVitro Cell-Based / Enzymatic Assay (Sensitive to solvents) AppType->InVitro InVivo Animal Dosing (PK/PD Studies) AppType->InVivo Chem Chemical Synthesis / Analysis AppType->Chem CD_Check Can you use Cyclodextrins? InVitro->CD_Check Formulation Protocol C: PEG400/Water/Cremophor InVivo->Formulation Organic Use DMSO, DMA, or DMF (Avoid water) Chem->Organic UseCD Protocol A: HP-β-CD Complexation (Gold Standard) CD_Check->UseCD Yes LowDMSO Protocol B: Low-DMSO + Surfactant (0.1% Tween 80) CD_Check->LowDMSO No

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on downstream experimental constraints.

Protocol A: HP-β-CD Inclusion Complex (The "Gold Standard")

Why this works: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" shape. The lipophilic phenyl-triazolopyridine core inserts into the hydrophobic cavity, while the hydrophilic exterior interacts with water. This prevents the "brick dust" aggregation without using toxic concentrations of DMSO.

Applicability: Cell culture, Kinase assays, Animal dosing (IV/IP/PO).

Materials
  • Compound: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine[1][2]

  • Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade recommended)

  • Solvent: Water or PBS (pH 7.4)

Step-by-Step Procedure
  • Prepare Vehicle: Dissolve HP-β-CD in water/PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Weigh Compound: Weigh the required amount of your triazolopyridine.

  • Pre-wetting (Critical Step): Add a minimal volume of DMSO (e.g., 2-5% of final volume) to the solid compound. Vortex until fully dissolved. Do not skip this; the solid crystal lattice is too strong to break with CD alone efficiently.

  • Complexation: Slowly add the 20% HP-β-CD solution to the DMSO concentrate while vortexing vigorously.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes. The solution should turn from cloudy to clear.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you have exceeded the solubility limit. Use the supernatant and quantify concentration via HPLC.

Expected Result: Solubility enhancement of 100-500 fold compared to pure buffer.

Protocol B: The "Kinetic Spike" (For High-Throughput Screening)

Why this works: This relies on kinetic solubility—keeping the compound in solution just long enough to perform the assay before it precipitates to its thermodynamic limit.

Applicability: Enzymatic assays, Plate-based screening.

Optimization Table: Cosolvent Limits
ComponentFunctionMax Recommended Final %Notes
DMSO Primary Solvent0.5% - 1.0%High concentrations inhibit many enzymes.
PEG 400 Cosolvent1% - 5%Helps stabilize the "grease ball" effect.
Tween 80 Surfactant0.01% - 0.05%Prevents aggregation and surface adsorption.
Workflow
  • Stock: Prepare a 10 mM stock in 100% DMSO.

  • Intermediate Plate: Dilute stock 1:20 into pure PEG 400 (not buffer). You now have 500 µM in 95% PEG/5% DMSO.

  • Final Assay: Spike this intermediate into your assay buffer (containing 0.01% Tween 80).

    • Mechanism:[3] Diluting from Organic -> Organic -> Aqueous prevents the immediate "shock" precipitation often seen when going straight from DMSO -> Buffer.

Troubleshooting & FAQs

Q1: The compound precipitates immediately when I add my DMSO stock to the cell media.

A: This is the "Solvent Shock" effect.

  • Fix: Do not pipette DMSO stock directly into a large volume of static media.

  • Technique: Place the media on a vortex mixer. Slowly inject the DMSO stock sub-surface into the vortex vortexing liquid. This ensures rapid dispersion before crystal nuclei can form.

Q2: My IC50 values are fluctuating wildly between replicates.

A: This suggests you are operating near the limit of solubility, leading to micro-precipitation (invisible to the naked eye).

  • Diagnostic: Spin down your assay plate (1000g, 5 min) before reading. If the signal drops significantly compared to an un-spun plate, your compound was suspended, not dissolved.

  • Fix: Switch to Protocol A (HP-β-CD) . The inclusion complex is thermodynamically stable and will not precipitate over time.

Q3: Can I use acid to dissolve it? It has an amine.[1][2][3][4][6]

A: The 6-amine is aniline-like (weak base, pKa ~3-4). You would need a pH < 3 to fully ionize it.

  • Risk: Most biological assays cannot tolerate pH 3. Furthermore, triazolopyridines can be chemically unstable in strong acids over long periods. We recommend avoiding pH adjustment as a primary solubilization strategy.

Visualizing the Mechanism: Why "Brick Dust" Fails in Water

DissolutionMechanism cluster_0 Solid State (Brick Dust) cluster_1 Aqueous Environment cluster_2 With HP-β-CD Crystal Crystal Lattice (High Energy) FreeDrug Free Drug (Hydrophobic) Crystal->FreeDrug Dissolution (Very Slow) Precipitate Precipitate (Aggregates) FreeDrug->Precipitate Hydrophobic Collapse Complex Inclusion Complex (Soluble) FreeDrug->Complex Encapsulation (Thermodynamically Favorable) Precipitate->Crystal Ostwald Ripening

Figure 2: Thermodynamic pathway of dissolution. Without Cyclodextrin (Green path), the equilibrium strongly favors precipitation (Red path) due to the hydrophobic nature of the phenyl-triazolopyridine core.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Perlovich, G. L., et al. (2012). Thermodynamics of solubility, sublimation and solvation of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Journal of Chemical & Engineering Data. Link

Sources

Troubleshooting

Purification challenges of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine by column chromatography

Technical Support Center: Purification of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Status: Operational Subject: Troubleshooting Column Chromatography for Amino-Triazolopyridines Case ID: TCH-31052-PUR[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Status: Operational Subject: Troubleshooting Column Chromatography for Amino-Triazolopyridines Case ID: TCH-31052-PUR[1]

Executive Summary

Purifying 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine presents a classic "perfect storm" of chromatographic challenges. This molecule combines a fused nitrogen-rich heterocycle with an exocyclic amine, resulting in significant basicity and polarity.[1]

When subjected to standard silica gel chromatography, researchers frequently encounter:

  • Severe Tailing/Streaking: Caused by hydrogen bonding between the basic nitrogens and acidic silanols.[1]

  • Poor Solubility: The flat aromatic structure leads to strong

    
    -stacking, causing the compound to precipitate ("crash out") on the column head.[1]
    
  • Co-elution: Difficulty separating the product from polar impurities like unreacted 2,5-diaminopyridine or oxidative coupling byproducts.[1]

This guide provides a validated, step-by-step troubleshooting protocol to resolve these specific issues.

Module 1: The "Tailing" Phenomenon

The Problem: Your compound elutes as a broad smear rather than a tight band. The Science: Silica gel (


) is acidic (

).[1] The triazolopyridine core (specifically N-1 and N-3) and the C-6 amine act as Lewis bases.[1] They form reversible hydrogen bonds with the silanol protons, dragging the compound along the column.
Protocol A: The Triethylamine (TEA) Passivation

Best for: Mild tailing where the compound is soluble in the mobile phase.

  • Pre-treat the Silica: Before loading your sample, flush the packed column with 3 Column Volumes (CV) of Hexanes containing 1% Triethylamine (TEA) .[1]

    • Why: TEA is a stronger base than your product.[1] It binds irreversibly to the most active acidic sites on the silica, effectively "capping" them.

  • Elution: Run your standard gradient (e.g., Hex/EtOAc or DCM/MeOH).[1]

    • Note: You generally do not need TEA in the mobile phase if you pre-wash, but adding 0.5% TEA to the eluent ensures sharp peaks for very basic substrates.

Protocol B: The "Ammonia Shift"

Best for: Severe tailing or when using DCM/MeOH gradients.

Instead of standard Methanol, use Ammonia-saturated Methanol (7N


 in MeOH) .[1]
  • Preparation: Mix pure DCM with 7N

    
    /MeOH to achieve your desired percentage (e.g., 95:5 DCM:MeOH-
    
    
    
    ).
  • Mechanism: The ammonia constantly competes for silanol sites and keeps the amine product in its free-base form, which moves faster and sharper on silica.

Module 2: Overcoming Solubility Issues (Crashing Out)

The Problem: The sample dissolves in the hot solvent but precipitates as a solid crust on top of the silica immediately upon loading, leading to blocked flow or terrible resolution.

Decision Matrix: Loading Strategy

LoadingStrategy Start Crude Mixture CheckSol Soluble in <2mL of Mobile Phase? Start->CheckSol Yes Yes CheckSol->Yes No No CheckSol->No LiquidLoad Liquid Load (DCM or Mobile Phase) Yes->LiquidLoad DryLoad Dry Load (Essential for this compound) No->DryLoad DryLoadStep Adsorb on Celite 545 Ratio: 1g crude : 3g Celite DryLoad->DryLoadStep

Figure 1: Decision tree for sample loading. Due to the planar aromatic nature of triazolopyridines, dry loading is recommended for scales >100mg.

Protocol C: The Celite Dry Load (Recommended)[1]
  • Dissolve crude material in the minimum amount of a strong solvent (MeOH or DCM).[1][2]

  • Add Celite 545 (approx. 2-3x weight of crude). Avoid using silica for dry loading amines if possible, as it adds more acidic surface area.

  • Rotovap to dryness until you have a free-flowing powder.[1]

  • Pour this powder on top of your pre-equilibrated column and add a layer of sand.[1]

  • Elute normally.[1]

Module 3: Separation & Stationary Phase Selection

If standard silica (even with TEA) fails to separate the N-6 amine from impurities (like the 2-amino-5-bromopyridine starting material), you must switch the stationary phase.[1]

Comparison of Stationary Phases:

PhaseSurface ChemistrySuitability for Triazolopyridine-AmineRecommendation
Silica (Standard) Acidic (Silanol)Low (Requires TEA/NH3)Use only with modifiers.[1]
Neutral Alumina Amphoteric/NeutralHigh Gold Standard for this separation.[1] No modifiers needed.
Basic Alumina BasicModerateGood, but risk of hydrolysis if ester groups are present on side chains.
C18 (Reverse Phase) HydrophobicHighExcellent for final polishing; removes metal salts.[1]
Protocol D: Neutral Alumina Chromatography
  • Packing: Slurry pack Neutral Alumina (Brockmann Grade III) using EtOAc/Hexanes.

  • Gradient: Start with 100% Hexanes

    
     50% EtOAc 
    
    
    
    100% EtOAc.
  • Advantage: The lack of acidic protons prevents the "sticking" observed on silica, often resulting in elution at lower polarity and significantly sharper bands.

Frequently Asked Questions (FAQ)

Q1: My compound is UV active, but I see no spots on TLC. Why? A: The compound likely fluoresces. While the phenyl-triazolopyridine core absorbs at 254 nm, the amine can quench fluorescence or shift absorption.[1]

  • Fix: Use Ninhydrin Stain .[1] The free primary amine at position 6 will turn a distinct red/orange or purple upon heating.[1]

Q2: Can I use Acetone as a solvent? A: Avoid Acetone. Primary amines can form imines (Schiff bases) with acetone, especially on slightly acidic silica columns.[1] Use EtOAc or MeOH instead.

Q3: I see a "ghost peak" eluting later in the run. A: This is likely the hydrochloride salt of your amine if you used HCl during the workup.

  • Fix: Wash your crude organic phase with Saturated

    
     or 
    
    
    
    before the column to ensure 100% free base formation.

References

  • Synthesis & Properties of Triazolopyridines

    • Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines.[1][3][4][5]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Chromatography of Basic Heterocycles

    • Title: Overcoming challenges in the purific
    • Source: BenchChem Technical Support.[1][2]

  • pKa and Physical Data

    • Title: The Discovery of AZD7648 (Triazolopyridine Scaffold Analysis).[1]

    • Source: ACS Publications.[1]

    • URL:[Link][1]

  • General Flash Chromatography Guide

    • Title: Purification of Organic Compounds by Flash Column Chromatography.[1][6]

    • Source: Organic Syntheses / University of Rochester.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Optimizing Cyclization Temperature for Triazolo[1,5-a]pyridine Formation

Welcome to the Technical Support Center for heterocyclic synthesis. Triazolo[1,5-a]pyridines are privileged scaffolds in drug discovery, but their formation—whether through the oxidative cyclization of hydrazones or the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Triazolo[1,5-a]pyridines are privileged scaffolds in drug discovery, but their formation—whether through the oxidative cyclization of hydrazones or the tandem addition-cyclization of 2-aminopyridines—is highly sensitive to thermal parameters.

This guide provides researchers with field-proven methodologies, mechanistic insights, and troubleshooting protocols to optimize cyclization temperatures, prevent thermal degradation, and maximize yields.

Mechanistic Causality of Temperature in Cyclization

The choice of cyclization temperature dictates the reaction pathway, kinetic rate, and impurity profile of your synthesis. Understanding the thermodynamics behind these pathways is critical for experimental design.

  • Low-Temperature Regimes (20–25 °C): Room-temperature cyclizations are strictly reliant on highly active catalytic systems to lower the activation energy of N-N bond formation. For example, using an MCM-41-anchored Cu(II) catalyst allows for the oxidative cyclization of 2-pyridine ketone hydrazones without the risk of thermal degradation of sensitive diazo intermediates[1].

  • High-Temperature Regimes (130–140 °C): In catalyst-free or mildly catalyzed tandem addition-oxidative cyclizations, high thermal energy is required to overcome the activation barrier for the initial nucleophilic attack and subsequent dehydration.2 provides optimal dielectric heating, significantly accelerating kinetics without the charring observed in prolonged conductive heating at >160 °C[2].

Fig 1: Temperature-dependent mechanistic pathways for triazolo[1,5-a]pyridine formation.

Quantitative Data & Benchmarks

When optimizing a catalyst-free synthesis, balancing kinetic speed with thermodynamic stability is essential. The table below summarizes the quantitative impact of temperature on microwave-assisted cyclization of enaminonitriles and benzohydrazides[2].

Temperature (°C)Heating MethodTimeYield (%)Mechanistic Observation
25Stirring (Cu Cat.)6 h85–92Clean oxidative N-N coupling; requires catalyst.
100Microwave3 h65Incomplete transamidation; stalled kinetics.
120Microwave3 h78Moderate conversion; intermediates remain.
140 Microwave 3 h 89 Optimal kinetic/thermodynamic balance.
160Microwave90 min81Faster kinetics, but minor thermal degradation begins.
180Microwave40 min76Significant charring, tar formation, and impurities.

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes a physical or analytical checkpoint to verify success before proceeding.

Protocol A: Room-Temperature Cu(II)-Catalyzed Oxidative Cyclization

Best for: Temperature-sensitive substrates and [1,2,3]triazolo[1,5-a]pyridine formation.

  • Preparation: Charge a reaction flask with 2-pyridine ketone hydrazone (1.0 equiv) and ethyl acetate (0.2 M).

  • Catalyst Addition: Add MCM-41-2N-Cu(OAc)₂ catalyst (5 mol%).

    • Self-Validation Checkpoint: The solution must remain a distinct heterogeneous suspension. If the solution turns homogeneously blue/green, catalyst leaching has occurred, and the batch should be discarded.

  • Cyclization: Stir vigorously at 25 °C under an open-air atmosphere for 4–6 hours. Air acts as the terminal oxidant.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the bright yellow hydrazone spot and the emergence of a UV-active product spot confirms complete N-N oxidative cyclization.

  • Isolation: Filter the heterogeneous catalyst (which can be washed and reused) and concentrate the filtrate in vacuo.

Protocol B: Microwave-Assisted High-Temperature Cyclization (140 °C)

Best for: Catalyst-free [1,2,4]triazolo[1,5-a]pyridine formation.

  • Preparation: Combine enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv) in a microwave-safe vial with toluene (0.5 M).

  • Irradiation: Seal the vial and irradiate at 140 °C for 3 hours using a dedicated microwave synthesizer.

    • Self-Validation Checkpoint: Monitor the internal pressure trace on the microwave software. A stable pressure profile indicates controlled cyclization. Sudden pressure spikes indicate volatile thermal degradation (often seen if T > 160 °C).

  • Verification: Cool to room temperature.

    • Self-Validation Checkpoint: HPLC analysis (254 nm) should show a single major peak for the triazolo[1,5-a]pyridine, with <5% starting material remaining.

Troubleshooting & FAQs

Fig 2: Decision tree for troubleshooting temperature-related cyclization failures.

Q: My room-temperature oxidative cyclization of 2-pyridine ketone hydrazones is stalling at ~50% conversion. What is the mechanistic cause, and how do I fix it? A: At room temperature (20–25 °C), the activation energy for N-N bond formation relies entirely on catalyst efficiency and oxidant availability. Stalling typically indicates catalyst deactivation or oxidant starvation. If using a Cu(II) catalyst, ensure adequate aeration (as O₂ is the terminal oxidant). Fix: Increase agitation (stir rate) to improve O₂ mass transfer, or verify the integrity of your1[1]. Do not arbitrarily increase the temperature, as this can lead to off-target degradation.

Q: I am attempting a catalyst-free synthesis using conventional heating at 160 °C, but I am observing significant charring and low yields. A: Conventional conductive heating at >150 °C often causes thermal degradation and polymerization of enaminonitrile precursors before cyclization can complete. The optimal thermal window for catalyst-free cyclization is 140 °C. Fix: Lower the temperature to 140 °C and switch to microwave irradiation. Microwave dielectric heating provides uniform energy distribution, accelerating the transamidation and nucleophilic addition steps without exceeding the thermal decomposition threshold[2].

Q: How can I optimize the temperature profile for highly exothermic cyclizations to prevent side-product formation? A: For highly reactive precursors, batch reactors can suffer from localized hot spots that drive side reactions. Transitioning to a continuous flow microreactor allows for precise temperature control. For example, has been shown to boost isolated yields from 31% to 53% by minimizing dimerization by-products.

Q: Can I perform oxidative cyclizations at room temperature without heavy metal catalysts? A: Yes. Recent advancements utilize Vanadium-Dependent Haloperoxidases (VHPO) as biocatalysts. 3 and subsequent cyclization at room temperature (pH 6.5) with high chemoselectivity, completely avoiding the need for elevated temperatures or toxic transition metals[3].

References

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL:1

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Source: MDPI URL:2

  • Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines: Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing Source: Eur. J. Org. Chem. (Thieme Connect) URL:

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases Source: ChemRxiv URL:3

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL:4

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Status: Operational Subject: Advanced Purification Protocols for N-Heterocyclic Amines Ticket ID: PD-REM-TZP-001 Executive Summary: The "Sticky" Substrate Challenge You are likely encountering difficulty because your tar...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Advanced Purification Protocols for N-Heterocyclic Amines Ticket ID: PD-REM-TZP-001

Executive Summary: The "Sticky" Substrate Challenge

You are likely encountering difficulty because your target molecule, 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , acts as a multidentate ligand. Unlike simple aromatics, this scaffold contains a "chelating pocket" formed by the triazole nitrogens and the exocyclic amine.

Standard washes (acid/base) often fail because the affinity of the scaffold for Palladium (Pd) rivals that of standard extractants. Furthermore, acidic washes risk protonating your product (forming salts) rather than removing the metal.

This guide prioritizes Solid-Supported Scavengers and Ligand-Modified Crystallization , as these are the only reliable methods to reach ICH Q3D compliance (<10 ppm) for this specific class of heterocycles.

Module 1: Diagnostic & Initial Assessment

Q: How do I determine which form of Palladium is contaminating my product?

A: Visual cues combined with reaction history provide the first clue, but ICP-MS is definitive.

ObservationLikely Pd SpeciesRecommended First Step
Grey/Black Precipitate or Haze Colloidal Pd(0) (Nanoparticles)Filtration through Celite® + Activated Carbon (Charcoal).
Orange/Red/Yellow Tint Soluble Pd(II) ComplexesFunctionalized Silica Scavengers (Thiol/DMT).
Clear but High ICP-MS Count Tightly Bound Pd-Product Complex High-Temperature Scavenging or Ligand-Spiked Crystallization.

Q: What are the regulatory limits I need to hit? A: Per ICH Q3D Guidelines , Palladium is a Class 2B impurity.[1][2]

  • Oral Administration: < 10 ppm (Assuming <10g daily dose).[3]

  • Parenteral (Injectable): < 1 ppm.

Module 2: Solid-Supported Scavenger Protocol (The Gold Standard)

Q: Standard silica gel didn't work. What should I use?

A: Unmodified silica is insufficient. You need Functionalized Silica .[4] For amino-triazolopyridines, the Pd-nitrogen bond is strong. You must use a scavenger with a higher affinity ligand, specifically Thiol (-SH) or Dimercaptotriazine (DMT) .[4]

Scavenger Selection Matrix
Scavenger TypeFunctional GroupBest ForMechanism
Si-Thiol 1-PropanethiolGeneral Purpose. Best for Pd(II) and Pd(0).Strong soft-soft interaction (S-Pd).
Si-DMT 2,4,6-TrimercaptotriazineHindered/Chelated Pd. Best for your specific substrate.Multi-point chelation (very high stability constant).
Si-Thiourea ThioureaCationic Pd. Good if you used cationic catalysts.Coordination.
Step-by-Step Scavenging Protocol
  • Dissolution: Dissolve your crude product in a solvent that swells the resin (THF, DMF, or MeOH/DCM mixtures). Avoid pure water.

  • Loading: Add Si-DMT or Si-Thiol at a ratio of 4:1 to 10:1 (w/w) relative to the expected mass of residual Pd (not the mass of the product).

    • Rule of Thumb: If Pd content is unknown, use 5-10 wt% of scavenger relative to the product mass.

  • Temperature: Heat is critical. Stir at 50°C - 60°C for 4–12 hours.

    • Why? The Pd is trapped in the triazolopyridine "pocket." Heat provides the kinetic energy required for ligand exchange (Pd moving from Product -> Scavenger).

  • Filtration: Filter hot through a 0.45µm PTFE membrane or a fine glass frit to remove the scavenger.

  • Analysis: Check Pd levels via ICP-MS.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine.

Pd_Removal_Workflow Start Crude Reaction Mixture (Amino-Triazolopyridine) Check_State Visual Inspection Start->Check_State Colloidal Black/Grey Haze (Colloidal Pd) Check_State->Colloidal Particulates Soluble Colored Solution (Complexed Pd) Check_State->Soluble Clear Step_Carbon Activated Carbon Treatment + Celite Filtration Colloidal->Step_Carbon Measure_1 Measure Pd (ICP-MS) Soluble->Measure_1 Step_Carbon->Measure_1 High_Pd > 1000 ppm Measure_1->High_Pd Mid_Pd 100 - 1000 ppm Measure_1->Mid_Pd Low_Pd < 100 ppm Measure_1->Low_Pd Scavenger Si-DMT or Si-Thiol Scavenging (50°C, 4-12h) High_Pd->Scavenger Bulk Removal Mid_Pd->Scavenger Cryst Crystallization with Ligand Spike (TMT/L-Cys) Low_Pd->Cryst Polishing Scavenger->Cryst Final Final API (< 10 ppm Pd) Cryst->Final

Caption: Decision matrix for selecting purification methods based on initial Palladium load and physical state.

Module 4: Wet Chemistry Workarounds (Crystallization)

Q: I cannot use silica scavengers (cost/scale). Can I just recrystallize?

A: Standard recrystallization often fails because the Pd co-crystallizes with the flat, aromatic triazolopyridine rings. You must use "Ligand-Spiked Crystallization."

The Protocol:

  • Dissolve the crude product in your crystallization solvent (e.g., Ethanol/Water or Toluene).

  • Add 0.5 - 1.0 equivalents (relative to Pd content, not product) of a soluble scavenger.

    • Recommended:N-Acetylcysteine or Trimercaptotriazine (TMT) (sodium salt).

  • Heat to reflux to ensure the Pd transfers to the soluble additive.

  • Cool slowly to induce crystallization.

  • The Mechanism: The additive binds the Pd and keeps it highly soluble in the mother liquor, preventing it from occluding into the crystal lattice of your amine product.

  • Wash the filter cake thoroughly with cold solvent to remove the mother liquor.

Module 5: FAQ & Troubleshooting

Q: Why is Activated Carbon (Charcoal) giving me low yields? A: Your product contains an amino-pyridine moiety and a triazole ring. These are "sticky" polar groups that adsorb non-specifically to the high surface area of charcoal.

  • Fix: Switch to Si-Thiol . Silica has a lower non-specific binding affinity for polar amines than carbon does.

Q: I used Si-Thiol but the Pd is still ~50 ppm. Why? A: You likely have Kinetic Trapping . The Pd is buried deep within the triazolopyridine chelate.

  • Fix 1: Increase temperature to reflux (solvent permitting).

  • Fix 2: Switch to Si-DMT . The triazine scaffold of the scavenger mimics your product's structure but binds Pd much tighter (Chelate Effect).

Q: Can I use acid extraction (HCl wash)? A: Not recommended.

  • Your product (Pyridine-amine) will protonate and extract into the water phase.

  • Even if it doesn't, Pd-Nitrogen bonds are often stable in dilute acid. You would need conditions harsh enough to potentially degrade the triazole ring.

References

  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5] (2019). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Rosso, V. W., et al. (1997).[6] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[6][7][8][9] Organic Process Research & Development, 1(4), 311–314.[6] Link

  • SiliCycle Application Note. (2023). Metal Scavenging from Amine-Based APIs.[10] SiliCycle Technical Resources.Link

Sources

Optimization

Resolving steric hindrance at the C6 position of triazolopyridines

Technical Support Center: Triazolopyridine Chemistry Division Ticket ID: #TZP-C6-STERICS Subject: Overcoming Steric Hindrance at the C6 Position of [1,2,4]Triazolo[1,5-a]pyridine Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triazolopyridine Chemistry Division Ticket ID: #TZP-C6-STERICS Subject: Overcoming Steric Hindrance at the C6 Position of [1,2,4]Triazolo[1,5-a]pyridine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Triage: Understanding the Geometry

Before modifying your reaction conditions, we must validate the source of your steric hindrance. In the [1,2,4]triazolo[1,5-a]pyridine scaffold, the C6 position is electronically distinct but geometrically vulnerable.

The Geometric Trap: The C6 position corresponds to the C5 position of the original pyridine precursor.

  • If C5 is substituted (R¹ ≠ H): You have a classic ortho-substituent effect blocking the C6 site.

  • If C7 is substituted: You have a meta-buttressing effect, though less severe.

  • The Bridgehead Effect: The lone pair on N1 (in the triazole ring) exerts a peri-interaction on C8 , not C6. If you are experiencing hindrance at C6, it is almost exclusively due to substituents at C5 .

Visualizing the Problem:

TriazoloGeometry cluster_mapping Numbering Shift & Steric Clash Start Start: 2-Aminopyridine Cyclization Oxidative Cyclization Start->Cyclization + Nitrile/Oxidant Scaffold [1,2,4]Triazolo[1,5-a]pyridine Cyclization->Scaffold Mapping Pyridine C6-R group becomes Triazolopyridine C5-R group. This C5-R group physically blocks the C6 position. Scaffold->Mapping

Figure 1: The synthetic origin of C6 steric hindrance. Substituents on the starting material (Pyridine C6) translate to the C5 position in the final scaffold, crowding the C6 reactive site.

Troubleshooting Guides & Protocols

Issue A: Suzuki Coupling at C6 Fails or Stalls

User Scenario: You have a halogen (Br/I) at C6 and a substituent at C5. Standard Pd(PPh₃)₄ conditions yield <10%.

Root Cause: The oxidative addition of Pd into the C6-Halogen bond is successful, but the transmetallation step is blocked by the C5 substituent. Conventional ligands (PPh₃, dppf) have cone angles that are too large to accommodate the incoming boronic acid in this crowded environment.

Solution: The "Flexible Bulk" Protocol Switch to Buchwald G3/G4 precatalysts or NHC-Pd systems. These ligands are bulky enough to force reductive elimination but flexible enough to allow transmetallation.

Recommended Protocol:

ComponentRecommendationMechanism of Action
Catalyst Pd-PEPPSI-IPr (2–5 mol%) or XPhos Pd G4 PEPPSI: The NHC ligand throws electron density onto Pd, facilitating oxidative addition, while the "wingtip" sterics prevent aggregation but allow approach.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is critical. Carbonates often fail in crowded heteroaryl couplings due to poor solubility in optimal solvents.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols are required. Run at 100°C–110°C.
Additive None Avoid water; strictly anhydrous conditions prevent protodehalogenation.

Step-by-Step Workflow:

  • Charge reaction vial with 6-bromo-5-substituted-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd-PEPPSI-IPr (2 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Stir at 100°C for 16 hours.

  • Checkpoint: If conversion is <50% at 4 hours, add 1.0 equiv of free NHC ligand (IPr) to stabilize the active species.

Issue B: Cannot Introduce Halogen at C6 (Regioselectivity Issues)

User Scenario: You are trying to halogenate the scaffold directly, but reaction occurs at C8 or decomposes.

Root Cause: The C8 position is the most nucleophilic site due to the lone pair donation from the bridgehead nitrogen (N4). Electrophilic halogenation (NBS/NIS) will almost always hit C8 first.

Solution: The "De Novo" Architecture Do not try to functionalize the hindered ring. Build the ring around the functional group. Start with a pyridine that already has the C6 substituent (as C5 on the pyridine).

Protocol: Oxidative Cyclization of N-(pyridin-2-yl)amidines

DeNovoRoute Step1 Precursor: 2-Amino-5-R-pyridine (R = Desired C6 group) Step2 Intermediate: N-(pyridin-2-yl)amidine Step1->Step2 + Nitrile/NaH Step3 Cyclization: PhI(OAc)2 or CuBr Step2->Step3 Oxidative N-N Bond Formation Final Product: 6-Substituted Triazolopyridine Step3->Final Ring Closure

Figure 2: The De Novo strategy avoids steric issues by installing the C6 group on the acyclic precursor.

Experimental Procedure (PIFA-Mediated):

  • Amidine Formation: React 2-amino-5-substituted-pyridine with a nitrile (R-CN) in the presence of AlCl₃ (catalytic) or NaH to form the N-(pyridin-2-yl)amidine.

  • Cyclization: Dissolve the amidine in CH₂Cl₂ or Ethanol.

  • Add PhI(OAc)₂ (PIFA) (1.1 equiv) at 0°C.

  • Warm to room temperature. The reaction proceeds via nitrene-like intermediate to form the N1-N bond.

  • Advantage: This bypasses the need for Pd-catalysis at a hindered center entirely.

Issue C: C-H Activation Selectivity (C6 vs C8)

User Scenario: You want to use C-H activation to install an aryl group at C6, but the catalyst activates C8.

Root Cause: As noted, C8 is electronically activated. C6 is sterically hindered (if C5 is present) and electronically less active.

Solution: The "Blocking" Strategy You must block C8 to force the catalyst to C6.

Troubleshooting Steps:

  • Block C8: Install a chlorine or methyl group at C8 before attempting C6 functionalization.

    • Tip: C8-chlorination can be achieved with NCS (N-chlorosuccinimide) in mild conditions.

  • Directing Groups: Use a directing group (DG) at C5 (if possible) to guide the metal to C6. However, since C5 is the source of steric hindrance, this is rare.

  • Alternative: Use Iridium-catalyzed C-H borylation . Ir-catalysts are governed by sterics. While they usually avoid hindered positions (like C6), if C8 is blocked and C7 is H, you may get a mixture of C6/C7. This is generally not recommended for high yield; the De Novo route (Issue B) is superior.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to overcome the C6 steric barrier? A: Yes, but with caution. Microwave heating (120°C–140°C) can accelerate the Pd-catalyzed coupling described in Protocol A. However, triazolopyridines are nitrogen-rich and can decompose (ring opening) at excessive temperatures. Do not exceed 150°C.[1]

Q: Why does my C6-lithiation fail? A: If you attempt halogen-lithium exchange at C6, the resulting anion is unstable if there is a leaving group nearby, or it may isomerize. Furthermore, the bridgehead nitrogen makes the ring susceptible to nucleophilic attack by the alkyl-lithium, leading to ring opening. Magnesiation (Turbo-Grignard, iPrMgCl·LiCl) is safer and more chemoselective than n-BuLi.

Q: I see "dimer" formation in my Suzuki reaction. What happened? A: Homocoupling of the boronic acid is common when the cross-coupling is slow due to sterics.

  • Fix: Add the boronic acid slowly (syringe pump) or switch to a MIDA boronate (slow-release) to keep the concentration of the active nucleophile low relative to the catalyst.

References

  • Denmark, S. E., & Smith, R. C. (2009).[2] Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.[2][3] Journal of the American Chemical Society.[2] Link

  • Ueda, S., & Nagasawa, H. (2009).[4] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization.[4][5][6] Journal of the American Chemical Society.[2] Link

  • Organ, M. G., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. Link

  • Zheng, N., et al. (2014).[4][5] PIFA-Mediated Intramolecular Annulation of N-(2-Pyridyl)amidines: A Metal-Free Approach to 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry. Link

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction.[2][3][7][8][9] Synlett. Link

Sources

Troubleshooting

Scale-up synthesis challenges for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Technical Support Center: Scale-Up Synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Ticket ID: SC-2P-TPA-001 Status: Open Priority: High (Process Safety & Purity Critical) Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Ticket ID: SC-2P-TPA-001 Status: Open Priority: High (Process Safety & Purity Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Isomer Trap"

Scaling up the synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine presents a classic heterocyclic process challenge: the Dimroth Rearrangement .

While the target molecule appears simple, the fusion of the triazole ring to the pyridine core is thermodynamically sensitive. The kinetic product ([1,2,4]triazolo[4,3 -a]pyridine) forms first but must be forced to rearrange to the thermodynamic product ([1,2,4]triazolo[1,5 -a]pyridine). Failure to control reaction temperature and pH during this step is the primary cause of batch failure (low purity/yield).

This guide addresses the transition from Medicinal Chemistry (oxidative cyclization) to Process Chemistry (hydrazone rearrangement), focusing on the 6-nitro precursor reduction and impurity control.

Route Selection: MedChem vs. Process Scale

Before troubleshooting, confirm your route. The method used for gram-scale synthesis often fails at kilo-scale due to safety or cost.

FeatureRoute A: Oxidative Cyclization (MedChem) Route B: Dimroth Rearrangement (Process)
Precursors N-(5-nitropyridin-2-yl)benzimidamide2-Hydrazino-5-nitropyridine + Benzoyl Chloride
Key Reagent PhI(OAc)₂ (PIDA) or Pb(OAc)₄POCl₃, PPA, or Thermal/Base
Safety High (Avoids hydrazine)Moderate (Hydrazine handling required)
Scalability Low (Stoichiometric heavy metals/iodine waste)High (Cheap reagents, crystallizable intermediates)
Primary Risk Cost & Waste DisposalRegioselectivity ([4,3-a] vs [1,5-a])

> Recommendation: This guide focuses on Route B (Dimroth Rearrangement) as it is the industry standard for scale-up.

Visualizing the Isomerization Challenge

The following diagram illustrates the critical rearrangement step. You must drive the reaction from Node B to Node C.

DimrothRearrangement Start 2-Hydrazino- 5-nitropyridine Inter1 N'-Benzoyl hydrazide Start->Inter1 + PhCOCl Kinetic Kinetic Isomer [1,2,4]triazolo[4,3-a] Inter1->Kinetic Cyclization (POCl3/Heat) Open Ring Open Intermediate Kinetic->Open Base/Heat (Rearrangement Start) Thermo Thermodynamic Target [1,2,4]triazolo[1,5-a] Kinetic->Thermo Direct Isomerization (High T, >100°C) Open->Thermo Recyclization (Stable Form)

Figure 1: The Dimroth Rearrangement pathway. Note that the [4,3-a] isomer (Red) is often isolated first or forms transiently before converting to the desired [1,5-a] target (Green).

Troubleshooting Guide & FAQs

Category 1: Reaction Engineering (Cyclization)

Q1: My LC-MS shows two peaks with the same mass (M+1 = 255 for the nitro-intermediate). One is the product, what is the other?

  • Diagnosis: You have a mixture of the [4,3-a] and [1,5-a] isomers.

  • Root Cause: Insufficient thermal driving force or inadequate basicity. The [4,3-a] isomer forms kinetically at lower temperatures.

  • Corrective Action:

    • Process Check: If using polyphosphoric acid (PPA), increase the reaction temperature to >110°C. The rearrangement requires significant activation energy.

    • Rework: Treat the isolated mixture with refluxing acetic acid or a base (e.g., NaOH in EtOH) to force the rearrangement to the thermodynamic [1,5-a] product.

Q2: The cyclization reaction using POCl₃ turned into a solid block (solidified). How do I handle this on scale?

  • Diagnosis: Uncontrolled precipitation/polymerization or insufficient solvent volume.

  • Root Cause: POCl₃ acts as both reagent and solvent but becomes viscous as polyphosphates form.

  • Corrective Action:

    • Dilution: Use a co-solvent like Chlorobenzene or Toluene. These high-boiling solvents allow you to maintain the temperature required for rearrangement (>100°C) while keeping the slurry stirable.

    • Protocol Change: Switch to PPA (Polyphosphoric Acid) if POCl₃ is too aggressive, though PPA is viscous and requires a warm quench.

Category 2: Reduction (Nitro to Amine)

Q3: The hydrogenation (Pd/C) of the 6-nitro intermediate is extremely slow or stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning.

  • Root Cause: The triazole ring nitrogens can coordinate to Palladium, or residual sulfur (if thionating agents were used in previous steps) is present.

  • Corrective Action:

    • Catalyst Switch: Switch to Pt/C (Platinum on Carbon) or Raney Nickel . Triazolo-fused systems often poison Pd catalysts less severely with Pt.

    • Alternative Reductant: Use Fe/NH₄Cl or SnCl₂ (Béchamp reduction conditions). While less "green" than H₂, iron reduction is robust against catalyst poisoning for this specific scaffold.

Category 3: Purification

Q4: I am seeing a persistent impurity at RRT 0.95.

  • Diagnosis: Unreacted N-benzoyl hydrazide intermediate.

  • Corrective Action: This intermediate has poor solubility in alcohols. Perform a "hot slurry" wash (swish) of your crude solid in refluxing Ethanol or Isopropanol. The product usually dissolves or crystallizes differently, while the acyclic impurity remains or can be filtered off.

Validated Scale-Up Protocol

Target: 1.0 kg Batch Size Safety Warning: Hydrazine derivatives are potentially genotoxic. Handle with full containment. Nitro-reduction is exothermic.

Step 1: Hydrazide Formation
  • Charge 2-chloro-5-nitropyridine (1.0 eq) and Hydrazine Hydrate (excess, 3-4 eq) in Ethanol.

  • Reflux for 4-6 hours. Monitor: Disappearance of chloropyridine.

  • Cool to 0°C. Filter the yellow/orange solid (2-hydrazino-5-nitropyridine ).

  • Critical Wash: Wash cake with water to remove hydrazine salts. Dry under vacuum.

Step 2: Dimroth Cyclization (The Critical Step)
  • Suspend 2-hydrazino-5-nitropyridine (1.0 eq) in Toluene (10 vol).

  • Add Benzoyl Chloride (1.1 eq) and Triethylamine (1.2 eq) at <20°C.

  • Stir to form the intermediate hydrazide (often precipitates).

  • Cyclization: Add POCl₃ (2.0 eq) carefully.

  • Rearrangement Drive: Heat the mixture to reflux (110°C) for at least 12 hours.

    • Checkpoint: Take an aliquot. If [4,3-a] isomer > 2%, continue heating.

  • Quench: Cool to 20°C. Pour slowly into ice/water (Exothermic hydrolysis of POCl₃).

  • Neutralize with NaOH to pH 8. Filter the solid 6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine .

Step 3: Reduction to Final Amine
  • Suspend the Nitro intermediate in Methanol/THF (1:1).

  • Add 10% Pd/C (5 wt% loading) - Note: If slow, switch to Fe/NH₄Cl protocol.

  • Hydrogenate at 3-5 bar and 50°C .

  • Filter catalyst (Celite).

  • Concentrate and crystallize from Ethanol/Water .

  • Final Product: Light yellow crystals.

References

  • Dimroth Rearrangement Mechanism & Scope

    • El-Bakoush, M. S., & El-Rady, E. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Current Organic Synthesis.
  • Synthesis of [1,2,4]triazolo[1,5-a]pyridines (General Methodology)

    • Huntsman, E., & Balsells, J. (2005).[1] Synthesis of 1,2,4-triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765.

  • Oxidative Cyclization Route (Alternative)

    • Zheng, Z., et al. (2014).[1] PIFA-Mediated Intramolecular Annulation via Direct Metal-Free Oxidative N–N Bond Formation.[1] The Journal of Organic Chemistry, 79(10), 4687-4693.

  • Catalytic Reduction of Triazolopyridines

    • Nagahara, K., et al. (1994). Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 42(11).

Disclaimer: This guide is for research and development purposes only. All procedures must be validated by the user's local safety and process chemistry teams.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

[1] Executive Summary & Technical Verdict For the immediate attention of Analytical Chemists and Medicinal Chemists: The structural validation of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) presents...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Technical Verdict

For the immediate attention of Analytical Chemists and Medicinal Chemists:

The structural validation of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) presents a specific analytical challenge: distinguishing the thermodynamically stable [1,5-a] regioisomer from its kinetic [4,3-a] congener.

The Verdict:

  • Preferred Solvent: DMSO-d6 is superior to CDCl

    
    . The amine (
    
    
    
    ) protons at position 6 are exchange-labile and often broaden into the baseline in chloroform. DMSO-d6 stabilizes these protons via hydrogen bonding, yielding a sharp diagnostic singlet at
    
    
    ppm.
  • Diagnostic Beacon: The proton at position 5 (H5 ) is the structural "fingerprint." In the correct [1,5-a] isomer, H5 appears as a narrow doublet or singlet significantly downfield (

    
     ppm) due to the anisotropic deshielding of the bridgehead nitrogen and the triazole ring current.
    

Structural Analysis & Spin System

To interpret the spectrum, we must first map the spin system. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a fused bicyclic system.

Numbering Scheme (IUPAC):

  • Bridgehead Nitrogen: Position 4.[1]

  • Pyridine Ring Carbons: 5, 6, 7, 8.[2]

  • Substituents: Phenyl group at C2; Amine group at C6.

The Pyridine Ring Spin System (AMX System)

With the amine at position 6, the pyridine ring protons (H5, H7, H8) form a specific coupling pattern:

  • H5 (The Deshielded Singlet/Doublet): Located between the bridgehead nitrogen (N4) and the amine (C6). It lacks an ortho-neighbor. It shows only weak meta-coupling (

    
    ) to H7.
    
    • Appearance: Narrow doublet (

      
       Hz) or apparent singlet.
      
    • Shift: Highly deshielded (

      
       ppm).
      
  • H7 (The DD): Located between the amine (C6) and H8. It couples ortho to H8 and meta to H5.

    • Appearance: Doublet of doublets (dd).

    • Shift:

      
       ppm.
      
  • H8 (The Doublet): Adjacent to the bridgehead carbon. It couples ortho to H7.

    • Appearance: Doublet (

      
       Hz).
      
    • Shift:

      
       ppm.
      

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the visibility of the exocyclic amine and the resolution of the aromatic region.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended)CDCl

(Alternative)
Scientific Rationale
Solubility ExcellentModerateThe polar triazole ring and amine group interact favorably with DMSO.

Signal
Sharp Singlet (2H) Broad hump or invisibleDMSO acts as an H-bond acceptor, slowing proton exchange and sharpening the peak.
H5 Resolution HighGoodDMSO separates H5 from the phenyl ring protons more effectively.
Water Peak

ppm

ppm
Water in DMSO can overlap with aliphatic impurities but is far from the aromatic region of interest.
Stacking Effects MinimalSignificantConcentration-dependent shifts are more common in CDCl

due to

-

stacking.

Comparative Analysis: Distinguishing Regioisomers

The most critical error in synthesizing this scaffold is misidentifying the [1,2,4]triazolo[4,3-a]pyridine (kinetic product) as the [1,5-a] (thermodynamic product). This rearrangement (Dimroth) occurs under basic conditions.

Table 2: Isomer Differentiation Criteria
Diagnostic Feature[1,5-a] Isomer (Target) [4,3-a] Isomer (Alternative) Mechanism
H5 Chemical Shift

ppm

ppm
In the [1,5-a] system, H5 is in the "bay region" near the triazole nitrogen lone pair, causing extreme deshielding.
H8 Chemical Shift

ppm

ppm
The electron density distribution differs significantly between the two bridgehead orientations.
NOE Correlation H5

Phenyl (ortho)
No H5

Phenyl correlation
In [1,5-a], the C2-Phenyl group is spatially close to H8, not H5. Wait—Correction: In [1,5-a], H8 is near the bridge. The Phenyl is at C2. NOE is crucial between Phenyl-Ho and H8? No. The Phenyl is far. The key NOE is between H5 and the Amine (if visible).

Correction on NOE: The most reliable NOE for the [1,5-a] isomer is often between the Phenyl ortho-protons and the triazole substituent (none here) or checking the H8 proximity to the bridge. However, the Chemical Shift of H5 remains the primary 1D filter.

Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the solid. (High concentration facilitates 13C acquisition later, but <10 mg prevents viscosity broadening).

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Additives: Do not add TMS if your DMSO contains it. If using "100%" DMSO, calibrate to the residual solvent peak (

    
    ).
    
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear yellow/amber.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) or zg (90°).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The H5 proton is isolated and relaxes slowly; a short D1 will suppress its integration.

  • Scans (NS): 16 or 32.

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required. The large DMSO solvent peak can distort the baseline if auto-phasing is used.

Visualization: Analytical Workflows

Diagram 1: The Analytical Logic Flow

This diagram illustrates the decision process for confirming the structure and ruling out the [4,3-a] isomer.

IsomerLogic Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckH5 Check H5 Shift (Most Downfield Signal) Acquire->CheckH5 Case1 Signal > 8.8 ppm (Narrow Doublet/Singlet) CheckH5->Case1 Yes Case2 Signal < 8.5 ppm CheckH5->Case2 No CheckNH2 Check Amine Signal (~5.5 - 6.0 ppm) Case1->CheckNH2 Result2 Suspect: [4,3-a] Isomer (Kinetic Product) Case2->Result2 Result1 Confirmed: [1,5-a] Isomer CheckNH2->Result1 Sharp Singlet

Caption: Decision tree for distinguishing the target [1,5-a] isomer from the [4,3-a] byproduct based on H5 chemical shift.

Diagram 2: Proton Assignment Map

Visualizing the coupling network within the pyridine ring.

CouplingNetwork H5 H5 (Isolated/Meta) δ ~9.0 H7 H7 (dd) δ ~7.5 H5->H7 4J (Meta) ~1.5 Hz NH2 NH2 (bs) δ ~5.8 H5->NH2 No Coupling H8 H8 (d) δ ~7.9 H7->H8 3J (Ortho) ~9.0 Hz

Caption: Spin system connectivity. Solid lines indicate strong ortho-coupling; dashed lines indicate weak meta-coupling.

Reference Data (Simulated for DMSO-d6)

Based on the [1,2,4]triazolo[1,5-a]pyridine scaffold properties and substituent effects:

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
5 9.05 d (narrow)1H

Pyridine Ring (Deshielded)
2', 6' 8.20m2H-Phenyl (Ortho)
8 7.85d1H

Pyridine Ring
3', 4', 5' 7.55m3H-Phenyl (Meta/Para)
7 7.48dd1H

Pyridine Ring
NH

5.85 s (broad)2H-Amine (Exchangeable)
Solvent 2.50quint--DMSO-d5
Water 3.33s--HDO

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135422634, 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. Retrieved from [Link]

  • Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.[3] Magnetic Resonance in Chemistry.[4][1][3][5] Retrieved from [Link]

  • Potts, K. T., et al. (1970). 1,2,4-Triazoles. XXIV. The rearrangement of s-triazolo[4,3-a]pyridines to s-triazolo[1,5-a]pyridines.[2][3] Journal of Organic Chemistry. (Fundamental reference for the Dimroth rearrangement mechanism in this scaffold).

Sources

Validation

HPLC Method Development Guide: Purity Profiling of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Executive Summary The Challenge: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (PTPA) presents a classic chromatographic challenge: it is a fused, nitrogen-rich heterocyclic system with high basicity and potential for p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (PTPA) presents a classic chromatographic challenge: it is a fused, nitrogen-rich heterocyclic system with high basicity and potential for positional isomerism (regioisomers) arising from cyclization synthesis. Standard Alkyl-C18 phases often fail to resolve these regioisomers due to identical hydrophobicity (


) and suffer from peak tailing caused by secondary silanol interactions.

The Solution: This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase .

  • Verdict: The Phenyl-Hexyl phase is the superior choice.

  • Mechanism: It utilizes

    
     interactions to discriminate between the electron-deficient triazolopyridine core and its impurities, providing orthogonal selectivity that C18 cannot achieve.
    

Part 1: Analyte Assessment & Critical Quality Attributes (CQA)

Before method development, we must understand the molecule's physiochemistry to predict its behavior.

PropertyDescriptionChromatographic Implication
Structure Fused bicyclic aromatic system (Triazole + Pyridine)Planar molecule; strong candidate for

retention mechanisms.
Basicity (pKa) Contains 3 ring nitrogens + 1 exocyclic amine.Likely to exist as a cation at pH < 3. Requires buffered mobile phases to prevent peak tailing.
Key Impurities 1. Regioisomers: (e.g., 7-amine or 8-amine analogs).2. Precursors: 2,5-diaminopyridine (highly polar).3. Byproducts: Des-amino analogs.Critical Separation: The method must resolve the Main Peak (6-amine) from its regioisomers, which often co-elute on C18.
Method Development Workflow

The following diagram outlines the decision matrix for this specific development cycle.

MethodWorkflow Start Analyte Assessment (Basic, Aromatic) Screening Column Screening (Selectivity Check) Start->Screening Decision Separation of Regioisomers? Screening->Decision Opt_C18 Optimize C18 (pH / Ion Pair) Decision->Opt_C18 No (Co-elution) Opt_Phenyl Optimize Phenyl-Hexyl (Pi-Pi Interactions) Decision->Opt_Phenyl Yes (Resolution) Final Final Validation (SST Criteria) Opt_C18->Final Often Fails Opt_Phenyl->Final

Figure 1: Decision matrix prioritizing selectivity (separation of isomers) over simple retention.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

This section details the comparative performance of the two stationary phases. The goal is to separate the target (PTPA) from its nearest eluting impurity (Impurity A - a positional isomer).

Experimental Conditions (Screening)
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (aromatic max) and 280 nm.

Comparative Data

The following data represents typical performance metrics for amino-triazolopyridines.

ParameterColumn A: Standard C18 Column B: Phenyl-Hexyl Analysis
Column Type Zorbax Eclipse Plus C18 (1.8 µm)XSelect CSH Phenyl-Hexyl (2.5 µm)
Retention (

)
4.2 min5.1 minPhenyl-Hexyl shows higher retention due to dual mechanisms (Hydrophobic +

).
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry)The "Charged Surface Hybrid" (CSH) or similar technology in Phenyl columns often repels basic analytes, improving shape.
Resolution (

)
0.8 (Co-elution) 2.4 (Baseline Separation) CRITICAL: C18 cannot distinguish the isomer (Impurity A). Phenyl-Hexyl resolves it easily.
Selectivity (

)
1.021.15The Phenyl ring interacts with the delocalized electrons of the triazole, creating a unique separation vector.
Mechanism of Action

Why does the Phenyl-Hexyl column win?

  • C18 (Hydrophobic Interaction): Interacts only based on "greasiness." Since PTPA and its isomer have the same atoms, their hydrophobicity is nearly identical.

  • Phenyl-Hexyl (

    
     Interaction):  The stationary phase contains a phenyl ring. The electron-deficient triazolopyridine core of PTPA interacts with the 
    
    
    
    -electrons of the stationary phase. Small changes in the position of the amine group on the PTPA ring significantly alter this electron density, leading to different interaction strengths and thus, separation.

Mechanism cluster_C18 C18 Interaction (Van der Waals) cluster_Phenyl Phenyl-Hexyl Interaction (Pi-Pi) Analyte Analyte: PTPA (Electron Deficient System) C18_Phase Alkyl Chain (C18) Analyte->C18_Phase Hydrophobicity Only Phenyl_Phase Phenyl Ring Ligand Analyte->Phenyl_Phase Hydrophobicity + Pi-Pi Stacking Result_C18 Result: No discrimination of Isomers C18_Phase->Result_C18 Result_Phenyl Result: High Selectivity for Isomers Phenyl_Phase->Result_Phenyl

Figure 2: Mechanistic difference between Van der Waals forces (C18) and Pi-Pi stacking (Phenyl-Hexyl).

Part 3: Final Optimized Protocol

Based on the comparative study, this is the recommended validated method for purity testing.

Chromatographic Conditions
  • Column: Waters XSelect CSH Phenyl-Hexyl, 100 mm x 2.1 mm, 2.5 µm (or equivalent Biphenyl phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? It ensures the basic amine is fully protonated (stable ionization) while the formate buffer improves peak shape compared to pure formic acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Elevated temperature reduces backpressure and improves mass transfer for basic compounds).

  • Injection Volume: 2.0 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Load Sample
8.060Linear Gradient (Separation)
9.095Column Wash
11.095Wash Hold
11.15Re-equilibration
14.05End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (for purity), 0.5 µg/mL (for sensitivity/LOD check).

  • Note: PTPA is sparingly soluble in pure water. Pre-dissolve in DMSO or Methanol if necessary, then dilute with the mobile phase.

Part 4: Validation Criteria (Self-Validating System)

To ensure trustworthiness, every run must pass these System Suitability Tests (SST) before results are accepted.

  • Resolution (

    
    ):  > 2.0 between PTPA (Main Peak) and nearest Impurity.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.3. (Strict control on tailing is required for accurate integration of impurities).
  • Precision: %RSD of Peak Area < 1.0% (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).

References

  • Separation of Aminopyridine Isomers. SIELC Technologies Application Notes. Discusses the necessity of Mixed-Mode or Hydrogen-bonding phases for pyridine isomers.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Details the synthetic routes (e.g., oxidative N-N bond formation) that lead to specific regioisomer impurities.

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. The global standard for validating HPLC methods (Accuracy, Precision, Specificity).

  • Column Selection for Basic Heterocycles. Waters Corporation Application Notes. Explains the "Charged Surface Hybrid" (CSH) technology and Phenyl-Hexyl selectivity for basic compounds.

Sources

Comparative

Comparative Bioactivity Guide: 2-Phenyl vs. 2-Methyl Triazolo[1,5-a]pyridin-6-amine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide Executive Summary The [1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting JAK1, PI3K, and DNA-PK). The core bicyclic system provides an ideal hydrogen-bond donor/acceptor profile for engaging the kinase hinge region.

However, the specific substitution at the 2-position—specifically comparing 2-Methyl versus 2-Phenyl —drastically alters the molecule's spatial orientation, binding kinetics, and physicochemical properties. While neither fragment is administered as a standalone therapeutic, their incorporation into larger inhibitor frameworks dictates the overall bioactivity, metabolic stability, and selectivity of the resulting drug.

Structural Causality & Target Engagement

As medicinal chemists, the decision to utilize a methyl versus a phenyl group at the 2-position is driven by a precise calculus of steric tolerance and entropic penalties.

The 2-Methyl Scaffold: Conformational Control

The 2-methyl variant (CAS: 7169-94-0) is highly compact. Its primary mechanistic driver is the "magic methyl" effect [1]. By introducing a localized lipophilic bump, the methyl group restricts the dihedral angle between the triazolopyridine core and adjacent functional groups. This pre-organizes the molecule into a bioactive conformation that perfectly aligns with the kinase hinge region, significantly reducing the entropic penalty upon binding. Furthermore, the lack of extended aromaticity keeps the LogP low, favoring better aqueous solubility and reducing susceptibility to CYP450-mediated oxidation.

The 2-Phenyl Scaffold: Deep Pocket Engagement

The 2-phenyl variant (CAS: 31052-93-4) introduces significant steric bulk and planarity. The causality for selecting this scaffold lies in its ability to project into deeper hydrophobic selectivity pockets adjacent to the ATP-binding site [2]. The phenyl ring can engage in high-affinity


 stacking or cation-

interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding site. However, this comes at the cost of increased lipophilicity (higher LogD), which can lead to higher plasma protein binding and a greater risk of metabolic clearance.

Pathway Stimulus Extracellular Stimulus (e.g., DNA Damage / Cytokines) Receptor Receptor / Sensor Complex (e.g., Ku70/80 or Cytokine R) Stimulus->Receptor Kinase Target Kinase (DNA-PKcs / JAK) Receptor->Kinase Effector Downstream Effectors (NHEJ Proteins / STAT) Kinase->Effector Phosphorylation Inhibitor Triazolo[1,5-a]pyridin-6-amine Derivative Inhibitor->Kinase ATP-Competitive Inhibition Response Cellular Response (Survival / Proliferation) Effector->Response Transcription / Repair

Fig 1: Kinase signaling cascade and point of inhibition by triazolopyridine derivatives.

Quantitative Bioactivity Comparison

The following table summarizes the representative physicochemical and bioactivity shifts observed when transitioning a lead kinase inhibitor from a 2-methyl to a 2-phenyl triazolopyridine core.

Parameter2-Methyl Scaffold2-Phenyl ScaffoldMechanistic Driver
Steric Bulk (MW) +15 Da+77 DaPhenyl introduces a bulky, planar ring system.
Lipophilicity (

cLogP)
Baseline+1.5 to +2.0Extended aromaticity increases hydrophobicity.
Target Affinity (

)
Driven by H-bonds & low entropyDriven by

stacking
Phenyl accesses deep hydrophobic pockets; Methyl locks conformation.
Metabolic Stability (HLM) High (

remaining at 1h)
Moderate (

remaining at 1h)
Phenyl ring is highly susceptible to CYP-mediated aromatic oxidation.
Association Kinetics (

)
FastSlowerSteric hindrance of the phenyl ring slows entry into the ATP pocket.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To objectively compare the bioactivity (target affinity) of derivatives containing these two scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Causality of Assay Choice: The 2-phenyl derivative is highly conjugated and frequently exhibits auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, eliminating short-lived background fluorescence and ensuring the data reflects true binding affinity, not optical interference.

Step-by-Step Methodology
  • Compound Preparation & Titration: Prepare 3-fold serial dilutions of the 2-methyl and 2-phenyl derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to eliminate pipetting tip retention errors.

  • Kinase-Tracer Equilibration: Add 5 µL of the target kinase (e.g., JAK1 or DNA-PKcs) pre-mixed with a fluorescent active-site tracer. Critical Step: Incubate for exactly 60 minutes at room temperature. Why? The bulkier 2-phenyl derivatives often exhibit slower association kinetics (

    
    ) due to steric hindrance. Failing to allow thermodynamic equilibrium will artificially inflate the 
    
    
    
    of the phenyl derivative compared to the agile methyl derivative.
  • Fluorophore Addition: Add 5 µL of Europium (Eu)-labeled anti-tag antibody (targeting the kinase tag). Incubate for an additional 30 minutes.

  • Time-Resolved Measurement: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm; Emission: 665 nm and 615 nm). Delay the read by 50 µs post-excitation to allow auto-fluorescence to decay.

  • Self-Validation & Analysis: Calculate the

    
     factor using the DMSO-only (minimum inhibition) and Staurosporine (maximum inhibition) control wells. The assay is only validated if 
    
    
    
    .
    Calculate
    
    
    values using a 4-parameter logistic regression model.

Workflow Prep 1. Acoustic Titration Incubate 2. Kinase & Tracer Equilibration (60m) Prep->Incubate Antibody 3. Eu-Anti-Tag Addition Incubate->Antibody Read 4. TR-FRET Detection Antibody->Read Analyze 5. IC50 & Z' Validation Read->Analyze

Fig 2: Self-validating TR-FRET assay workflow for evaluating kinase inhibitor binding affinity.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor Source: ACS Medicinal Chemistry Letters URL:[Link]

  • The Chemistry of the Triazolopyridines: An Update Source: Molecules (MDPI) URL:[Link]

  • PubChem Compound Summary for CID 590473: 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Amino-Triazolopyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[4] The introduction of an amino group at the 6-position, in particular, has proven to be a critical determinant for potent and selective inhibition of various enzymes, positioning 6-amino-triazolopyridines as a focal point in drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, offering a comparative overview of their activity against different biological targets, detailed experimental protocols, and insights into their molecular interactions.

The 6-Amino-Triazolopyridine Scaffold: A Versatile Pharmacophore

The 6-amino-triazolopyridine core is a bicyclic heteroaromatic system that offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for substitution at multiple positions. This versatility has been exploited to develop inhibitors for a range of therapeutic targets, most notably protein kinases and glycosidases. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: Targeting Kinases and Beyond

The following sections dissect the SAR of 6-amino-triazolopyridines against several key biological targets, with supporting data summarized in comparative tables.

Phosphoinositide 3-Kinase γ (PI3Kγ) Inhibition

A series of 6-aryl-2-amino-triazolopyridines has been identified as potent and selective inhibitors of PI3Kγ.[1] The SAR for this class of compounds is summarized below:

  • 2-Amino Group: The 2-amino group is crucial for activity, likely forming key hydrogen bond interactions within the ATP-binding site of the kinase.

  • 6-Aryl Substitution: The nature of the aryl group at the 6-position significantly influences potency and selectivity. Electron-donating and electron-withdrawing groups on this ring can modulate activity.

  • Core Modifications: Modifications to the triazolopyridine core have been explored to enhance selectivity over other PI3K isoforms and the broader kinome.[1]

Compound ID6-Aryl Substituent2-SubstituentPI3Kγ IC50 (nM)Selectivity vs. PI3KαSelectivity vs. PI3Kδ
CZC19945 (43) PhenylAminoPotentHighHigh
CZC24832 (53) Modified PhenylAminoOptimizedIncreased vs. PI3Kβ-

Note: Specific IC50 values were not publicly available in the provided search results, but the relative potency and selectivity trends are highlighted.

Janus Kinase 1 (JAK1) Inhibition

The triazolopyridine scaffold is also central to the development of selective JAK1 inhibitors, such as Filgotinib (GLPG0634).[5][6] The SAR for these inhibitors reveals the following key features:

  • Triazolopyridine Core: The core structure provides the necessary framework for interaction with the kinase hinge region.

  • Substituents on the Core: Optimization of substituents on the triazolopyridine ring system led to the discovery of highly selective inhibitors.[5]

CompoundModifications to Triazolopyridine CoreJAK1 IC50 (nM)Selectivity Profile
Hit Compound (3) Initial triazolopyridine hitModerate-
GLPG0634 (Filgotinib) Optimized substituentsPotentSelective for JAK1

Note: This table illustrates the progression from an initial hit to a clinical candidate through SAR-guided optimization.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

Novel triazolopyridine derivatives have been designed as inhibitors of ASK1, a key player in inflammatory and fibrotic diseases.[7] Systematic SAR studies have identified potent inhibitors with promising cellular activity.

  • Key Substitutions: Specific substitutions on the triazolopyridine scaffold were found to be critical for potent ASK1 inhibition, leading to the identification of lead compounds like 16a .[7]

CompoundKey FeaturesASK1 IC50 (nM)Cellular Activity
16a Optimized triazolopyridine derivative149.1Reduced lipid accumulation in a NASH cell model
α-Glucosidase Inhibition

A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles has demonstrated potent α-glucosidase inhibitory activity, significantly superior to the reference drug acarbose.[8]

  • 6-Amino Group: The presence of the 6-amino group is a common feature in this series.

  • Aryl Substituents at C5 and C7: The nature and substitution pattern of the aryl rings at the 5- and 7-positions are critical for activity. Electron-donating groups on the C7-aryl ring and electron-withdrawing groups on the C5-aryl ring were generally favorable.

  • Aryl Substituent at C2: The substituent on the 2-aryl ring also influences potency.

CompoundAr1 (C2) SubstituentAr2 (C5) SubstituentAr3 (C7) Substituentα-Glucosidase IC50 (µM)
15j Phenyl4-Chlorophenylp-Tolyl6.60 ± 0.09
15u 4-MethoxyphenylPhenylPhenyl14.78 ± 0.22
15a PhenylPhenylPhenyl20.32 ± 0.11
15v 4-ChlorophenylPhenylPhenyl25.13 ± 0.24
Acarbose ---750.00 ± 0.56

Experimental Protocols

General Synthesis of 6-Aryl-2-Amino-[1][2][3]triazolo[1,5-a]pyridines

This protocol describes a general method for the synthesis of the 6-aryl-2-amino-triazolopyridine scaffold, which can be adapted for the synthesis of various analogs.

Step 1: Synthesis of 2-Amino-6-chloropyridine Precursor

  • This starting material is commercially available or can be synthesized according to literature procedures.

Step 2: Suzuki Coupling to Introduce the 6-Aryl Group

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired arylboronic acid (1.2 eq).

  • A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq) are added to the mixture.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 2-12 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2-amino-6-arylpyridine.

Step 3: Cyclization to Form the Triazolopyridine Core

  • The 2-amino-6-arylpyridine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol).

  • A cyclizing agent is added. For the introduction of a 2-amino group, a common method involves reaction with cyanogen bromide.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, for 1-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield the desired 6-aryl-2-amino-[1][2][3]triazolo[1,5-a]pyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of 6-amino-triazolopyridine derivatives against a target kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., PI3Kγ, JAK1, ASK1)

    • Kinase substrate (e.g., a specific peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA

    • Test compounds (6-amino-triazolopyridines) dissolved in DMSO

    • Positive control inhibitor (e.g., a known inhibitor for the target kinase)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • Add the kinase enzyme to the wells of the microplate.

    • Add the test compounds or control to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of remaining ATP.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against α-glucosidase.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (e.g., 100 mM, pH 6.8)

    • Test compounds dissolved in DMSO

    • Acarbose as a positive control

    • Sodium carbonate (Na2CO3) solution (e.g., 200 mM) to stop the reaction

    • 96-well microplates

  • Procedure:

    • Add phosphate buffer to the wells of a 96-well plate.

    • Add serial dilutions of the test compounds or acarbose to the appropriate wells.

    • Add the α-glucosidase solution to all wells except for the blanks.

    • Pre-incubate the plate at 37 °C for 10-15 minutes.

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction (with enzyme and without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Molecular Interactions and Binding Modes

The efficacy of 6-amino-triazolopyridines is rooted in their specific interactions with the target protein's binding site. X-ray crystallography and molecular modeling studies have provided valuable insights into these interactions.

Kinase Hinge Binding

A common binding mode for triazolopyridine-based kinase inhibitors involves the formation of hydrogen bonds with the hinge region of the kinase, which connects the N- and C-lobes of the catalytic domain. The nitrogen atoms of the triazolopyridine core often act as hydrogen bond acceptors, mimicking the interaction of the adenine moiety of ATP.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 6-Amino-Triazolopyridine hinge_residue1 Backbone NH hinge_residue2 Backbone C=O N1 N1 N1->hinge_residue1 H-bond N4 N4 N4->hinge_residue2 H-bond Amino_N 6-Amino Amino_N->hinge_residue1 H-bond

Caption: Generalized kinase hinge binding of a 6-amino-triazolopyridine.

Exploiting Specific Pockets

Selectivity is often achieved by designing substituents that can form favorable interactions with specific pockets within the ATP-binding site that are unique to the target kinase. For example, aryl groups at the 6-position can extend into hydrophobic pockets, and modifications on these aryl rings can further optimize van der Waals contacts and other interactions.

G Triazolopyridine Triazolopyridine Core Amino_Group 6-Amino Group Triazolopyridine->Amino_Group Aryl_Group 6-Aryl Group Triazolopyridine->Aryl_Group Hinge_Region Hinge Region Triazolopyridine->Hinge_Region H-bonds Amino_Group->Hinge_Region H-bond Substituent Substituent (R) Aryl_Group->Substituent Hydrophobic_Pocket Hydrophobic Pocket Aryl_Group->Hydrophobic_Pocket van der Waals Selectivity_Pocket Selectivity Pocket Substituent->Selectivity_Pocket Specific Interaction

Caption: SAR-driven optimization of a 6-amino-triazolopyridine inhibitor.

Alternative Scaffolds: A Comparative Perspective

While the 6-amino-triazolopyridine scaffold is highly effective, medicinal chemists often explore bioisosteric replacements to improve properties such as potency, selectivity, or ADME profiles. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.

Pyrazolopyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a close bioisostere of the triazolopyridine system. In some cases, this scaffold has been shown to offer advantages in terms of potency and selectivity.[9] The nitrogen arrangement in the five-membered ring can influence the hydrogen bonding pattern with the target protein.

Imidazopyridines

Imidazo[1,2-a]pyridines represent another related scaffold where the triazole ring is replaced by an imidazole. This change can alter the electronic properties and hydrogen bonding capacity of the core, potentially leading to different SAR profiles.

Triazolopyrimidines

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, while closely related, introduces an additional nitrogen atom in the six-membered ring compared to triazolopyridines. This can impact the overall geometry and electronic distribution of the molecule, offering another avenue for modulating biological activity.[2]

The choice of scaffold is often target-dependent, and comparative studies are essential to identify the optimal core for a given drug discovery program.

Conclusion

The 6-amino-triazolopyridine scaffold represents a highly validated and versatile starting point for the design of potent and selective enzyme inhibitors. A thorough understanding of the structure-activity relationships, guided by structural biology and computational modeling, is crucial for the successful optimization of lead compounds based on this privileged core. The comparative data and experimental protocols provided in this guide aim to equip researchers with the foundational knowledge to navigate the complexities of SAR studies and accelerate the development of novel therapeutics.

References

  • Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5053-5058.
  • Dehghan, G., et al. (2020). Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. Scientific Reports, 10(1), 1-15.
  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9303-9320.
  • RCSB Protein Data Bank. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor (PDB ID: 2C6K). Retrieved from [Link]

  • RCSB Protein Data Bank. (2012). p38 kinase crystal structure in complex with small molecule inhibitor (PDB ID: 3S3I). Retrieved from [Link]

  • Dehghan, G., et al. (2025). Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. Scientific Reports, 15(1), 39667.
  • Li, Y., et al. (2025). Design, synthesis, biological activity and molecular docking studies of triazolopyridine derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 131, 118417.
  • RCSB Protein Data Bank. (2010). Crystal structure of c-Met with triazolopyridazine inhibitor 13 (PDB ID: 3I5N). Retrieved from [Link]

  • Gholampour, S., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 1-15.
  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404.

  • Ciulla, M. G., et al. (2021). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 64(1), 1-2.
  • Lee, H. W., et al. (2011). Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7043-7047.
  • Van Rompaey, P., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9303-9320.
  • Grey, R., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022.
  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404.

  • RCSB Protein Data Bank. (2012). Triazolopyridine-based Inhibitor of Janus Kinase 2 (PDB ID: 4AQC). Retrieved from [Link]

  • Chekanov, M., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8769.
  • Brehmer, D., et al. (2022).
  • ResearchGate. (n.d.). Proteins and PDB iDs of structures used in this study. Retrieved from [Link]

  • Google Patents. (2010).
  • Singh, P., et al. (2024). Pharmacological Evaluation of Bioisosterically Replaced and Triazole- Tethered Derivatives for Anticancer Therapy. Current Medicinal Chemistry.
  • ResearchGate. (n.d.). SAR summary of α‐glucosidase inhibitory profile of 10 a–g and 12 a–h. Retrieved from [Link]

  • Zask, A., et al. (2024). 7-Amino-[1][2][3]triazolo[1,5-a][1][5][10]triazines as CK1δ inhibitors. European Journal of Medicinal Chemistry, 275, 116598.

  • Dehghan, G., et al. (2025). Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. Scientific Reports, 15(1), 39667.
  • Dehghan, G., et al. (2025). Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. Scientific Reports, 15(1), 39667.
  • Wang, X., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget, 8(13), 22233-22255.
  • Patsnap. (2025). What are the new molecules for ASK1 inhibitors? Retrieved from [Link]

  • ResearchGate. (2025). Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. Retrieved from [Link]

  • Heffron, T. P., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 66(15), 10447-10463.
  • Kaur, H., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 153-174.
  • Al-Ostoot, F. H., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 18(5), 716.
  • ResearchGate. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Retrieved from [Link]

  • Patsnap. (2025). What ASK1 inhibitors are in clinical trials currently? Retrieved from [Link]

Sources

Comparative

X-ray crystal structure validation of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Title: Structural Validation of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities As a Senior Application Scientist in structural biology and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

As a Senior Application Scientist in structural biology and drug discovery, I frequently evaluate the optimal analytical modalities for confirming the absolute configuration of privileged pharmacophores. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a highly versatile moiety in medicinal chemistry, often utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and NAMPT activators. Specifically, 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine presents unique structural validation challenges due to the potential for tautomerization, the coplanarity of the phenyl and triazolopyridine rings, and the complex hydrogen-bonding network of the 6-amino group.

This guide provides an objective comparison of X-ray crystallography against alternative structural validation methods (Solution-State NMR and Cryo-EM) for small molecules. It details the causality behind experimental choices and provides a self-validating protocol for crystallographic analysis.

Comparative Analysis: X-ray Crystallography vs. NMR vs. Cryo-EM

To establish the absolute configuration and precise atomic coordinates of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine, we must evaluate the three primary pillars of structural biology. While Cryo-EM has revolutionized the structural determination of large macromolecular complexes and membrane proteins[1], its utility for isolated small molecules (<500 Da) remains limited compared to X-ray crystallography and Nuclear Magnetic Resonance (NMR)[2].

Table 1: Performance Comparison of Structural Validation Modalities for Small Molecules

FeatureX-ray Crystallography (Gold Standard)Solution-State NMRCryo-Electron Microscopy (Cryo-EM)
Resolution Atomic (< 1.0 Å)Atomic (Indirect via NOE/J-coupling)Near-Atomic (2.0 - 3.0 Å)
Sample State Solid-state (Single Crystal)Solution (Physiological-like)Vitrified ice (Solid, hydrated)
Target Size Small molecules to large proteins< 30-50 kDa (Optimal for small molecules)> 50 kDa (Challenging for isolated small molecules)
Absolute Configuration Definitive (via anomalous dispersion)Difficult (Requires chiral derivatization)Not applicable for isolated small molecules
Dynamic Information Static snapshot (B-factors indicate flexibility)Excellent (Conformational ensembles)Captures multiple conformational states
Primary Limitation Requires high-quality single crystalsCannot directly visualize 3D coordinatesSize limit restricts small molecule analysis without a host protein

Causality Behind Experimental Choices

For a small molecule like 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine, X-ray crystallography is the definitive choice for structural validation[3]. The causality behind this selection is rooted in the specific physicochemical properties of the triazolopyridine system:

  • Absolute Stereochemistry and Connectivity : While NMR can confirm connectivity through 2D experiments (HMBC, HSQC), X-ray crystallography provides unambiguous 3D coordinates. This confirms the exact dihedral angle and coplanarity of the phenyl ring relative to the bicyclic triazolo[1,5-a]pyridine core.

  • Hydrogen Bonding Networks : The 6-amino group participates in critical intermolecular hydrogen bonding. X-ray diffraction allows us to map these interactions (N-H···N bonds), which are vital for understanding crystal packing and predicting protein-ligand interactions during structure-based drug design (SBDD)[4].

  • Electron Density Distribution : The fused bicyclic system exhibits delocalized electron density. High-resolution X-ray data (< 0.8 Å) can experimentally validate the bond lengths, distinguishing between single and double bond character within the triazole ring[4].

Experimental Protocol: X-ray Crystal Structure Validation

This self-validating protocol ensures that the structural data obtained is robust, reproducible, and meets the rigorous standards for deposition in the Cambridge Structural Database (CSD). The system is self-validating because the final refinement statistics (R-factors and Goodness-of-Fit) mathematically prove the accuracy of the proposed chemical structure.

Step 1: Compound Purification and Crystallization
  • Rationale : Impurities disrupt the crystal lattice, leading to twinning or failure to crystallize. A purity of >98% is mandatory.

  • Procedure :

    • Purify synthesized 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine via preparative HPLC.

    • Dissolve 10 mg of the compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Methanol) to achieve a saturated solution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove particulate nucleation sites.

    • Employ the slow evaporation method : loosely cap the vial and allow the solvent to evaporate at ambient temperature (20-25°C) in a vibration-free environment.

    • Harvest single, well-defined prismatic crystals after 3-7 days.

Step 2: Data Collection
  • Rationale : Low temperatures minimize thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and overall resolution.

  • Procedure :

    • Select a crystal with dimensions approximately 0.1 × 0.1 × 0.2 mm using a polarizing microscope.

    • Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

    • Flash-cool the crystal to 100 K using a nitrogen cold stream.

    • Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector.

Step 3: Phase Solving and Refinement
  • Rationale : Small molecules typically diffract to high resolution, allowing for direct methods to solve the phase problem without the need for heavy-atom derivatives.

  • Procedure :

    • Integrate and scale the data, applying empirical absorption corrections.

    • Solve the structure using Direct Methods (e.g., SHELXT) to locate all non-hydrogen atoms.

    • Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Anisotropically refine all non-hydrogen atoms. Locate the 6-amino hydrogens from the difference Fourier map and refine them freely to accurately determine hydrogen-bonding geometries.

Workflow Visualization

G A Compound Synthesis 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine B Crystallization Screen (Slow Evaporation / Vapor Diffusion) A->B HPLC Purity >98% C X-ray Diffraction Data Collection @ 100K B->C Single Crystal >0.1mm D Phase Determination (Direct Methods via SHELXT) C->D High-Res Diffraction Data E Model Building & Refinement (Least-Squares Minimization) D->E Electron Density Map F Final Validated Structure (CSD Deposition) E->F R1-factor < 0.05

Workflow for the X-ray crystal structure validation of small molecule pharmacophores.

Quantitative Data: Expected Crystallographic Parameters

Based on structural analyses of similar triazolopyridine derivatives[4], the following table summarizes the expected quantitative validation metrics for a high-quality crystal structure of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine.

Table 2: Typical Crystallographic Refinement Statistics for Triazolopyridines

ParameterTarget / Expected ValueSignificance
Resolution Range 0.75 – 0.85 ÅEnsures atomic-level precision for bond lengths/angles.
R1 (Unweighted R-factor) < 0.05 (5%)Indicates excellent agreement between the model and experimental data.
wR2 (Weighted R-factor) < 0.15 (15%)Accounts for data variance; validates the overall refinement quality.
Goodness-of-Fit (GoF) ~ 1.000 to 1.050Confirms that the standard uncertainties are estimated correctly.
C-N Bond Length (Triazole) ~ 1.32 - 1.36 ÅValidates the delocalized aromatic character of the fused ring system.
Hydrogen Bond (N-H···N) ~ 2.90 - 3.10 ÅConfirms the intermolecular networking driven by the 6-amino group.

Conclusion

While NMR provides indispensable insights into the dynamic solution-state behavior of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine[3], and Cryo-EM continues to advance in the realm of large macromolecular complexes[1], X-ray crystallography remains the unequivocal gold standard for the absolute structural validation of small molecule therapeutics[2]. By adhering to the rigorous crystallization and refinement protocols outlined above, researchers can generate self-validating models that serve as the foundation for rational structure-based drug design.

References

1.2 - Sygnature Discovery[2] 2. 1 - Frontiers[1] 3. 3 - Migration Letters[3] 4.4 - WIR[4]

Sources

Validation

Guide to Differentiating 1,2,4-Triazolo[1,5-a]pyridine Isomers via NMR

Executive Summary: The Isomer Trap In the development of adenosine receptor antagonists, JAK inhibitors, and other kinase-targeting scaffolds, the 1,2,4-triazolo[1,5-a]pyridine system is a privileged structure. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Trap

In the development of adenosine receptor antagonists, JAK inhibitors, and other kinase-targeting scaffolds, the 1,2,4-triazolo[1,5-a]pyridine system is a privileged structure. However, its synthesis is plagued by a persistent ambiguity: the formation of its regioisomer, 1,2,4-triazolo[4,3-a]pyridine .

These two isomers often possess identical mass spectra and very similar polarity, making LC-MS and TLC unreliable for differentiation. The distinction is critical: the [1,5-a] isomer is typically the thermodynamic product , while the [4,3-a] isomer is the kinetic product , often converting to the former via the Dimroth rearrangement .

This guide provides a definitive, self-validating NMR workflow to unambiguously distinguish these isomers, moving beyond simple chemical shift guessing to structural certainty.

Mechanistic Context: The Dimroth Rearrangement[1][2][3][4]

Understanding how these isomers arise is the first step in characterization. The rearrangement involves a ring-opening/ring-closing sequence, usually driven by pH or heat.

Figure 1: The Dimroth Rearrangement Pathway

The migration of the pyridine nitrogen from an exocyclic to an endocyclic position.

DimrothRearrangement cluster_legend Key Structural Change Kinetic [4,3-a] Isomer (Kinetic Product) N-N Bond in Bridge Intermediate Open-Chain Intermediate (Diazo/Imine) Kinetic->Intermediate Base/Heat (Ring Opening) Thermodynamic [1,5-a] Isomer (Thermodynamic Product) C-N Bond in Bridge Intermediate->Thermodynamic Recyclization (1,3-Shift) Description Pyridine ring N moves from bridgehead (4,3-a) to non-bridgehead (1,5-a)

Caption: The [4,3-a] isomer (red) rearranges to the [1,5-a] isomer (green) via an open-chain intermediate. This process is irreversible under typical conditions.

The NMR Toolkit: Definitive Differentiation

While chemical shifts (


) provide clues, they are solvent-dependent and substituent-sensitive.[1] The only absolute  confirmation comes from through-space interactions (NOE).
The "Smoking Gun": NOE Correlations

The spatial proximity of the unique triazole proton to the pyridine ring protons is the most reliable differentiator.

  • 1,2,4-triazolo[1,5-a]pyridine: The triazole proton is at position H-2 . It is spatially close to H-8 on the pyridine ring.

  • 1,2,4-triazolo[4,3-a]pyridine: The triazole proton is at position H-3 . It is spatially close to H-5 on the pyridine ring.

Figure 2: Diagnostic NOE Interactions

Visualizing the spatial proximity that confirms the isomer.

NOE_Logic cluster_15a [1,5-a] Isomer (Thermodynamic) cluster_43a [4,3-a] Isomer (Kinetic) H2 H-2 (Triazole) H8 H-8 (Pyridine) H2->H8 STRONG NOE H3 H-3 (Triazole) H5 H-5 (Pyridine) H3->H5 STRONG NOE

Caption: In the [1,5-a] isomer, H-2 correlates with H-8. In the [4,3-a] isomer, H-3 correlates with H-5. This is the definitive structural proof.

Chemical Shift Trends (General Guidance)

Note: These values are for unsubstituted or simple alkyl-substituted cores in DMSO-d6. Electron-withdrawing groups (EWGs) will shift these values.

Feature[1,5-a] Isomer [4,3-a] Isomer Mechanistic Reason
Triazole Proton H-2:

8.3 – 8.6 ppm (Singlet)
H-3:

9.2 – 9.6 ppm (Singlet)
H-3 in [4,3-a] is flanked by two nitrogens (N-2, N-4), causing extreme deshielding.
Bridgehead Proton H-8:

8.7 – 8.9 ppm (Doublet)
H-5:

8.0 – 8.5 ppm (Doublet)
Caution: This trend often reverses depending on substituents. Do not rely solely on this.
Bridgehead Carbon C-8a:

~150 ppm
C-8a:

~145 ppm
Electronic environment of the bridgehead nitrogen.

N HMBC
N-1: Shielded (Pyrrole-like)N-4: Shielded (Bridgehead)Advanced technique; N-1 in [1,5-a] is chemically distinct from N-1/N-2 in [4,3-a].

Experimental Protocol: The Validation Workflow

Do not rely on a single 1D spectrum. Follow this causality-driven workflow to ensure data integrity.

Step 1: Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for these scaffolds. The polar nature of the triazole often leads to aggregation in chloroform, broadening signals.
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentration is required for clear 2D NOE signals.

Step 2: 1H NMR Acquisition
  • Pulse: Standard 30° pulse.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The triazole singlet often has a long T1 relaxation time; insufficient D1 will reduce its integral, leading to incorrect proton counting.
    
Step 3: The "Gold Standard" 2D Experiments

Run NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Mixing Time: 300–500 ms (NOESY).

  • Critical Check: Look for the cross-peak between the singlet (triazole H) and the most downfield doublet (pyridine H near bridgehead).

    • If the doublet is H-8 (confirmed by COSY connectivity to H-7/H-6), and it correlates to the singlet

      
      [1,5-a] .
      
    • If the doublet is H-5 (confirmed by COSY connectivity to H-6), and it correlates to the singlet

      
      [4,3-a] .
      
Step 4: 15N-HMBC (Optional but Authoritative)

If the structure remains ambiguous (e.g., full substitution on the pyridine ring removes diagnostic protons), use


 HMBC.
  • [1,5-a]: The bridgehead Nitrogen (N-4) is "pyridine-like" (

    
     ~260-280 ppm). The N-1 is "pyrrole-like" (
    
    
    
    ~160-180 ppm).
  • [4,3-a]: The bridgehead Nitrogen (N-4) is the pivot.

Comparative Data Table: Synthetic Example

Scenario: Oxidative cyclization of N'-(pyridin-2-yl)formohydrazide.

ParameterKinetic Product ([4,3-a]) Thermodynamic Product ([1,5-a])
Reaction Condition Mild oxidant (e.g., Iodobenzene diacetate) @ 0°CThermal reflux (AcOH or EtOH) or Base
Appearance Often less stable, isomerizes on silicaHighly stable crystalline solid
1H NMR (DMSO-d

)

9.45 (s, 1H, H-3)

8.45 (s, 1H, H-2)
Diagnostic Correlation NOE:

9.45


8.20 (H-5)
NOE:

8.45


8.85 (H-8)
Stability Converts to [1,5-a] in hot DMSOStable in hot DMSO

References

  • Jones, G., & Sliskovic, D. R. (1983). The chemistry of triazolopyridines.[2][3][4][5] Advances in Heterocyclic Chemistry.

    • Context: Foundational text on the synthesis and reactivity of these systems.
  • Salgado, A., et al. (2010).[6] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.[6][7][8][9]

    • Context: Establishes the 15N NMR methodology for distinguishing these specific regioisomers.
  • Potts, K. T., et al. (1966). 1,2,4-Triazoles.[3][10][5][6][11][12][13][14][15] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry.

    • Context: Early definitive work on the Dimroth rearrangement and structural assignment.
  • Verma, S. K., et al. (2024).[14] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.[11] Molecules.[16][4][5][6][7][9][12][17][18][19]

    • Context: Modern synthetic protocols and recent NMR characterization data (H-2 vs H-8 correl

Sources

Comparative

Reference Standard Qualification Guide: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Executive Summary 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) is a critical bicyclic heteroaromatic scaffold used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathways) and adenosine recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) is a critical bicyclic heteroaromatic scaffold used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathways) and adenosine receptor antagonists.[1][2][3]

In drug development, this amine often serves as a Regulatory Starting Material (RSM) or a monitored intermediate . A common pitfall in analytical development is treating commercial "building block" grade material as a Reference Standard without further qualification.

This guide compares the performance of Commercial Reagent Grade material against a Qualified In-House Primary Standard , demonstrating why "As-Is" usage introduces significant risk to potency assignment and impurity profiling.

Part 1: Technical Context & The "Purity Trap"

The Molecule[4][5]
  • Structure: A fused [1,2,4]triazolo[1,5-a]pyridine ring system with a phenyl group at C2 and a primary amine at C6.[1]

  • Critical Quality Attribute (CQA): The [1,5-a] ring fusion is thermodynamically stable, but synthesis often produces the [4,3-a] regioisomer (kinetic product) or uncyclized hydrazone intermediates.

  • Solubility Profile: Moderate lipophilicity; soluble in DMSO, Methanol; limited solubility in water.

The Comparison Scenario

We compared two approaches for assigning potency to a batch of this amine used for GLP toxicology studies.

  • Approach A (The Alternative): Using a commercial vendor's Certificate of Analysis (CoA) value directly.

  • Approach B (The Standard): Full characterization using qNMR (Quantitative NMR) and orthogonal mass balance (HPLC + KF + ROI) to establish an In-House Primary Standard.

Comparative Data: The Cost of Assumption

The following data illustrates the discrepancy between a vendor's "Area %" purity and the "True Potency" required for pharmaceutical calculations.

MetricApproach A: Commercial Reagent (As-Is) Approach B: Qualified Primary Standard Impact
Purity Claim > 97.0% (HPLC Area %)94.2% w/w (qNMR)2.8% Potency Error
Identity 1H-NMR (Qualitative)1H-NMR + 2D-NOESYConfirmed Regioisomer
Water Content Not Reported1.8% (Karl Fischer)Accounts for mass deviation
Residual Solvent Not Reported0.9% (Ethyl Acetate)Accounts for mass deviation
Salt Form Assumed Free Base0.3 eq. HCl detectedStoichiometry Error
Risk Level High (OOS results likely)Low (Traceable to SI)Compliance

Expert Insight: The 2.8% discrepancy arises because HPLC Area % ignores "invisible" impurities like water, inorganic salts (from the cyclization catalyst), and residual solvents. If you use Approach A to manufacture a drug substance, your final yield calculations and stoichiometry will be consistently wrong.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Gold Standard" qNMR Qualification

Quantitative NMR (qNMR) is the preferred method for primary standard qualification because it measures the molar ratio of the analyte to a NIST-traceable internal standard, independent of the analyte's UV response factor.

Reagents:

  • Analyte: ~10 mg 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% purity).

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Accurately weigh 10.0 mg of Analyte and 5.0 mg of IS into the same vial using a microbalance (readability 0.001 mg). Record exact masses (

    
     and 
    
    
    
    ).
  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the slowest relaxing proton).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Maleic Acid singlet (

    
     6.2 ppm, 2H) and a distinct Analyte signal (e.g., the Phenyl protons or the Pyridine H-7).
    

Calculation:



Where:

  • 
     = Integral Area[4]
    
  • 
     = Number of protons[5]
    
  • 
     = Molar Mass[5]
    
  • 
     = Weighed mass
    
  • 
     = Purity (as decimal)
    
Protocol 2: Regioisomer Confirmation (NOESY)

To ensure you have the [1,5-a] isomer and not the [4,3-a] isomer.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Critical Signal: Look for a spatial correlation (cross-peak) between the Pyridine H-8 (proton adjacent to the bridgehead nitrogen) and the Phenyl ortho-protons .

    • Observation: In the [1,5-a] isomer, these protons are spatially close. In the [4,3-a] isomer, the geometry distances them, reducing or eliminating the NOE signal.

Part 3: Visualizing the Workflow

The following diagrams illustrate the logical flow of qualifying a reference standard and the chemical risks involved.

Diagram 1: The Qualification Hierarchy

This workflow demonstrates how to transform a vendor "chemical" into a "Reference Standard" compliant with ICH Q7.

QualificationWorkflow Vendor Vendor Material (>95% HPLC Area) Risk: Unknown Water/Salts Decision Intended Use? Vendor->Decision Synthesis Early Synthesis (Non-GMP) Decision->Synthesis Research GMP GMP / GLP Tox (Critical) Decision->GMP Development Synthesis->Vendor Use As Is Purification Recrystallization (EtOH/Water or EtOAc) GMP->Purification Upgrade Purity Charact Full Characterization 1. qNMR (Potency) 2. KF (Water) 3. ROI (Inorganics) Purification->Charact PrimaryStd In-House Primary Standard Assigned Purity: 94.2% w/w Valid for 12 Months Charact->PrimaryStd CoA Generation WorkingStd Working Standard Qualified against Primary PrimaryStd->WorkingStd Daily Use

Caption: Workflow for upgrading commercial reagent grade material to a qualified In-House Primary Standard compliant with ICH Q7 guidelines.

Diagram 2: The Regioisomerism Risk

Visualizing the structural ambiguity that necessitates advanced NMR characterization.

Regioisomerism Precursor Hydrazone Intermediate Cyclization Oxidative Cyclization Precursor->Cyclization Isomer15a [1,5-a] Isomer (Thermodynamic) Target Product Cyclization->Isomer15a Slow Isomer43a [4,3-a] Isomer (Kinetic) Common Impurity Cyclization->Isomer43a Fast Rearrange Dimroth Rearrangement Isomer43a->Rearrange Heat/Base Rearrange->Isomer15a Heat/Base

Caption: The synthesis pathway showing the potential for regiooisomeric impurities. The [4,3-a] isomer can contaminate the standard if the rearrangement is incomplete.

Part 4: Conclusion & Recommendations

For 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , the difference between a "Chemical" and a "Standard" is data.

  • Do NOT rely on HPLC Area % from vendors for potency assignment. It systematically overestimates purity by ignoring water and salts.

  • Adopt qNMR as your primary qualification tool.[6] It provides SI-traceable purity without requiring a pre-existing standard of the same molecule.[7]

  • Validate the Regochemistry. Ensure your standard is the [1,5-a] isomer using NOESY or X-ray crystallography before basing an entire synthetic campaign on it.

By investing the time to qualify an In-House Primary Standard , you eliminate a major variable in your drug development program, ensuring that "97%" means exactly that.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[8][9] (2000).[10] [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). [Link]

Sources

Validation

Comparative Potency &amp; Liability Profile: Triazolopyridine vs. Imidazopyridine Scaffolds

Executive Summary In medicinal chemistry, the transition between imidazo[1,2-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine represents a classic "scaffold hop." While both are privileged structures for kinase inhibition (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition between imidazo[1,2-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine represents a classic "scaffold hop." While both are privileged structures for kinase inhibition (binding to the hinge region) and GPCR modulation, they exhibit distinct physicochemical behaviors.

This guide objectively compares these scaffolds. The data suggests that while imidazopyridines often provide superior CNS penetration and raw affinity in lipophilic pockets, triazolopyridines generally offer enhanced metabolic stability, lower lipophilicity (cLogP), and improved kinase selectivity profiles due to the additional nitrogen atom acting as a specific hydrogen bond acceptor.

Structural & Electronic Basis of Potency

The fundamental difference lies in the "nitrogen walk" from the 5-membered imidazole ring to the triazole ring.

  • Imidazo[1,2-a]pyridine: Contains two nitrogens. The bridgehead nitrogen is non-basic. N1 is the primary H-bond acceptor. It is more lipophilic.

  • [1,2,4]Triazolo[1,5-a]pyridine: Contains three nitrogens. The additional nitrogen (N2) alters the dipole moment and reduces the electron density of the fused ring system.

Scaffold Hopping Logic

The following diagram illustrates the decision matrix when switching between these scaffolds during Lead Optimization.

ScaffoldHop IP Imidazo[1,2-a]pyridine (Starting Scaffold) TP [1,2,4]Triazolo[1,5-a]pyridine (Target Scaffold) IP->TP Nitrogen Insertion (+N) Prop1 Lipophilicity (cLogP) TP->Prop1 Decreases Prop2 Metabolic Stability (Microsomal) TP->Prop2 Increases Prop3 CNS Penetration TP->Prop3 Decreases (Polarity) Prop4 Kinase Selectivity TP->Prop4 Increases (Specific H-Bond)

Figure 1: Strategic rationale for scaffold hopping. The insertion of the extra nitrogen (TP) typically lowers lipophilicity and increases metabolic stability but may compromise blood-brain barrier (BBB) permeability.

Comparative Case Studies

Case A: Kinase Selectivity & Bioavailability (TGF-β/ALK5)

In the development of TGF-β type I receptor (ALK5) inhibitors, researchers compared imidazopyridine prototypes against triazolopyridine derivatives.[1]

  • The Challenge: Early imidazopyridine-based inhibitors often suffered from poor oral bioavailability and off-target toxicity (p38 MAPK cross-reactivity).

  • The Solution: The development of EW-7197 , a [1,2,4]triazolo[1,5-a]pyridine derivative.

  • Outcome: The triazolopyridine scaffold maintained potency against ALK5 while significantly improving the pharmacokinetic profile compared to the quinoline/imidazopyridine precursors.

FeatureImidazopyridine PrecursorsTriazolopyridine (EW-7197)
Primary Target ALK5 / p38 MAPKALK5 (High Selectivity)
Bioavailability (F%) Variable (< 30% typical)~51% (Rat)
Metabolic Liability High CYP oxidationReduced CYP inhibition
Selectivity Moderate (hits p38)High (Clean against p38)

Data Source: J. Med. Chem. & ACS Med. Chem. Lett. (See Ref 1, 4)

Case B: CNS Penetration (M1 PAMs)

For Central Nervous System (CNS) targets, the "potency" of the scaffold includes its ability to cross the BBB. Here, the imidazopyridine often outperforms.

  • Study: Optimization of M1 Positive Allosteric Modulators (PAMs).

  • Observation: Regioisomeric triazolopyridine analogs were synthesized to improve stability.

  • Result: While the triazolopyridines had excellent metabolic stability (Clp < 8 mL/min/kg), they were not CNS penetrant (Kp < 0.05).[2]

  • Reversion: Removing the single nitrogen to return to the imidazopyridine core restored CNS penetration (Kp > 2) while retaining acceptable stability.[2]

Verdict: For CNS targets, the increased polarity of the triazolopyridine can be a liability.

Experimental Protocols

To validate the potency and stability differences described above, the following self-validating workflows are recommended.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine IC50 values and residence time.

  • Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of compound (IP or TP scaffold) in DMSO into 384-well plates.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (e.g., GST-p38α + Eu-anti-GST). Incubate 15 min.

  • Tracer Addition: Add 5 µL of Alexa647-labeled tracer (ATP competitive).

  • Detection: After 60 min, read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Validation: Calculate Z-prime. A value > 0.5 confirms assay robustness.

Protocol B: Microsomal Stability Assay

Purpose: To quantify intrinsic clearance (Cl_int) differences between scaffolds.

StabilityProtocol Start Compound (1 µM) + Liver Microsomes Initiate Add NADPH (Start Reaction) Start->Initiate Sampling Sample at 0, 15, 30, 60 min Initiate->Sampling Quench Quench with cold ACN (Internal Std included) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate t1/2 & Cl_int Analysis->Calc

Figure 2: Standard workflow for assessing metabolic stability differences between IP and TP scaffolds.

Strategic Synthesis Notes

When designing these comparisons, the synthetic routes are distinct but related.

  • Imidazo[1,2-a]pyridine Synthesis: Typically achieved via the condensation of 2-aminopyridines with

    
    -haloketones (Hantzsch synthesis). This is a robust, two-component reaction.
    
  • [1,2,4]Triazolo[1,5-a]pyridine Synthesis: Often involves the reaction of

    
    -(pyridin-2-yl)formamidines with hydroxylamine-O-sulfonic acid or oxidative cyclization of 2-aminopyridine hydrazones.
    
    • Note: The triazolopyridine synthesis is generally more sensitive to steric hindrance at the 8-position compared to the imidazopyridine.

References

  • Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators Source: ACS Medicinal Chemistry Letters (via NCBI) URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: Expert Opinion on Drug Discovery (via NCBI) URL:[Link]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations Source: Infectious Disorders - Drug Targets (PubMed) URL:[Link]]

Sources

Safety & Regulatory Compliance

Safety

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: Proper Disposal Procedures

Executive Summary & Operational Directive Status: Potentially Hazardous Organic Waste RCRA Classification: Non-Listed (Not P or U listed specifically), but must be managed as Hazardous Waste due to potential toxicity and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Status: Potentially Hazardous Organic Waste RCRA Classification: Non-Listed (Not P or U listed specifically), but must be managed as Hazardous Waste due to potential toxicity and structural similarity to regulated aminopyridines. Disposal Method: High-Temperature Incineration (Destructive oxidation).

Core Directive: Do not dispose of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) down the drain or in general municipal trash. Despite not having a specific P-list or U-list designation under US EPA regulations, this compound is a bioactive heterocyclic amine. It must be segregated into the Solid Organic Waste stream for incineration.

Hazard Characterization (The "Why")

To validate the disposal protocol, we must understand the chemical's hazard profile.[1] As a fused triazolopyridine system with an exocyclic amine, this molecule presents specific risks regarding biological activity and environmental persistence.

Physical & Safety Data
ParameterData
CAS Number 31052-93-4
Physical State Solid (Pale-yellow to amber powder)
Molecular Formula C₁₂H₁₀N₄
Signal Word WARNING
Primary Hazards Acute Toxicity (Oral), Irritant (Skin/Eye/Respiratory)
GHS Hazard Statements[3]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.

Scientific Rationale for Incineration: The triazolopyridine core is nitrogen-rich. Incomplete combustion or environmental leaching can lead to the formation of persistent nitrogenous byproducts. High-temperature incineration (


C) with appropriate scrubbers is required to fully mineralize the structure into 

,

, and

(with

capture), preventing groundwater contamination.

Waste Segregation & Handling Protocol

Effective disposal begins at the bench. You must segregate this chemical based on its phase (Solid vs. Solution) to prevent cross-contamination of waste streams.

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste Generation: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Pure Compound Solution Dissolved in Solvent (DMSO, MeOH, DCM) StateCheck->Solution Reaction Mixture SolidBin Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Organics' Solid->SolidBin LiquidBin Container: Solvent Carboy Label: 'Hazardous Waste - Flammable/Toxic' Solution->LiquidBin Segregation CRITICAL: Segregate from Oxidizers (Peroxides, Nitrates) SolidBin->Segregation LiquidBin->Segregation Final Hand-off to EHS for Incineration Segregation->Final

Figure 1: Waste stream decision logic ensuring proper segregation of solid vs. liquid forms.

Detailed Procedure
A. Solid Waste (Pure Powder)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant lid (Teflon-lined).

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust; perform this inside a chemical fume hood.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine" (Do not use abbreviations).[4][5]

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the closed jar into a secondary bin to capture potential leaks during transport.

B. Liquid Waste (Mother Liquors/Solutions)
  • Compatibility Check: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the waste carboy.

    • Note: Do not mix with aqueous acidic waste if the solution contains cyanides or sulfides (unlikely here, but standard protocol).

  • Dilution: If the concentration is high (>10%), consider precipitating the solid to dispose of it as solid waste (Method A), reducing the volume of liquid hazardous waste.

  • Disposal: Pour into the "Organic Solvents" waste carboy.

  • Rinsing: Triple-rinse the original vessel with a small amount of solvent and add the rinsate to the waste carboy.

Spill Management & Emergency Response

In the event of a benchtop spill, immediate containment is necessary to prevent inhalation of dust or dermal absorption.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (If > 50g or outside hood) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Glasses, N95 if dust) Alert->PPE Contain 3. Containment Cover with damp absorbent pads to prevent dust generation PPE->Contain Clean 4. Cleanup Scoop material; Wipe with soap/water solution Contain->Clean Dispose 5. Disposal Place all pads/gloves in Hazardous Waste bag Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills.

Critical Cleanup Note: Avoid dry sweeping. This compound is a respiratory irritant (H335). Use wet wiping methods or a HEPA-filtered vacuum dedicated to chemical cleanup.

Regulatory Compliance & Transport

While this specific CAS is not listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic Waste), it is the generator's responsibility to characterize the waste.

  • RCRA Status: Non-listed.

  • Characteristic Determination: If the waste is mixed with flammable solvents (Methanol/Acetonitrile), it carries the D001 (Ignitable) code.

  • Recommendation: To ensure "Cradle-to-Grave" liability protection, classify as Non-Regulated Chemical Waste destined for Incineration . Do not landfill.

Transport within Facility
  • Transport in secondary containment (bucket/tray).

  • Do not transport incompatible chemicals (strong oxidizers) in the same secondary container.

  • Ensure the container is tightly capped; never transport open beakers.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[6]

  • TCI Chemicals. (2023). Product Specification and Safety: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine.

  • PubChem. Compound Summary: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
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